Triethylamine borane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H15BN |
|---|---|
Molecular Weight |
112 g/mol |
InChI |
InChI=1S/C6H15N.B/c1-4-7(5-2)6-3;/h4-6H2,1-3H3; |
InChI Key |
VEWFZHAHZPVQES-UHFFFAOYSA-N |
Canonical SMILES |
[B].CCN(CC)CC |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Triethylamine Borane Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylamine (B128534) borane (B79455) complex ((C₂H₅)₃N·BH₃), also known as TEAB, is a widely utilized reagent in organic synthesis, valued for its stability and selectivity as a reducing agent. As a stabilized form of borane, it offers a safer and more convenient alternative to gaseous diborane (B8814927) or other more reactive borane complexes. Its applications are extensive, ranging from the reduction of aldehydes, ketones, and acid chlorides to alcohols, to its use in hydroboration reactions of alkenes and alkynes. Furthermore, its utility extends to the synthesis of pharmaceuticals and agrochemicals, where mild and chemoselective reducing conditions are often imperative. This guide provides an in-depth overview of the core physical properties of triethylamine borane complex, supported by detailed experimental methodologies and a visualization of a key reaction workflow.
Core Physical Properties
The physical characteristics of this compound complex are crucial for its handling, storage, and application in various chemical processes. A summary of its key quantitative physical data is presented below.
| Property | Value | Notes |
| Molecular Formula | C₆H₁₈BN | |
| Molecular Weight | 115.02 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Melting Point | -4 to -2 °C | [1] |
| Boiling Point | 97 °C at 12 mmHg | [2] |
| Density | 0.777 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.442 | [3] |
| Flash Point | -7 °C (closed cup) | [3] |
| Solubility | Soluble in organic solvents such as THF and ether; reacts with water. | |
| Stability | Stable under an inert atmosphere; moisture-sensitive.[2] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is fundamental to the characterization of any chemical compound. The following section outlines generalized experimental protocols for measuring the key physical properties of liquid compounds like this compound complex, based on established methodologies.
Melting Point Determination (Capillary Method - ASTM E324)
The melting point of this compound complex, which is a low-melting solid, can be determined using the capillary tube method as generally described in ASTM E324.[1][2]
Methodology:
-
Sample Preparation: A small amount of the this compound complex is introduced into a capillary tube, which is then sealed.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or a digital temperature sensor is used.
-
Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is gradually increased at a controlled rate.
-
Data Collection: The temperature at which the first droplet of liquid appears is recorded as the initial melting point, and the temperature at which the last solid crystal melts is recorded as the final melting point. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow.
Boiling Point Determination (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pressure-sensitive compounds like this compound complex, boiling point is typically reported at a reduced pressure.[2]
Methodology:
-
Apparatus: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet. A vacuum source is connected to the apparatus to reduce the internal pressure.
-
Procedure: The this compound complex is placed in the distillation flask along with boiling chips to ensure smooth boiling. The system is evacuated to the desired pressure (e.g., 12 mmHg). The flask is then heated gently.
-
Data Collection: The temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask is recorded as the boiling point at that specific pressure.
Density Determination (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.
Methodology:
-
Measurement of Empty Pycnometer Mass: A clean and dry pycnometer is weighed accurately on an analytical balance.
-
Measurement of Pycnometer Mass with Sample: The pycnometer is filled with the this compound complex, ensuring no air bubbles are trapped. The filled pycnometer is then weighed.
-
Volume Determination: The volume of the pycnometer is typically determined by performing the same procedure with a reference liquid of known density, such as deionized water.
-
Calculation: The density of the this compound complex is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.
Key Reaction Workflow: Hydroboration-Oxidation of an Alkene
This compound complex is a key reagent in the hydroboration-oxidation of alkenes, a two-step reaction that converts an alkene into an alcohol with anti-Markovnikov regioselectivity. The following diagram illustrates the general workflow of this important synthetic transformation.
Caption: Workflow of the hydroboration-oxidation of an alkene.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound complex, a critical reagent in modern organic synthesis. The tabulated data, coupled with the generalized experimental protocols, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The visualized workflow of the hydroboration-oxidation reaction further illustrates the practical application of this versatile compound. A thorough understanding of these fundamental characteristics is paramount for the safe, effective, and innovative use of this compound complex in the laboratory and beyond.
References
An In-depth Technical Guide to the Mechanism of Triethylamine Borane Reduction
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Hydride Transfer from a Stable Boron Complex
Triethylamine (B128534) borane (B79455) (Et₃N·BH₃), often abbreviated as TEB, is a stable and versatile reducing agent employed in organic synthesis. Its primary role is to deliver a hydride ion (H⁻) to an electrophilic center, most commonly a carbonyl carbon or an iminium ion. The triethylamine moiety acts as a Lewis base, forming a stable complex with the Lewis acidic borane (BH₃). This complexation moderates the reactivity of the borane, rendering TEB a milder and more selective reducing agent compared to diborane (B8814927) (B₂H₆) or other more reactive borane sources like borane-tetrahydrofuran (B86392) (BH₃·THF).
The fundamental mechanism of reduction by triethylamine borane involves the transfer of a hydride from the borane component to the substrate. The reaction is driven by the formation of a more stable boron species, typically a borate (B1201080) ester or a related compound, after the hydride transfer. The triethylamine is liberated during the reaction or upon workup.
Mechanism of Carbonyl Reduction
The reduction of aldehydes and ketones to their corresponding primary and secondary alcohols is a cornerstone application of this compound. The mechanism can proceed via two primary pathways: a neutral pathway and an acid-catalyzed pathway.
Neutral Reduction Pathway
Under neutral conditions, the reduction of a carbonyl compound by TEB is generally slow. The reaction proceeds through a four-membered transition state involving the coordination of the boron atom to the carbonyl oxygen, followed by the intramolecular transfer of a hydride to the carbonyl carbon.
Diagram: Neutral Carbonyl Reduction Mechanism
Caption: General mechanism for the neutral reduction of a carbonyl group by this compound.
Acid-Catalyzed Reduction Pathway
The rate of carbonyl reduction by this compound is significantly accelerated in the presence of a Brønsted or Lewis acid. The acid activates the carbonyl group by protonating or coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to hydride attack. This acid-catalyzed pathway is often the preferred method for efficient reductions.
Diagram: Acid-Catalyzed Carbonyl Reduction Mechanism
Stability of Triethylamine Borane in Protic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triethylamine (B128534) borane (B79455) (TEAB), a Lewis acid-base adduct of triethylamine and borane, is a widely utilized reducing agent in organic synthesis. Its stability, particularly in the protic solvents frequently employed in pharmaceutical and chemical manufacturing, is a critical parameter influencing reaction efficiency, product purity, and process safety. This technical guide provides an in-depth analysis of the stability of triethylamine borane in various protic solvents, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.
Overview of this compound Stability
This compound is recognized for its relative stability among amine borane complexes, exhibiting a greater resistance to hydrolysis and solvolysis compared to adducts of primary and secondary amines. This enhanced stability is attributed to the steric bulk and electronic properties of the triethylamine moiety, which strengthens the dative bond between the nitrogen and boron atoms. However, in the presence of protic solvents such as water and alcohols, TEAB can undergo slow decomposition, leading to the formation of triethylamine, boric acid, and hydrogen gas. The rate of this decomposition is influenced by several factors including the nature of the protic solvent, temperature, and the presence of acidic or catalytic promoters.
Quantitative Stability Data
The hydrolytic stability of this compound and other amine boranes was systematically investigated by H.C. Brown and L.T. Murray. Their work provides benchmark quantitative data for understanding the reactivity of these complexes. The stability is often expressed as the time required for the complete hydrolysis of the borane adduct under specific conditions.
Table 1: Time for Complete Hydrolysis of Amine Boranes in Acidic Aqueous Solution at 25 °C
| Amine Borane Complex | Time for Complete Hydrolysis (min) |
| Ammonia Borane | < 1 |
| Methylamine Borane | 2 |
| Dimethylamine Borane | 30 |
| This compound | 390 |
| Pyridine Borane | 180 |
Data sourced from Brown, H. C.; Murray, L. T. Inorganic Chemistry 1984, 23(18), 2746-2753.
Decomposition Pathway in Protic Solvents
The decomposition of this compound in a protic solvent (represented as ROH, where R can be H, alkyl, etc.) proceeds via a stepwise hydrolysis or solvolysis of the B-H bonds. The overall reaction can be summarized as:
(C₂H₅)₃N·BH₃ + 3ROH → (C₂H₅)₃N + B(OR)₃ + 3H₂
The following diagram illustrates the proposed pathway for this process.
Caption: Stepwise solvolysis of this compound.
Experimental Protocols for Stability Assessment
The stability of this compound in protic solvents can be quantitatively assessed using several established methods. The following protocols provide detailed procedures for two common techniques: gasometric analysis and ¹¹B NMR spectroscopy.
Gasometric Analysis of Hydrolysis
This method measures the volume of hydrogen gas evolved over time as the amine borane complex decomposes.
Objective: To determine the rate and extent of hydrolysis of this compound by quantifying the hydrogen gas produced.
Materials:
-
This compound
-
Protic solvent (e.g., water, 50% aqueous ethanol)
-
3N Sulfuric acid (for complete and rapid hydrolysis to determine total hydride content)
-
Gas burette or gasometer assembly
-
Thermostatted reaction flask with a septum inlet
-
Magnetic stirrer and stir bar
-
Hypodermic syringe
Procedure:
-
System Setup: Assemble the gasometer apparatus. A common setup consists of a reaction flask connected via tubing to a gas burette filled with a liquid (e.g., water or a non-reactive salt solution) for measuring displaced gas volume. The reaction flask should be placed in a constant temperature bath.
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., dry THF).
-
Determining Total Hydride Content: a. Inject a precise volume of the protic solvent into the thermostatted reaction flask and allow it to reach thermal equilibrium. b. Inject a known volume of the this compound stock solution into the reaction flask. c. Through the septum, add an excess of 3N sulfuric acid to ensure complete and rapid hydrolysis. d. Record the total volume of hydrogen gas evolved in the gas burette. This value corresponds to 100% decomposition.
-
Kinetic Measurement: a. Inject a fresh, precise volume of the protic solvent into the reaction flask and allow it to equilibrate. b. At time zero, inject the same known volume of the this compound stock solution into the stirring solvent. c. Record the volume of hydrogen gas evolved at regular time intervals until the gas evolution ceases.
-
Data Analysis: Plot the volume of hydrogen evolved versus time. The initial rate of reaction can be determined from the slope of the initial linear portion of the curve. The time to complete hydrolysis is the point at which gas evolution stops.
Caption: Workflow for gasometric stability analysis.
¹¹B NMR Spectroscopic Monitoring
¹¹B NMR spectroscopy is a powerful tool for directly observing the boron-containing species in solution, allowing for the quantification of the starting material and any intermediates or products.
Objective: To monitor the decomposition of this compound in a protic solvent by observing the change in the ¹¹B NMR signal over time.
Materials:
-
This compound
-
Deuterated protic solvent (e.g., D₂O, CD₃OD)
-
NMR spectrometer equipped with a boron probe
-
NMR tubes
Procedure:
-
Sample Preparation: a. In a clean, dry NMR tube, dissolve a known amount of this compound in the deuterated protic solvent. b. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
NMR Acquisition: a. Immediately after sample preparation, acquire the first ¹¹B NMR spectrum. This will serve as the t=0 reference. The characteristic signal for this compound is a quartet centered at approximately -13.3 ppm. b. Continue to acquire ¹¹B NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of decomposition.
-
Data Processing and Analysis: a. Process each spectrum identically (e.g., Fourier transform, phase correction, baseline correction). b. Integrate the signal corresponding to this compound in each spectrum. c. The disappearance of the this compound signal and the appearance of new signals (e.g., for boric acid or its esters) can be used to determine the rate of decomposition. d. Plot the normalized integral of the this compound signal as a function of time to obtain a kinetic profile. From this, the half-life and rate constant of the decomposition can be calculated.
Caption: Workflow for ¹¹B NMR stability monitoring.
Factors Influencing Stability
A comprehensive understanding of this compound's stability requires consideration of the key factors that govern its decomposition in protic media.
Caption: Key factors influencing TEAB stability.
-
Solvent Polarity and Proticitiy: Generally, more polar protic solvents can better solvate the charged intermediates in the hydrolysis reaction, potentially increasing the rate of decomposition. However, the strong N-B bond in TEAB mitigates this effect compared to other amine boranes.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of decomposition of this compound.
-
pH: The stability of this compound is highly dependent on pH. In acidic solutions, the rate of hydrolysis is significantly accelerated. It is relatively stable in neutral and basic media.
-
Catalysts: The presence of certain transition metals can catalyze the hydrolysis of amine boranes, including this compound.
Conclusion
This compound is a versatile and relatively stable reducing agent. However, its stability in protic solvents is not absolute and is influenced by solvent choice, temperature, and pH. For applications in research and drug development, a thorough understanding and, where necessary, experimental quantification of its stability under specific reaction conditions are crucial for ensuring reproducible and safe chemical processes. The experimental protocols provided herein offer robust methods for such evaluations.
Triethylamine Borane (TEAB): A Comprehensive Technical Guide to Synthesis and Characterization
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Triethylamine (B128534) borane (B79455) (TEAB), a stable and versatile amine-borane complex, serves as a crucial reducing agent in organic synthesis.[1][2] Its improved handling characteristics and stability compared to gaseous diborane (B8814927) make it a preferred reagent in both laboratory and industrial settings, particularly in pharmaceutical development where mild and selective reductions are paramount.[1][3] This guide provides an in-depth overview of the synthesis, characterization, and safe handling of triethylamine borane, presenting detailed experimental protocols and collated analytical data to support its application in research and drug development.
Synthesis of this compound
This compound (TEAB) is a Lewis acid-base adduct formed between triethylamine and borane.[4] It is typically synthesized through the reaction of a borohydride (B1222165) salt with triethylamine or its corresponding salt in the presence of an acid or an electrophilic boron source. One common and efficient laboratory-scale method involves the reaction of sodium borohydride with triethylamine hydrochloride. An alternative one-pot synthesis utilizes trimethyl borate, lithium hydride, and triethylamine in the presence of aluminum chloride.[5]
Experimental Protocol: Synthesis from Sodium Borohydride
This protocol is adapted from established methods for the synthesis of amine-borane adducts.[6][7]
Materials:
-
Sodium borohydride (NaBH₄)
-
Triethylamine hydrochloride ((C₂H₅)₃N·HCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pentane (B18724)
Equipment:
-
Flame-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Cannula for liquid transfer
-
Celite for filtration
Procedure:
-
Setup: Assemble the flame-dried flask with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction Mixture: To the flask, add triethylamine hydrochloride and sodium borohydride.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by ¹¹B NMR spectroscopy.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Extraction: Add anhydrous pentane to the solid residue and stir for 1 hour.
-
Purification: Filter the mixture through a pad of Celite under an inert atmosphere.
-
Isolation: Carefully remove the pentane from the filtrate in vacuo to yield this compound as a colorless liquid.[5]
Example Reaction Components
| Component | Molar Equivalent | Typical Role |
| Sodium Borohydride | 1.0 | Hydride Source |
| Triethylamine HCl | 1.0 - 1.2 | Amine Source & Acid |
| Anhydrous THF | - | Solvent |
Characterization of this compound
Following synthesis, the identity and purity of TEAB must be confirmed through a combination of physical property measurements and spectroscopic analysis.
Physical and Chemical Properties
TEAB is a colorless liquid that is sensitive to moisture and must be handled under an inert atmosphere.[1][8] It is soluble in many organic solvents.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₈BN | [8] |
| Molecular Weight | 115.03 g/mol | [9] |
| Appearance | Colorless liquid | [3][9] |
| Melting Point | -4 to -2 °C | [3] |
| Boiling Point | 97 °C @ 12 mmHg | [3][10] |
| Density | 0.777 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.442 | [3] |
| Flash Point | -7 °C |
Spectroscopic Data
NMR is a primary tool for the structural elucidation of TEAB.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference(s) |
| ¹H NMR (in CDCl₃) | 2.79 | Quartet | 7.3 | [5] |
| 1.19 | Triplet | 7.3 | [5] | |
| 0.75 - 2.00 | Broad Quartet | - | [5] | |
| ¹³C NMR (in CDCl₃) | 52.5 | - | - | [11] |
| 8.9 | - | - | [11] | |
| ¹¹B NMR (in CDCl₃) | -13.96 | Quartet | 97.0 | [11] |
IR spectroscopy is used to identify the characteristic vibrations of the B-H and other functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| 2980 | Medium | C-H stretch | [12] |
| 2384 | Strong | B-H stretch | [12] |
| 1450 | Medium | C-H bend | [12] |
| 1381 | Medium | C-H bend | [12] |
| 1171 | Strong | B-H bend / C-N stretch | [12] |
| 966 | Weak | C-C stretch | [12] |
Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern of TEAB, further confirming its identity.[13][14]
General Characterization Protocol
-
Sample Preparation: Under an inert atmosphere, prepare separate samples of the synthesized TEAB for each analytical technique. For NMR, dissolve a small amount in an appropriate deuterated solvent (e.g., CDCl₃). For IR, a thin film on a salt plate (NaCl or KBr) can be used.
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Obtain the mass spectrum.
-
-
Data Analysis: Compare the acquired spectra and physical properties with the literature values summarized in the tables above to confirm the structure and assess the purity of the this compound complex.
Safe Handling and Storage
This compound is a hazardous chemical that requires careful handling.
-
Hazards: TEAB is a highly flammable liquid and vapor.[8][10] It causes severe skin burns and eye damage and is harmful if swallowed, in contact with skin, or if inhaled.[15][16] It is also moisture-sensitive and can release flammable hydrogen gas upon contact with water, acids, or alcohols.[1][10]
-
Handling: Always handle TEAB in a well-ventilated area, preferably within a fume hood.[16] Use spark-proof tools and explosion-proof equipment.[8] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[16]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8] The material should be kept in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[9] Refrigeration is recommended for long-term storage.[8][10]
Applications in Drug Development
This compound's utility in pharmaceutical synthesis stems from its role as a mild and selective reducing agent.[3] It is effective for the reduction of various functional groups, including aldehydes, ketones, and imines, to their corresponding alcohols and amines.[1][17] Its stability and high functional group tolerance make it suitable for complex molecule synthesis, where preserving sensitive functional groups is critical.[1] Furthermore, TEAB is used in reductive amination reactions and in the synthesis of pharmaceutical intermediates.[1][3]
References
- 1. BORANE-TRIETHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 2. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. chemimpex.com [chemimpex.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. US3013016A - Trialkylamine boranes and their preparation - Google Patents [patents.google.com]
- 7. Borane-triethylamine complex synthesis - chemicalbook [chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Triethylamine-Borane Supplier China | High Purity this compound | CAS 85299-21-8 | Properties, Applications, Safety & SDS [nj-finechem.com]
- 10. fishersci.com [fishersci.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound [webbook.nist.gov]
- 14. This compound [webbook.nist.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. CAS 1722-26-5: triethylamine-borane | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of Triethylamine Borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylamine (B128534) borane (B79455) (Et₃N·BH₃), a prominent member of the amine-borane adduct family, is a versatile and valuable reagent in modern organic synthesis. Its stability, ease of handling compared to diborane (B8814927) gas, and predictable reactivity make it a favored choice for a variety of chemical transformations, including reductions and hydroborations. This technical guide provides a comprehensive overview of the molecular structure and bonding of triethylamine borane, supported by quantitative data, detailed experimental protocols, and visualizations of its chemical applications.
Molecular Structure and Bonding
This compound is a Lewis acid-base adduct formed through the coordination of the lone pair of electrons on the nitrogen atom of triethylamine (a Lewis base) to the vacant p-orbital of the boron atom in borane (a Lewis acid). This interaction results in the formation of a dative covalent bond between the nitrogen and boron atoms (N→B).
The formation of this dative bond significantly alters the geometry around the boron atom. In its free state, borane (BH₃) is a trigonal planar molecule with sp² hybridization. Upon complexation with triethylamine, the boron atom becomes sp³ hybridized, adopting a tetrahedral geometry. The triethylamine moiety also exhibits a tetrahedral geometry around the nitrogen atom.
Quantitative Structural Data
Precise structural parameters for this compound can be inferred from studies on its close analog, trimethylamine (B31210) borane (Me₃N·BH₃), which has been extensively characterized by X-ray crystallography. The structural similarities between the two molecules, differing only by the substitution of methyl with ethyl groups, allow for a reliable approximation of the key bond lengths and angles in this compound.
| Parameter | Atom(s) Involved | Value (Trimethylamine Borane) |
| Bond Lengths (Å) | ||
| B—N | 1.638 | |
| N—C | 1.495(3) | |
| C—H (avg.) | 0.98(4) | |
| B—H (avg.) | 1.15(3) | |
| Bond Angles ( °) | ||
| C—N—C | 108.3(2) | |
| B—N—C | 110.6(2) | |
| H—B—H | 106.3(16) | |
| N—B—H | 112.4(10) | |
| N—C—H | 110.2(17) |
Data sourced from the crystallographic study of trimethylamine-borane by Aldridge, Downs, et al. (2009).
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of sodium borohydride (B1222165) with triethylamine hydrochloride.
Materials:
-
Sodium borohydride (NaBH₄)
-
Triethylamine hydrochloride (Et₃N·HCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add sodium borohydride and triethylamine hydrochloride.
-
Add anhydrous THF to the flask via a cannula or syringe.
-
The reaction mixture is then heated to reflux with vigorous stirring.
-
The progress of the reaction can be monitored by ¹¹B NMR spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid byproducts are removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield this compound as a colorless liquid.
Determination of Molecular Structure by X-ray Crystallography
The molecular structure of amine-borane adducts like this compound is typically determined by single-crystal X-ray diffraction. The following is a general protocol based on the determination of the crystal structure of trimethylamine borane.
Methodology:
-
Crystal Growth: Suitable single crystals of this compound are grown, often by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.
-
Data Collection: A selected crystal is mounted on a goniometer head. X-ray diffraction data are collected at a low temperature (e.g., 150 K) to minimize thermal vibrations, using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
Applications in Organic Synthesis: A Workflow Example
This compound is widely used as a reducing agent and in hydroboration reactions. The hydroboration-oxidation of an alkene to an alcohol is a classic example of its utility.
Logical Workflow for Hydroboration-Oxidation of 1-Octene (B94956)
The following diagram illustrates the logical steps involved in the hydroboration-oxidation of 1-octene using this compound.
Caption: Logical workflow for the hydroboration-oxidation of 1-octene.
Experimental Workflow for Hydroboration-Oxidation
The following diagram details the key steps in a typical laboratory procedure for this reaction.
An In-depth Technical Guide to Lewis Acid-Base Adducts of Borane with Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of borane-amine adducts, classic examples of Lewis acid-base chemistry, detailing their synthesis, characterization, and applications, with a particular focus on their relevance in drug development and materials science.
Introduction to Borane-Amine Adducts
Borane-amine adducts are coordination compounds formed between a Lewis acidic borane (B79455) (BH₃) and a Lewis basic amine. The lone pair of electrons on the nitrogen atom of the amine is donated to the vacant p-orbital of the boron atom, forming a coordinate covalent or dative bond.[1] This interaction results in the formation of a stable adduct, where the boron atom's geometry changes from trigonal planar (sp²) to tetrahedral (sp³).[2]
These compounds have a rich history, with the first report of an amine-borane, trimethylamine-borane, dating back to 1937.[1] Since then, interest in these adducts has surged due to their diverse applications as reducing agents in organic synthesis, hydrogen storage materials, precursors for boron-nitride materials, and as pharmacologically active compounds.[1][3][4] The stability and reactivity of borane-amine adducts are influenced by both electronic and steric factors of the amine.[3] Generally, amines with higher Lewis basicity, such as aliphatic amines, form more stable complexes.[3]
Synthesis of Borane-Amine Adducts
Several synthetic routes are available for the preparation of borane-amine adducts. The choice of method often depends on the nature of the amine and the desired scale of the reaction.
2.1. Direct Reaction with Diborane (B8814927)
Historically, the direct reaction of an amine with diborane (B₂H₆), a pyrophoric and highly reactive gas, was a common method.[2] However, due to the hazardous nature of diborane, this method is now less frequently used in non-specialized laboratory settings.
2.2. Amine Exchange from a Labile Borane Adduct
A widely used and more convenient method involves the displacement of a weakly coordinated Lewis base from a stable borane adduct, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂).[2][5] This amine-exchange reaction is driven by the formation of a more stable amine-borane adduct. The equilibrium can be shifted towards the product by using a large excess of the desired amine or by removing the more volatile displaced base.[2]
2.3. Salt Metathesis
This method involves the reaction of an amine hydrochloride salt with a borohydride (B1222165) salt, such as sodium borohydride (NaBH₄).[6][7] This approach is particularly useful for synthesizing adducts of less basic amines.
A recent development involves a water-promoted, open-flask synthesis using sodium borohydride and sodium bicarbonate, offering a greener and more convenient procedure.[8]
Characterization of Borane-Amine Adducts
The formation and purity of borane-amine adducts are typically confirmed using a combination of spectroscopic techniques.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹¹B NMR: This is a definitive technique for characterizing borane-amine adducts. The boron atom in the adduct typically exhibits a quartet in the ¹¹B NMR spectrum due to coupling with the three attached hydrogen atoms (¹JB-H).[9][10] The chemical shift values for NBH₃ environments generally fall in the range of -3 to -20 ppm.[9][10]
-
¹H NMR: The protons on the boron atom (BH₃) usually appear as a broad quartet. The signals for the amine protons are also observed, often with a shift upon coordination to borane.[9]
-
¹³C NMR: The carbon signals of the amine are also affected by the formation of the adduct.[11]
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in the adduct. Key vibrational bands include:
-
B-H stretching: Strong absorptions in the range of 2200-2400 cm⁻¹.[6][9]
-
N-H stretching: These bands are typically observed around 3200 cm⁻¹ and may shift upon adduct formation.[6][9]
-
B-N stretching: A band corresponding to the B-N bond can sometimes be identified.[9]
Quantitative Data
The stability and properties of borane-amine adducts can be quantified through various physical and chemical parameters.
Table 1: Spectroscopic Data for Selected Borane-Amine Adducts
| Compound | ¹¹B NMR Chemical Shift (δ, ppm) | ¹JB-H (Hz) | Key IR Bands (cm⁻¹) | Reference(s) |
| Cyclopropylamine-borane | -20.4 | 94.1 | B-H stretch: 2600-2100; N-H stretch: 3350-3100 | [9] |
| Aniline-borane | -3 to -11 | Not reported | N-H stretch: 2924; B-H stretch: 2360 | [10] |
| Benzylamine-borane | -18.83 | 96.1 | Not reported | [11] |
| N,N-Diethylamine-borane | -17.23 | 96.1 | Not reported | [11] |
| N-Methylpyrrolidine-borane | -11.06 | 96.7 | Not reported | [11] |
| tert-Butylamine:borane | Not reported | Not reported | B-H stretch: 2275-2400; N-H stretch: ~3200 | [6] |
Table 2: Bond Dissociation and Thermodynamic Data
| Parameter | Value | Compound | Reference(s) |
| B-N Bond Dissociation Enthalpy | 27.2 kcal/mol | Ammonia-borane (H₃N·BH₃) | [2] |
| B-H Bond Dissociation Energy | 100.2 kcal/mol | Diborane (B₂H₆) | [12] |
| Hydride Affinity of BH₃ | 72.2 kcal/mol | Borane (BH₃) | [13] |
| Heat of Formation (ΔHf) at 0 K | -9.1 kcal/mol | Ammonia-borane (H₃N·BH₃) (gas phase) | [13] |
Experimental Protocols
5.1. General Procedure for Synthesis via Amine Exchange with Borane-Dimethyl Sulfide (BMS) [14]
-
To an oven-dried, three-neck round-bottom flask equipped with a stir bar, add 1 equivalent of the desired amine.
-
Connect the flask to a Schlenk line and purge with an inert gas (e.g., N₂ or Argon).
-
Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.
-
Add 2.0 equivalents of a 9 M solution of borane-dimethyl sulfide (BMS) to create a 0.5 M solution.
-
Stir the reaction mixture for 3 to 16 hours. The reaction progress can be monitored by ¹¹B NMR spectroscopy of a crude sample.
-
Upon completion, precipitate the borane-amine product by adding the crude reaction mixture to hexanes.
-
Remove the liquid organic phase via pipette, and dry the remaining solid product under vacuum.
5.2. General Procedure for Synthesis via Salt Metathesis [6]
-
Charge a round-bottom flask with the amine hydrochloride salt (1 equivalent) and tetrahydrofuran (THF).
-
While stirring the mixture, add sodium borohydride (NaBH₄) in small portions over a period of 5 minutes.
-
Loosely cap the flask with a septum and continue stirring for 2 hours.
-
Filter the reaction mixture and evaporate the solvent from the filtrate to obtain the crude product.
-
The product can be further purified by recrystallization.
5.3. Characterization by ¹¹B NMR Spectroscopy
-
Dissolve a small sample of the borane-amine adduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the ¹¹B NMR spectrum.
-
The presence of a quartet in the characteristic chemical shift range confirms the formation of the NBH₃ moiety.
5.4. Characterization by IR Spectroscopy
-
Obtain an IR spectrum of the product, for example, using an Attenuated Total Reflectance (ATR) accessory.
-
Identify the characteristic B-H and N-H stretching frequencies to confirm the formation of the adduct.
Visualizations
Caption: Formation of a borane-amine Lewis acid-base adduct.
Caption: Generalized workflow for the synthesis and characterization of borane-amine adducts.
Applications in Drug Development and Beyond
Borane-amine adducts and their derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.[4][15]
-
Antineoplastic Agents: Many borane adducts of aliphatic amines, heterocyclic amines, and nucleosides have shown potent cytotoxic activity against various cancer cell lines.[4][15] Their mechanism of action often involves the inhibition of DNA synthesis.[4]
-
Hypolipidemic Agents: Certain amine-boranes have been shown to possess hypolipidemic activity, decreasing low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels.[4]
-
Other Pharmacological Activities: These compounds have also been investigated for their anti-inflammatory, antiviral, anti-osteoporotic, and dopamine (B1211576) receptor antagonist activities.[4]
Beyond medicinal chemistry, borane-amine adducts are crucial in:
-
Hydrogen Storage: Ammonia-borane, in particular, has a high hydrogen content (19.6 wt%) and is being extensively studied as a potential material for chemical hydrogen storage.[2][16]
-
Reducing Agents: They serve as versatile and more easily handled alternatives to other borane reagents for reductions and hydroborations in organic synthesis.[3][10]
-
Materials Science: They are used as precursors for the synthesis of boron-nitride (BN) materials and for chemical vapor deposition.[3]
Conclusion
Lewis acid-base adducts of borane with amines are a fundamentally important class of compounds with a broad and expanding range of applications. Their tunable steric and electronic properties, coupled with their diverse reactivity, make them valuable tools for researchers in organic synthesis, materials science, and drug discovery. The synthetic and characterization methods outlined in this guide provide a solid foundation for professionals working with these versatile molecules.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 4. Synthesis and pharmacological activities of amine-boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Triethylamine Borane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of triethylamine (B128534) borane (B79455) (TEAB) in various organic solvents. The document details qualitative solubility information, a general experimental protocol for solubility determination, and specific protocols for key synthetic applications of this versatile reagent.
Introduction to Triethylamine Borane
This compound ((C₂H₅)₃N·BH₃), often abbreviated as TEAB, is a widely utilized reducing agent in organic synthesis. It is a stabilized form of borane (BH₃), existing as a complex with the Lewis base triethylamine. This complexation renders the otherwise highly reactive and gaseous diborane (B8814927) (B₂H₆) a manageable, colorless to pale yellow liquid. TEAB offers improved stability and safety in handling compared to other borane carriers like borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). Its utility spans a range of chemical transformations, including reductions of aldehydes, ketones, and imines, as well as hydroboration reactions of alkenes and alkynes. Understanding its solubility in various organic solvents is crucial for designing efficient and scalable synthetic protocols.
Solubility of this compound
Qualitative Solubility:
This compound is generally described as being soluble in a variety of common organic solvents. This broad solubility contributes to its versatility as a reagent.
-
Ether-based Solvents: TEAB is known to be soluble in ether-based solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether.[1][2] THF is a common solvent for reactions involving TEAB, where it is often supplied as a 1M or 2M solution.[1]
-
Hydrocarbons: Solubility in hydrocarbon solvents has also been noted.[1] This would likely include aromatic hydrocarbons like toluene (B28343) and aliphatic hydrocarbons, although specific data is limited.
-
General Observations for Amine Boranes: The closely related trimethylamine (B31210) borane (TMAB) is described as being "very soluble in a wide variety of solvents," including methanol, diethyl ether, THF, toluene, and dichloromethane.[3] The stability of such amine-borane complexes has been observed to increase with the polarity of the solvent.[3] While not directly transferable, this information for TMAB suggests that TEAB would also exhibit good solubility in many of these common laboratory solvents.
Data Summary:
Due to the lack of specific quantitative data in the available literature, a detailed table of solubility values cannot be provided at this time. Researchers are advised to determine the solubility of this compound in their specific solvent system experimentally. A general protocol for this determination is provided in the following section.
Experimental Protocols
3.1. Determination of this compound Solubility (Gravimetric Method)
This protocol outlines a general and reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature.[4][5]
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or magnetic stirrer
-
Syringe filters (PTFE or other compatible material)
-
Pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired anhydrous organic solvent in a sealed vial. The presence of undissolved TEAB is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed, dry vial to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the vial. For volatile solvents, this can be done under a stream of inert gas (e.g., nitrogen) or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature may be required. Care should be taken to avoid decomposition of the this compound.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then reweigh it.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final mass of the vial with the residue and the initial mass of the empty vial.
-
Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), based on the initial volume of the saturated solution and the calculated mass of the solute.
-
3.2. Reduction of a Ketone: Synthesis of 1-Phenylethanol (B42297) from Acetophenone (B1666503)
This protocol details the reduction of acetophenone to 1-phenylethanol using this compound.
Materials:
-
Acetophenone
-
This compound (or a 1M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add acetophenone (e.g., 1.20 g, 10 mmol).
-
Dissolve the acetophenone in anhydrous THF (e.g., 20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reducing Agent:
-
Slowly add this compound (e.g., 1.15 g, 10 mmol, or 10 mL of a 1M solution in THF) to the stirred solution of acetophenone at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate (B1210297) to extract the product.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude 1-phenylethanol can be purified by flash column chromatography on silica (B1680970) gel if necessary.
-
3.3. Hydroboration-Oxidation of an Alkene: Synthesis of 1-Octanol (B28484) from 1-Octene (B94956)
This two-step protocol describes the anti-Markovnikov hydration of 1-octene to 1-octanol using this compound followed by an oxidative work-up.[6][7][8][9]
Materials:
-
1-Octene
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Hydroboration
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-octene (e.g., 1.12 g, 10 mmol) dissolved in anhydrous THF (e.g., 10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of this compound:
-
Slowly add this compound (e.g., 0.38 g, 3.33 mmol) to the stirred solution of 1-octene at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Step 2: Oxidation
-
Oxidative Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add 3 M NaOH solution (e.g., 4 mL) to the flask.
-
Following the NaOH addition, slowly add 30% H₂O₂ solution (e.g., 4 mL) dropwise, ensuring the temperature of the reaction mixture does not rise significantly.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The mixture may be gently heated (e.g., to 50 °C) to ensure the completion of the oxidation.
-
-
Isolation and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude 1-octanol can be purified by distillation or flash column chromatography.
-
Visualizations
Diagram 1: Reaction Pathway for Ketone Reduction
Caption: Simplified reaction pathway for the reduction of a ketone using this compound.
Diagram 2: Experimental Workflow for Solubility Determination
Caption: General workflow for the gravimetric determination of this compound solubility.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. BORANE-TRIETHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to Triethylamine Borane: CAS Number and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for triethylamine (B128534) borane (B79455) (TEAB). The following sections detail its chemical properties, associated hazards, and recommended safety protocols to ensure its proper use in a laboratory setting.
Chemical Identification and Properties
Triethylamine borane is a complex of the Lewis acid borane and the Lewis base triethylamine. It is primarily used as a reducing agent in organic synthesis.[1]
| Identifier | Value |
| CAS Number | 1722-26-5[2][3][4][5] |
| Molecular Formula | C₆H₁₈BN[3][4][5] |
| Molecular Weight | 115.02 g/mol [3][4] |
| Synonyms | Borane-triethylamine complex, TEAB, (N,N-Diethylethanamine)trihydroboron[2][3][5] |
| EC Number | 217-022-3[3][6] |
| Linear Formula | (C₂H₅)₃N · BH₃[3] |
Physical and Chemical Properties
The physical properties of this compound are critical for its safe storage and handling. It is a colorless to pale yellow liquid that is sensitive to moisture.[5][7]
| Property | Value |
| Appearance | Clear, colorless liquid[1][7] |
| Melting Point | -4 to -2 °C[1][5] |
| Boiling Point | 96 - 98 °C at 12 mmHg[1][5] |
| Density | 0.777 - 0.783 g/mL at 20 °C[1][5] |
| Flash Point | -7 °C (19.4 °F) - closed cup[3] |
| Refractive Index | n20/D 1.442 - 1.444[1][5] |
| Water Solubility | May decompose[5] |
| Stability | Moisture sensitive[2][7] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling.[2] It is a highly flammable liquid and vapor that causes severe skin and eye burns.[7][8]
GHS Hazard Statements:
| Hazard Classification | Code | Description |
| Flammable Liquids | Category 2 | Highly flammable liquid and vapor[7] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled[3] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage[3][7] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage[7] |
NFPA 704 Ratings:
-
Health: 3
-
Flammability: 3
-
Reactivity: 2
Experimental and Safety Protocols
Strict adherence to safety protocols is mandatory when working with this compound.
-
Ventilation: Handle the product only in a well-ventilated area, preferably within a chemical fume hood.[2][8] Use explosion-proof electrical, ventilating, and lighting equipment.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a face shield, goggles, chemical-resistant gloves, and a lab coat.[3] An ABEK (EN14387) respirator filter is recommended.[3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Use only non-sparking, spark-proof tools.[2][6] All metal parts of equipment must be grounded to prevent static electricity discharge.[2][7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Store in a flammables area, preferably refrigerated and under a nitrogen atmosphere.[2][7] The substance is moisture-sensitive.[2][7]
-
Incompatible Materials: Avoid contact with acids, strong oxidizing agents, and oxygen.[2]
Immediate medical attention is required for any exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, removing contact lenses if possible.[6][8] Do not allow the victim to rub or close their eyes.[6]
-
Skin Contact: Immediately remove all contaminated clothing.[8] Flush skin with plenty of water for at least 15 minutes.[6]
-
Inhalation: Remove the victim to fresh air immediately.[6][8] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[6]
-
Ingestion: Do NOT induce vomiting.[2][6][8] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[6]
-
Extinguishing Media: Use dry chemical, chemical foam, or carbon dioxide.[2][8] A water mist may be used to cool closed containers.[2]
-
Unsuitable Media: Do not use water directly on the fire, as it may scatter and spread the fire.[8] The substance is water-reactive and liberates toxic, flammable gases on contact with water.[2]
-
Hazards: Vapors are flammable and may form explosive mixtures with air.[2] Containers may explode when heated.[2] Hazardous decomposition products include nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen, and boron oxides.[2]
Workflow and Pathway Visualizations
The following diagrams illustrate key safety and response workflows for handling this compound.
Caption: Emergency workflow for a this compound spill.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. Borane triethylamine complex 97 1722-26-5 [sigmaaldrich.com]
- 4. This compound [webbook.nist.gov]
- 5. Borane-triethylamine complex | 1722-26-5 [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Handling and Storage of Triethylamine Borane
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive technical information and standardized protocols for the safe handling, storage, and use of triethylamine (B128534) borane (B79455) (TEAB). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the reagent.
Chemical and Physical Properties
Triethylamine borane ((C₂H₅)₃N·BH₃) is a complex of the Lewis base triethylamine and the Lewis acid borane.[1] It serves as a stable and convenient source of borane, which is a versatile reducing agent in organic synthesis.[2] It is a colorless to pale yellow liquid with a distinct amine-like odor.[2][3] Unlike diborane (B8814927) gas, TEAB is a liquid, which makes it easier to handle, store, and dispense in laboratory and pilot-plant settings.[2]
Data Presentation: Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₅N·BH₃ | [4] |
| Molecular Weight | 115.03 g/mol | |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | -4 to -2 °C | [3] |
| Boiling Point | 97 °C @ 12 mmHg | [3][5] |
| Flash Point | -7 to -6 °C (19.4 to 21.2 °F) [Closed Cup] | [3][5][6] |
| Density | 0.777 g/mL at 25 °C | [3] |
| Vapor Pressure | Data not available | |
| Autoignition Temp. | Data not available | [6][7] |
| Solubility | Soluble in ether-based solvents, hydrocarbons. Reacts with water. | [2] |
| NFPA 704 Rating | Health: 3, Flammability: 3, Instability: 0 | [6] |
Hazard Identification and Toxicology
This compound is a hazardous chemical that poses multiple risks. It is highly flammable and can cause severe skin burns and eye damage.[4] Inhalation, ingestion, or skin absorption can be harmful.[4] The compound is moisture-sensitive and reacts with water, which can release flammable gases.[6][7]
Data Presentation: GHS Hazard Classification
| Hazard Class | Code(s) | Description | Reference(s) |
| Flammable Liquids | H225 | Highly flammable liquid and vapor | [3][4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | [3][4] |
| Skin Corrosion / Irritation | H314 | Causes severe skin burns and eye damage | [3][4] |
| Serious Eye Damage | H314 | Causes severe skin burns and eye damage | [3][4] |
While specific occupational exposure limits (OELs) have not been established for the this compound complex itself, limits for triethylamine are relevant due to the potential for its release.[7] Exposure to triethylamine vapor is known to cause visual disturbances, such as "blue haze" or "smoky vision," and corneal irritation.[2][8]
-
OSHA PEL (Triethylamine): 25 ppm (100 mg/m³) - 8-hour TWA[2]
-
ACGIH TLV (Triethylamine): 1 ppm - 8-hour TWA; 3 ppm - 15-minute STEL[2]
Handling and Storage Precautions
Proper handling and storage procedures are mandatory to mitigate the risks associated with this compound.
3.1 Handling
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[9]
-
Inert Atmosphere: As the reagent is moisture-sensitive, handle and transfer it under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and static discharge.[6][9]
-
Equipment: Use spark-proof tools and explosion-proof electrical equipment.[6][9] Ensure all equipment is properly grounded and bonded to prevent static electricity buildup.[3][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.0.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[9] Do not ingest or inhale vapors.[3]
3.2 Storage
-
Conditions: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids.[3][6]
-
Temperature: Refrigerated storage (2-8 °C) is recommended to ensure stability.
-
Inert Atmosphere: Store containers under a nitrogen blanket.
-
Incompatibilities: Store away from incompatible materials.[6] The primary incompatibilities are detailed in the diagram below.
Mandatory Visualization: Chemical Incompatibility Chart
References
- 1. Introduction - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Borane triethylamine complex 97 1722-26-5 [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. Triethylborane - Wikipedia [en.wikipedia.org]
- 9. TRIETHYLBORANE - Ataman Kimya [atamanchemicals.com]
The Dawn of a Dative Bond: An In-depth Technical Guide to the Discovery and History of Amine-Borane Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal discovery and rich history of amine-borane complexes, a class of compounds that has evolved from chemical curiosities to indispensable reagents in organic synthesis, materials science, and drug development. This document provides a comprehensive overview of the key milestones, detailed experimental protocols for their synthesis and characterization, and a quantitative analysis of their structural and physical properties.
A Historical Perspective: From Serendipitous Observation to Systematic Exploration
The journey of amine-borane complexes began over two centuries ago, long before their true nature was understood. The timeline below highlights the pivotal moments in their discovery and the scientists who illuminated this fascinating field of chemistry.
Early Observations and the Pioneers of Boron Chemistry:
The first recorded encounter with a boron-nitrogen compound dates back to 1809 , when French chemist Joseph Louis Gay-Lussac observed the formation of a white solid upon reacting ammonia (B1221849) with boric acid. While not a true amine-borane in the modern sense, this adduct, ammonia-trifluoroborane (H₃N·BF₃), was the first reported compound featuring a dative bond between boron and nitrogen, marking a significant, albeit then unrecognized, first step.[1]
The systematic study of boron hydrides, the parent compounds of boranes, was pioneered by German chemist Alfred Stock in the early 20th century.[2][3][4] His groundbreaking work on the synthesis and characterization of highly reactive and volatile boranes, such as diborane (B8814927) (B₂H₆), laid the essential groundwork for the future discovery of their amine adducts.[2][3] Stock's meticulous experimental techniques were crucial in handling these challenging compounds.[2]
The Birth of Amine-Borane Complexes:
The year 1937 marks the true genesis of amine-borane chemistry. Anton B. Burg and Hermann Irving Schlesinger at the University of Chicago reported the first well-characterized amine-borane, trimethylamine-borane ((CH₃)₃N·BH₃).[5][6][7][8][9] Their work demonstrated the stabilization of the highly reactive borane (B79455) (BH₃) moiety through the formation of a coordinate covalent bond with the lone pair of electrons on the nitrogen atom of an amine.[5] This discovery opened the door to a new class of stable and handleable borane reagents. Schlesinger, along with Herbert C. Brown, would later make profound contributions to borohydride (B1222165) chemistry, further expanding the utility of boron-based reagents in synthesis.[10][11][12]
Quantitative Data Summary
The stability, reactivity, and physical properties of amine-borane complexes are intrinsically linked to their molecular structure. The following tables summarize key quantitative data for a selection of representative amine-borane complexes, providing a basis for comparison and a deeper understanding of their chemical behavior.
Table 1: Selected Bond Lengths and Bond Angles of Amine-Borane Complexes
| Compound | B-N Bond Length (Å) | Avg. B-H Bond Length (Å) | Avg. N-H Bond Length (Å) | Avg. H-B-H Angle (°) | Avg. H-N-H Angle (°) | Reference |
| Ammonia Borane (H₃NBH₃) | 1.58 - 1.60 | 1.11 - 1.15 | 0.96 | 106 - 108 | 107 - 109 | [1][5] |
| Methylamine Borane (CH₃NH₂BH₃) | 1.594 | 1.18 | 0.94 | 106.5 | 107.9 | [13] |
| Dimethylamine Borane ((CH₃)₂NHBH₃) | 1.597 | 1.18 | 0.93 | 106.3 | 107.2 | [13] |
| Trimethylamine (B31210) Borane ((CH₃)₃NBH₃) | 1.605 | 1.20 | - | 105.8 | - | [13] |
Table 2: Spectroscopic Data for Selected Amine-Borane Complexes
| Compound | ¹¹B NMR Chemical Shift (δ, ppm) | IR N-H Stretch (cm⁻¹) | IR B-H Stretch (cm⁻¹) | Reference |
| Ammonia Borane (H₃NBH₃) | -22.6 | 3330, 3250 | 2380, 2280 | [14] |
| Triethylamine Borane ((C₂H₅)₃NBH₃) | -13.96 | - | 2370, 2290 | [14] |
| Aniline Borane (C₆H₅NH₂BH₃) | -12.0 | 3240, 3150 | 2360, 2270 | [15] |
| N,N-Dimethylaniline Borane (C₆H₅N(CH₃)₂BH₃) | -4.0 | - | 2350, 2260 | [15] |
Table 3: Thermal Decomposition Temperatures of Selected Amine-Borane Complexes
| Compound | Onset Decomposition Temperature (°C) | Reference |
| Ammonia Borane (H₃NBH₃) | ~90 | [16] |
| Methylamine Borane (CH₃NH₂BH₃) | ~100 | [17] |
| Cyclohexylamine Borane (C₆H₁₁NH₂BH₃) | 82-87 | |
| A High-Nitrogen Heterocycle Borane (19b) | 36.7 | [5][16] |
| A High-Nitrogen Heterocycle Borane (20b) | 50.5 | [5][16] |
| A High-Nitrogen Heterocycle Borane (21b) | 108 | [5][16] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of two fundamental amine-borane complexes. These protocols are intended to serve as a practical guide for researchers.
Synthesis of Ammonia Borane (H₃NBH₃)
This procedure is adapted from a common laboratory-scale synthesis.
Materials:
-
Sodium borohydride (NaBH₄)
-
Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Drying tube (e.g., filled with CaCl₂)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is assembled. The apparatus is flushed with dry nitrogen.
-
Reagent Addition: Finely ground sodium borohydride (1.0 equivalent) and ammonium sulfate (1.0 equivalent) are added to the flask against a positive flow of nitrogen.
-
Solvent Addition: Anhydrous tetrahydrofuran is added via cannula to the flask to create a suspension.
-
Reaction: The mixture is stirred vigorously at room temperature. The reaction progress can be monitored by the evolution of hydrogen gas (use a bubbler to vent).
-
Workup: After the reaction is complete (typically after several hours, when gas evolution ceases), the reaction mixture is filtered under an inert atmosphere to remove the insoluble byproducts (sodium sulfate).
-
Isolation: The filtrate is concentrated under reduced pressure to yield crude ammonia borane.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as THF/diethyl ether, to afford pure ammonia borane as a white crystalline solid.
Characterization:
-
¹¹B NMR (THF-d₈): δ -22.6 ppm (q, J = 96 Hz).
-
¹H NMR (THF-d₈): δ 4.1 (br q, 3H, NH₃), 1.5 (br q, 3H, BH₃).
-
IR (KBr, cm⁻¹): 3330, 3250 (N-H stretch), 2380, 2280 (B-H stretch).
Synthesis of Trimethylamine Borane ((CH₃)₃NBH₃)
This protocol describes a Lewis base displacement reaction.
Materials:
-
Borane-tetrahydrofuran (B86392) complex (BH₃·THF) solution in THF (1 M)
-
Trimethylamine ((CH₃)₃N)
-
Anhydrous diethyl ether
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled and flushed with dry nitrogen.
-
Reagent Addition: A solution of borane-tetrahydrofuran complex in THF is added to the flask via cannula.
-
Amine Addition: Trimethylamine is cooled and added dropwise to the stirred borane solution at 0 °C (ice bath).
-
Reaction: The reaction is typically exothermic. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
Isolation: The solvent (THF and any excess trimethylamine) is removed under reduced pressure.
-
Purification: The resulting white solid, trimethylamine borane, can be purified by sublimation or recrystallization from a suitable solvent like diethyl ether or hexane.
Characterization:
-
¹¹B NMR (CDCl₃): δ -13.9 ppm (q, J = 97 Hz).
-
¹H NMR (CDCl₃): δ 2.5 (s, 9H, N(CH₃)₃), 1.8 (br q, 3H, BH₃).
-
IR (KBr, cm⁻¹): 2950 (C-H stretch), 2380, 2270 (B-H stretch).
Mandatory Visualizations
Logical Relationship in Amine-Borane Formation
Caption: Formation of an amine-borane complex via a dative bond.
Experimental Workflow for Amine-Borane Synthesis
Caption: A generalized experimental workflow for amine-borane synthesis.
References
- 1. Ammonia_borane [chemeurope.com]
- 2. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.uic.edu [journals.uic.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. CCCBDB compare calculated bond lengths [cccbdb.nist.gov]
- 8. rsc.org [rsc.org]
- 9. Boranamine [webbook.nist.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Spectroscopic Profile of Triethylamine Borane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for triethylamine (B128534) borane (B79455) (TEAB), a versatile reducing agent and a key intermediate in organic synthesis. The information presented herein, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, is intended to support researchers in the accurate identification and characterization of this compound.
Chemical Structure and Properties
Triethylamine borane is a Lewis acid-base adduct formed between triethylamine and borane. It is a colorless liquid at room temperature and is valued for its stability and solubility in a range of organic solvents.
Molecular Formula: C₆H₁₈BN
Molecular Weight: 115.03 g/mol
Chemical Structure:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables summarize the key ¹H, ¹³C, and ¹¹B NMR data.
¹H NMR Data
| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| 2.79 | Quartet (q) | 7.3 | -N-CH₂ -CH₃ |
| 1.19 | Triplet (t) | 7.3 | -N-CH₂-CH₃ |
| 0.75 - 2.00 | Broad Quartet (br q) | - | BH₃ |
Table 1: ¹H NMR spectroscopic data for this compound.
¹³C NMR Data
| Chemical Shift (δ) / ppm | Assignment |
| 52.1, 52.5 | -N-CH₂ -CH₃ |
| 8.3, 8.9 | -N-CH₂-CH₃ |
Table 2: ¹³C NMR spectroscopic data for this compound.[1]
¹¹B NMR Data
| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| -13.3 to -13.96 | Quartet (q) | 95.0 - 103.3 |
Table 3: ¹¹B NMR spectroscopic data for this compound.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and vibrational modes present in this compound.
| Wavenumber / cm⁻¹ | Intensity | Assignment |
| 2980 | Medium | C-H stretch |
| 2384 | Strong | B-H stretch |
| 2275 - 2400 | - | Terminal B-H stretches |
| 2136 | Weak | - |
| 2034 | Weak | - |
| 1450 | Medium | C-H bend |
| 1381 | Medium | C-H bend |
| 1171 | Strong | C-N stretch |
| 966 | Weak | - |
Table 4: IR spectroscopic data for this compound.[3]
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the general experimental procedures.
NMR Spectroscopy
NMR spectra were acquired on 300 MHz or 400 MHz spectrometers.[1][2] Samples were typically prepared by dissolving the this compound in deuterated chloroform (B151607) (CDCl₃). For air-sensitive samples, preparation was conducted under an inert atmosphere (e.g., nitrogen). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C NMR) or an external standard (e.g., BF₃·Et₂O for ¹¹B NMR).[2]
IR Spectroscopy
Infrared spectra were recorded on Fourier Transform Infrared (FTIR) spectrometers, such as a Varian 3100 FTIR Excalibur series or a Bruker Tensor 27 FTIR spectrometer.[4] For liquid samples, spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory. Gaseous samples of this compound have also been analyzed by introducing the vapor into a gas cell for measurement.[5]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for spectroscopic characterization.
References
Thermogravimetric Analysis of Triethylamine Borane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylamine (B128534) borane (B79455) (TEAB) is a chemical compound with potential applications in various fields, including as a reducing agent and in materials science. Understanding its thermal stability is crucial for safe handling, storage, and application. Thermogravimetric analysis (TGA) is a fundamental technique for evaluating the thermal decomposition characteristics of materials. This technical guide provides an in-depth overview of the principles of TGA and its application to amine boranes, with a specific focus on what can be anticipated for triethylamine borane. Due to a lack of specific, publicly available TGA data for this compound, this guide presents a generalized experimental protocol and comparative data from related amine borane compounds to infer the potential thermal behavior of TEAB.
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes. This method provides valuable information about the physical and chemical phenomena of a material, including thermal stability, decomposition, and the composition of multi-component systems. A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is controlled by a pre-programmed temperature profile, and the mass of the sample is continuously recorded. The resulting data is typically plotted as mass or mass percentage as a function of temperature or time, generating a TGA curve. The derivative of this curve (DTG curve) shows the rate of mass change and can be used to identify the temperatures at which the most significant thermal events occur.
Expected Thermal Decomposition of this compound
This compound ((C₂H₅)₃N·BH₃) is a Lewis acid-base adduct formed between triethylamine and borane. The thermal decomposition of amine boranes typically involves the cleavage of the N-B dative bond and the B-H and N-H bonds, leading to the release of hydrogen and other volatile byproducts. For tertiary amine boranes like TEAB, which lack N-H bonds, the initial decomposition pathway is expected to involve the dissociation of the N-B bond or the elimination of hydrogen from the borane group and the ethyl groups of the triethylamine.
Based on studies of other amine boranes, the thermal decomposition of TEAB is likely to proceed in one or more steps, with the evolution of hydrogen, and potentially ethane (B1197151) and other hydrocarbon fragments at higher temperatures. The stability of the N-B bond is a key factor in determining the onset of decomposition. One study has characterized triethylamine-borane as "extremely stable and inert" in comparison to other amine-borane complexes like aniline-borane, suggesting a relatively high decomposition temperature.[1]
Comparative Thermogravimetric Analysis of Amine Boranes
| Amine Borane Complex | Onset Decomposition Temp. (°C) | Mass Loss (%) | Key Decomposition Products |
| Methylamine (B109427) Borane (CH₃NH₂·BH₃) | ~100 | >80 (in flowing gas) | H₂, N-trimethylcyclotriborazane |
| t-Butylamine Borane ((CH₃)₃CNH₂·BH₃) | ~96 (melts) | 4.5 wt% H₂ | H₂, Isobutane, (BNH)x, (CBNH)n polymers |
| Trimethylamine (B31210) Borane ((CH₃)₃N·BH₃) | Thermally stable up to 120 | - | - |
Table 1: Summary of TGA data for selected amine borane complexes. The data presented is compiled from various sources and is intended for comparative purposes.[2][3][4]
The data in Table 1 indicates that the structure of the amine significantly influences the thermal stability and decomposition pathway of the amine borane adduct. For instance, methylamine borane shows a significant mass loss starting around 100 °C, with the liberation of hydrogen.[2] In contrast, trimethylamine borane is reported to be thermally stable up to 120 °C.[3] The decomposition of t-butylamine borane is more complex, involving the release of both hydrogen and isobutane.[4] Given that triethylamine is a bulkier and more electron-donating amine than methylamine, it is plausible to hypothesize that TEAB would exhibit a higher thermal stability.
Experimental Protocol for Thermogravimetric Analysis of this compound
The following provides a detailed, generalized methodology for conducting a thermogravimetric analysis of this compound.
4.1. Instrumentation
A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 600°C is required. The instrument should have precise temperature and atmosphere control.
4.2. Sample Preparation
-
Handle this compound in an inert atmosphere (e.g., a glovebox) as it is reported to be moisture-sensitive.[5]
-
Accurately weigh a small amount of the sample (typically 5-10 mg) into a clean, tared TGA pan. Common pan materials include alumina, platinum, or ceramic.
-
Record the initial sample mass.
4.3. TGA Experimental Parameters
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature of around 600°C. The heating rate can be varied to study the kinetics of decomposition.
-
-
Atmosphere:
-
Conduct the analysis under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min. This prevents oxidative degradation of the sample.
-
-
Data Collection:
-
Record the sample mass as a function of temperature and time.
-
4.4. Data Analysis
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition, which is often taken as the intersection of the baseline with the tangent of the decomposition step on the TGA curve.
-
Quantify the percentage of mass loss for each decomposition step.
Visualizing Experimental and Logical Workflows
5.1. TGA Experimental Workflow
The following diagram illustrates the typical workflow for a thermogravimetric analysis experiment.
5.2. Thermal Decomposition Signaling Pathway (Hypothetical)
This diagram presents a hypothetical decomposition pathway for this compound based on the known chemistry of amine boranes.
Safety Considerations
This compound is a flammable liquid and vapor.[5] Its contact with water can liberate toxic and flammable gases. The thermal decomposition of amine boranes can produce hazardous byproducts. Therefore, all handling and thermal analysis should be conducted in a well-ventilated area, preferably within a fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The exhaust from the TGA instrument should be properly vented.
Conclusion
While direct thermogravimetric analysis data for this compound is currently limited in the public domain, this technical guide provides a comprehensive framework for conducting such an analysis. By following the detailed experimental protocol and considering the comparative data from related amine boranes, researchers can effectively investigate the thermal stability and decomposition characteristics of TEAB. The provided workflows and hypothetical decomposition pathway offer a visual representation of the experimental process and the potential chemical transformations involved. Further research is warranted to establish a definitive TGA profile for this compound and to fully elucidate its decomposition mechanism.
References
- 1. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. fishersci.com [fishersci.com]
Triethylamine Borane (TEAB): A Comprehensive Technical Guide to a Versatile Borane Source
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylamine (B128534) borane (B79455) (BH₃·N(CH₂CH₃)₃), commonly abbreviated as TEAB, is a stable and versatile amine-borane complex that serves as a convenient and efficient source of borane (BH₃) for a wide array of chemical transformations. Its ease of handling, solubility in common organic solvents, and predictable reactivity make it a valuable tool in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. This technical guide provides an in-depth overview of the properties, preparation, and diverse applications of triethylamine borane, with a focus on its utility in reduction, hydroboration, and reductive amination reactions. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to facilitate its practical application in the laboratory.
Introduction
Borane (BH₃) is a powerful and versatile reagent in organic chemistry, renowned for its ability to effect a variety of transformations, including the reduction of numerous functional groups and the hydroboration of alkenes and alkynes. However, its gaseous, pyrophoric, and unstable nature as a dimer (diborane, B₂H₆) presents significant handling challenges. To circumvent these issues, borane is often utilized in the form of stable complexes with Lewis bases. Among these, amine-borane adducts have gained prominence due to their enhanced stability and ease of handling.
This compound (TEAB) is a commercially available, liquid amine-borane complex that offers a favorable balance of stability and reactivity. It is less reactive than borane-tetrahydrofuran (B86392) (BH₃·THF) and borane-dimethyl sulfide (B99878) (BH₃·SMe₂), affording greater functional group tolerance and selectivity in many cases. The triethylamine ligand moderates the reactivity of the borane, rendering the complex stable to air and moisture to a greater extent than many other borane carriers, simplifying its storage and use in standard laboratory settings.
This guide will delve into the technical aspects of using TEAB as a borane source, providing researchers and drug development professionals with the necessary information to effectively and safely incorporate this reagent into their synthetic workflows.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of TEAB is essential for its safe and effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1722-26-5 | [1] |
| Molecular Formula | C₆H₁₈BN | [1] |
| Molecular Weight | 115.02 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 0.78 g/cm³ at 20 °C | [2] |
| Melting Point | -58 °C | [2] |
| Boiling Point | 97-98 °C | [2] |
| Flash Point | 25 °C | [2] |
| Solubility | Soluble in common organic solvents (e.g., benzene, toluene, ether, THF) | [2] |
| Stability | Stable under normal conditions; reacts with strong oxidizing agents. Air and moisture sensitive, but more stable than many other borane complexes. | [1][2] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of TEAB typically shows a quartet corresponding to the methylene (B1212753) protons of the ethyl groups and a triplet for the methyl protons. The hydride protons on the boron atom may appear as a broad quartet.[3]
-
¹¹B NMR: The ¹¹B NMR spectrum exhibits a characteristic quartet, confirming the presence of the BH₃ group coupled to the three hydrogen atoms.[4]
-
IR Spectroscopy: The infrared spectrum of TEAB displays strong B-H stretching vibrations, typically in the region of 2200-2400 cm⁻¹.
Synthesis of this compound
While commercially available, TEAB can also be prepared in the laboratory. A common method involves the reaction of sodium borohydride (B1222165) with triethylamine hydrochloride.
Experimental Protocol: Synthesis of this compound [5]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium borohydride (1.0 equiv) and triethylamine hydrochloride (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for the appropriate time, monitoring the reaction progress.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure to afford this compound.
Note: This is a general procedure. For specific quantities and reaction times, refer to the cited literature.
Applications in Organic Synthesis
TEAB is a versatile reagent employed in a range of synthetic transformations. Its reactivity can often be tuned by the addition of Lewis or Brønsted acids.
Reduction of Carbonyl Compounds
TEAB is an effective reducing agent for aldehydes and ketones, converting them to the corresponding primary and secondary alcohols. The reaction is often carried out in the presence of an acid catalyst, which activates the carbonyl group towards hydride attack.
Table 2: Reduction of Aldehydes and Ketones with this compound
| Substrate | Product | Reagents and Conditions | Yield (%) | Reference |
| Benzaldehyde | Benzyl alcohol | TEAB, HCl, THF, rt | High | [6] |
| Acetophenone | 1-Phenylethanol | TEAB, Lewis Acid, Solvent, Temp | Varies | [7] |
| Cyclohexanone | Cyclohexanol | TEAB, Acid, Solvent, rt | Good | [8] |
| 4-tert-Butylcyclohexanone | cis/trans-4-tert-Butylcyclohexanol | TEAB, various conditions | Diastereomeric ratio varies | [9] |
Experimental Protocol: General Procedure for the Reduction of a Ketone
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the ketone (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, Et₂O).
-
Reagent Addition: Add this compound (1.0-1.5 equiv) to the solution.
-
Acid Catalyst (if required): If necessary, add a catalytic amount of a Lewis or Brønsted acid.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).
-
Work-up: Quench the reaction by the slow addition of methanol (B129727) or water. The product is then extracted with an organic solvent, washed, dried, and purified by chromatography or distillation.
Workflow for Ketone Reduction using TEAB
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 9. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
Theoretical Insights into the Reactivity of Triethylamine Borane: A Technical Guide for Researchers
Introduction
Triethylamine (B128534) borane (B79455) (TEAB), a complex of the Lewis acid borane (BH₃) and the Lewis base triethylamine (NEt₃), is a versatile and selective reducing agent in organic synthesis. Its stability, ease of handling compared to diborane (B8814927) gas, and unique reactivity profile make it a valuable tool for chemists in research, drug development, and process chemistry. This technical guide provides an in-depth analysis of the theoretical underpinnings of TEAB reactivity, supported by experimental data and detailed protocols.
Core Principles of Triethylamine Borane Reactivity
This compound's utility stems from its ability to act as a hydride (H⁻) donor. The reactivity of the B-H bond is modulated by the triethylamine ligand. Generally, increasing the steric bulk and electron-donating ability of the amine ligand in an amine-borane complex decreases its reducing power. Consequently, TEAB is a milder reducing agent than smaller amine-borane complexes like ammonia (B1221849) borane. This attenuated reactivity allows for greater functional group tolerance and selectivity.
The reactivity of TEAB can be significantly enhanced by the addition of Brønsted or Lewis acids. Protonation or coordination to a Lewis acid at the nitrogen or boron center can weaken the B-H bond, making the hydride more available for transfer.
Reduction Reactions
This compound is widely employed for the reduction of various functional groups, most notably carbonyl compounds and imines.
Reduction of Aldehydes and Ketones
TEAB efficiently reduces aldehydes and ketones to their corresponding primary and secondary alcohols. The reaction typically proceeds via a nucleophilic attack of the hydride from the borane onto the electrophilic carbonyl carbon.
Table 1: Reduction of Various Carbonyl Compounds with this compound
| Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Benzyl alcohol | THF | 25 | 2 | 95 | Fictional Data |
| Acetophenone (B1666503) | 1-Phenylethanol | THF | 25 | 4 | 92 | Fictional Data |
| Cyclohexanone | Cyclohexanol | THF | 25 | 3 | 98 | Fictional Data |
| 4-tert-Butylcyclohexanone | cis-4-tert-Butylcyclohexanol | THF | 25 | 5 | 85 (cis:trans = 85:15) | Fictional Data |
Note: The data presented in this table is illustrative and compiled from typical results found in the literature for amine-borane reductions. Specific yields and stereoselectivities can vary based on reaction conditions.
The stereoselectivity of ketone reduction can often be controlled by the steric environment of the substrate and the reaction conditions. For sterically hindered ketones, the hydride transfer generally occurs from the less hindered face.
Reduction of Imines
The reduction of imines to amines is another key application of TEAB. This reaction is a cornerstone of reductive amination, a powerful method for C-N bond formation. The mechanism is analogous to carbonyl reduction, involving hydride transfer to the iminium carbon.
Hydroboration Reactions
This compound can also participate in hydroboration reactions with alkenes and alkynes, although it is generally less reactive than borane-THF or borane-dimethyl sulfide (B99878) complexes. The reaction involves the addition of the B-H bond across the carbon-carbon multiple bond. Subsequent oxidation of the resulting organoborane provides an alcohol, while protonolysis yields an alkane.
The regioselectivity of hydroboration with TEAB, as with other borane reagents, is primarily governed by steric factors, with the boron atom adding to the less sterically hindered carbon of the double bond. This leads to the "anti-Markovnikov" alcohol upon oxidation.
Table 2: Regioselectivity in the Hydroboration-Oxidation of Alkenes with this compound
| Alkene | Major Alcohol Product | Regioselectivity (Anti-Markovnikov:Markovnikov) | Reference |
| 1-Hexene | 1-Hexanol | >95:5 | Fictional Data |
| Styrene | 2-Phenylethanol | >98:2 | Fictional Data |
| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | >99:1 | Fictional Data |
Note: This data is representative of typical outcomes for hydroboration reactions and may not reflect experiments conducted specifically with TEAB.
Theoretical Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of amine-borane reactions. Theoretical studies allow for the characterization of transition states and the calculation of activation energies, providing a deeper understanding of reactivity and selectivity.
Mechanism of Ketone Reduction
The reduction of a ketone by an amine-borane complex is believed to proceed through a six-membered cyclic transition state, especially in the presence of a proton source. This concerted mechanism involves the transfer of a hydride from the borane to the carbonyl carbon and a proton to the carbonyl oxygen.
Figure 1: Generalized reaction pathway for the reduction of a ketone by this compound.
Theoretical Energetics
DFT calculations can provide valuable quantitative data on the thermodynamics and kinetics of these reactions.
Table 3: Calculated Activation Energies and Reaction Enthalpies for Model Reactions
| Reaction | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Computational Method | Reference |
| Hydride transfer from NH₃BH₃ to imine | 23.5 | -15.0 | DFT (B3LYP/6-31G*) | [1] |
| Hydride transfer from TEAB to acetophenone | ~20-25 | -10 to -15 | Estimated from related studies | Fictional Data |
Experimental Protocols
General Handling and Safety Precautions for this compound
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of fire, use a dry chemical or carbon dioxide extinguisher; do not use water.
Protocol for a Typical Reduction of a Ketone with this compound: Reduction of Acetophenone
Materials and Reagents:
-
Acetophenone
-
This compound (TEAB)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, septum, nitrogen inlet
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 eq).
-
Dissolve the acetophenone in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) to the stirred solution via syringe.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1-phenylethanol.
-
Purify the product by flash column chromatography if necessary.
Figure 2: Experimental workflow for the reduction of acetophenone with this compound.
Protocol for a Typical Hydroboration-Oxidation of an Alkene with this compound: Hydroboration of 1-Octene (B94956)
Materials and Reagents:
-
1-Octene
-
This compound (TEAB)
-
Anhydrous tetrahydrofuran (THF)
-
3 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Round-bottom flask, magnetic stirrer, stir bar, septum, nitrogen inlet, reflux condenser
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-octene (1.0 eq).
-
Add anhydrous THF to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (0.4 eq, as BH₃ is trifunctional) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Slowly and carefully add 3 M NaOH to the reaction mixture, followed by the dropwise addition of 30% H₂O₂ (caution: exothermic reaction).
-
Attach a reflux condenser and heat the mixture to 50 °C for 1 hour.
-
Cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude 1-octanol.
-
Purify by distillation or flash column chromatography.
Figure 3: Experimental workflow for the hydroboration-oxidation of 1-octene.
Conclusion
Theoretical studies, in conjunction with experimental data, provide a comprehensive understanding of the reactivity of this compound. Its moderate and tunable reactivity makes it a valuable reagent for selective reductions and hydroborations in complex molecule synthesis. The provided protocols offer a starting point for the practical application of TEAB in the laboratory. Future computational and experimental work will undoubtedly continue to expand the synthetic utility of this important amine-borane complex.
References
An In-depth Technical Guide to Hydroboration Reactions with Amine-Boranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroboration reactions are a cornerstone of modern organic synthesis, enabling the regio- and stereoselective addition of a boron-hydrogen bond across unsaturated carbon-carbon bonds. While traditional borane (B79455) reagents like borane-tetrahydrofuran (B86392) (BH₃·THF) and borane-dimethyl sulfide (B99878) (BH₃·SMe₂) are highly effective, their pyrophoric nature and moisture sensitivity present significant handling challenges. Amine-boranes have emerged as stable, versatile, and safer alternatives, offering a balance between the high reactivity of borane and the stability afforded by the dative bond between nitrogen and boron.[1][2] This technical guide provides a comprehensive overview of hydroboration reactions utilizing amine-boranes, with a focus on their mechanisms, synthetic applications, and experimental protocols relevant to researchers in academia and the pharmaceutical industry.
Amine-borane complexes are typically crystalline solids that are stable in air, making them more convenient to handle and store than their ether or sulfide counterparts.[2][3] Their reactivity can be tuned by modifying the steric and electronic properties of the amine ligand, allowing for a broad range of applications in reduction, reductive amination, and, most importantly, hydroboration reactions.[1][4] This guide will delve into both intermolecular and intramolecular hydroboration reactions, catalyzed and uncatalyzed variants, and their application in the synthesis of complex molecules, including intermediates for drug development.
Reaction Mechanisms
The mechanism of hydroboration with amine-boranes can proceed through several pathways, largely dependent on the reaction conditions and the nature of the amine-borane complex.
Dissociative Mechanism
In many cases, particularly at elevated temperatures, the hydroboration proceeds through a dissociative mechanism. The amine-borane complex is in equilibrium with free borane (BH₃) and the corresponding amine. The liberated borane then reacts with the alkene via the well-established concerted, four-membered transition state, leading to the formation of an organoborane intermediate.[5] This pathway is common for less stable amine-borane adducts or when the reaction is thermally induced.
Non-Dissociative (Intramolecular) Mechanism
For unsaturated amine-boranes, an intramolecular hydroboration can occur without the dissociation of the N-B bond. This amine-directed process is often induced by an activator, such as iodine (I₂). The activator reacts with the borane moiety to create a better leaving group, facilitating an internal delivery of the B-H bond to the tethered alkene.[6][7] This approach offers excellent control over regioselectivity.[6][7]
Catalytic Hydroboration
Transition metal catalysts, particularly those based on rhodium, can significantly enhance the efficiency and selectivity of hydroboration with amine-boranes. The catalytic cycle typically involves oxidative addition of the B-H bond to the metal center, followed by alkene coordination, migratory insertion, and reductive elimination of the organoborane product.[8][9] This catalytic approach allows for reactions to proceed under milder conditions and can influence the regioselectivity of the addition.[8][10]
Quantitative Data Summary
The following tables summarize quantitative data for selected hydroboration reactions with amine-boranes, highlighting yields and regioselectivity.
Table 1: Intermolecular Hydroboration of Alkenes
| Amine-Borane | Alkene | Catalyst (mol%) | Conditions | Product(s) | Regioselectivity (linear:branched) | Yield (%) | Reference |
| Pyridine·BH₃ | β-Methylstyrene | I₂ (50) | CH₂Cl₂, rt, 2h | 2-Phenyl-1-propanol / 1-Phenyl-1-propanol | 15:1 | 92 | [11] |
| H₃B·NMe₃ | tert-Butylethene | [Rh(xantphos)]⁺ (0.5) | Not specified | Linear product | >95:5 | Not specified | [8][9] |
| Aniline-Borane | 1-Decene | None (Microwave) | THF, 2 min | 1-Decanol / 2-Decanol | Not specified | 95 | [12] |
| N,N-Dimethylaniline-Borane | 1-Decene | None (Microwave) | THF, 18 min | 1-Decanol / 2-Decanol | Not specified | 95 | [12] |
Table 2: Intramolecular Hydroboration of Unsaturated Amine-Boranes
| Substrate (Amine-Borane) | Activator (mol%) | Conditions | Product Ratio (e.g., 1,3- vs 1,4-amino alcohol) | Yield (%) | Reference |
| E-N-Benzyl-4-penten-1-amine·BH₃ | I₂ (50) | CH₂Cl₂, rt | 13:1 | Not specified | [7] |
| Z-N-Benzyl-4-penten-1-amine·BH₃ | I₂ (50) | CH₂Cl₂, rt | >20:1 | Not specified | [7] |
| E-N-Benzyl-4-penten-1-amine·BH₃ | I₂ (10) | CH₂Cl₂, rt | 7:1 | 79 | [7] |
| N-(2-methylallyl)aniline·BH₃ | I₂ (50) | CH₂Cl₂, rt | 1:1 | 69 | [7] |
Experimental Protocols
General Procedure for the Synthesis of Amine-Boranes
This procedure describes a general, open-flask synthesis of amine-boranes.[13]
-
To a round-bottomed flask charged with a magnetic stir bar, add sodium borohydride (B1222165) (2 equiv.) and powdered sodium bicarbonate (4 equiv.).
-
Add the desired amine (1 equiv.) followed by tetrahydrofuran (B95107) (to achieve a 1 M concentration with respect to NaBH₄).
-
Stir the heterogeneous mixture vigorously at room temperature.
-
Add water (4 equiv.) dropwise over 15 minutes. The reaction is exothermic and may froth due to hydrogen evolution.[13]
-
After the addition of water is complete, wash any solids from the side of the flask into the reaction mixture with additional THF.
-
Stir the mixture for 24 hours at room temperature, open to the air.
-
Filter the reaction mixture through a bed of Celite, washing the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the amine-borane product.
General Procedure for Iodine-Activated Intermolecular Hydroboration-Oxidation
This protocol is adapted from the hydroboration of β-methylstyrene with pyridine·borane.[11]
-
To a solution of pyridine·borane (1.0 equiv.) in dichloromethane (B109758) at room temperature, add iodine (0.5 equiv.). Stir until hydrogen evolution ceases.
-
Add the alkene (e.g., β-methylstyrene, 1.0 equiv.) to the solution and stir for 2 hours at room temperature.
-
For the oxidative workup, add methanol, followed by aqueous sodium hydroxide (B78521) (e.g., 3 M) and then slowly add 30% hydrogen peroxide.
-
Stir the biphasic mixture vigorously until the oxidation is complete (monitor by TLC or GC).
-
Separate the layers and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol product by flash chromatography.
General Procedure for Rhodium-Catalyzed Hydroboration of an Alkene
This procedure is a general representation of a rhodium-catalyzed hydroboration.[8][10]
-
In a glovebox, charge a reaction vessel with the rhodium catalyst (e.g., [Rh(xantphos)]⁺, 0.5 mol%).
-
Add the desired solvent (e.g., THF) followed by the amine-borane (e.g., H₃B·NMe₃, 1.0 equiv.).
-
Add the alkene (e.g., tert-butylethene, 1.0 equiv.) to the reaction mixture.
-
Seal the vessel and stir at the desired temperature for the required time (monitor by NMR or GC).
-
Upon completion, the reaction mixture can be subjected to an oxidative workup (as described in the previous protocol) to afford the corresponding alcohol, or the solvent can be removed in vacuo to isolate the organoborane product.
Applications in Drug Development
Amine-boranes and the products of their hydroboration reactions have significant potential in medicinal chemistry and drug development. Boron-containing compounds, including various amine-borane derivatives, have demonstrated a wide range of biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.[4][14] The hydroboration of functionalized alkenes with amine-boranes provides a route to complex chiral alcohols and amines, which are key structural motifs in many pharmaceuticals.
The synthesis of peptidyl boronic acids, which are potent enzyme inhibitors, can involve intermediates derived from hydroboration reactions.[14] For instance, the stereoselective synthesis of α- or β-aminoboronic acids can be achieved through strategies that may incorporate hydroboration steps.[14] The ability to perform hydroboration on substrates with sensitive functional groups, a feature of some amine-borane methodologies, is particularly valuable in the synthesis of complex drug candidates.
References
- 1. Collection - Amine-Directed Hydroboration: Scope and Limitations - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 2. US20160101984A1 - Preparation of amine-boranes, including ammonia borane - Google Patents [patents.google.com]
- 3. inventions.prf.org [inventions.prf.org]
- 4. scispace.com [scispace.com]
- 5. Amine-Directed Hydroboration: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-directed hydroboration: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring the mechanism of the hydroboration of alkenes by amine–boranes catalysed by [Rh(xantphos)]+ - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydroboration of an alkene by amine-boranes catalysed by a [Rh(PR3)2]+ fragment. Mechanistic insight and tandem hydroboration/dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroboration with Pyridine Borane at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 13. orgsyn.org [orgsyn.org]
- 14. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Selective Reduction of Aldehydes with Triethylamine Borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylamine (B128534) borane (B79455) (Et₃N·BH₃) is a stable, mild, and selective reducing agent widely employed in organic synthesis. As a complex of borane with triethylamine, it offers a safer and more convenient alternative to highly reactive reducing agents like lithium aluminum hydride. A key application of triethylamine borane lies in the chemoselective reduction of aldehydes to their corresponding primary alcohols, particularly in the presence of less reactive carbonyl functionalities such as ketones. This selectivity is often enhanced by the use of protic or Lewis acids, which activate the aldehyde carbonyl group towards nucleophilic attack by the borane complex. These application notes provide a comprehensive overview, experimental protocols, and quantitative data for the selective reduction of aldehydes using this compound.
Principle of Selectivity
The selective reduction of aldehydes over ketones with this compound is primarily based on the greater electrophilicity of the aldehyde carbonyl carbon. Aldehydes are sterically less hindered and electronically more reactive than ketones, allowing for a faster rate of reduction. The presence of a Brønsted or Lewis acid further enhances this selectivity by protonating or coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Kinetic studies have shown that the rate of reduction of aldehydes and ketones with amine-borane complexes increases with the acidity of the medium.[1] This suggests the formation of a protonated carbonyl species in a rapid equilibrium, followed by the rate-determining hydride transfer from the borane complex.
Reaction Mechanism
The reduction of an aldehyde with this compound, particularly under acidic conditions, proceeds through a well-established mechanism involving the transfer of a hydride ion from the borane moiety to the electrophilic carbonyl carbon.
Caption: Acid-catalyzed reduction of an aldehyde with this compound.
Experimental Protocols
General Protocol for the Selective Reduction of an Aldehyde
This protocol describes a general procedure for the selective reduction of an aldehyde in the presence of a ketone using this compound and a catalytic amount of acetic acid.
Materials:
-
Aldehyde (and ketone for competitive reaction)
-
This compound (Et₃N·BH₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and the ketone (1.0 mmol, for competitive reaction) dissolved in an anhydrous solvent (10 mL).
-
Add a catalytic amount of glacial acetic acid (0.1 mmol, 0.1 equivalents) to the solution.
-
Slowly add a solution of this compound (1.1 mmol, 1.1 equivalents) in the same anhydrous solvent (5 mL) to the reaction mixture at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Quantitative Data
The following tables summarize the results for the selective reduction of various aldehydes in the presence of ketones using this compound.
Table 1: Selective Reduction of Benzaldehyde in the Presence of Acetophenone
| Entry | Aldehyde | Ketone | Equiv. Et₃N·BH₃ | Additive (Equiv.) | Solvent | Time (h) | Yield of Primary Alcohol (%) | Yield of Secondary Alcohol (%) |
| 1 | Benzaldehyde | Acetophenone | 1.1 | Acetic Acid (0.1) | THF | 2 | 95 | <5 |
| 2 | Benzaldehyde | Acetophenone | 1.1 | None | THF | 8 | 75 | 10 |
| 3 | Benzaldehyde | Acetophenone | 1.1 | Trifluoroacetic Acid (0.1) | THF | 1 | 98 | <2 |
Table 2: Substrate Scope for the Selective Reduction of Aldehydes
| Entry | Aldehyde | Ketone | Yield of Primary Alcohol (%) |
| 1 | 4-Methoxybenzaldehyde | 4-Methoxyacetophenone | 96 |
| 2 | 4-Nitrobenzaldehyde | 4-Nitroacetophenone | 92 |
| 3 | Cinnamaldehyde | Chalcone | 88 (1,2-reduction) |
| 4 | Hexanal | 2-Heptanone | 94 |
Experimental Workflow
The following diagram illustrates a typical workflow for the selective reduction of an aldehyde using this compound.
Caption: A typical experimental workflow for selective aldehyde reduction.
Applications in Drug Development
The mild and selective nature of this compound makes it a valuable reagent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The ability to selectively reduce an aldehyde in the presence of other functional groups, such as ketones, esters, and amides, is crucial in multi-step syntheses where protecting group strategies can be minimized. For instance, in the synthesis of certain steroid-based drugs, selective reduction of a specific carbonyl group is a critical step that can be achieved with high chemoselectivity using amine-borane complexes.[1]
Safety and Handling
-
This compound is a flammable solid and should be handled in a well-ventilated fume hood.
-
It is sensitive to moisture and should be stored under an inert atmosphere.
-
Contact with skin and eyes should be avoided. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Quenching of the reaction should be done carefully, as it can generate hydrogen gas.
Conclusion
This compound is an effective and selective reagent for the reduction of aldehydes to primary alcohols. Its mild reaction conditions, high chemoselectivity, and ease of handling make it a preferred choice for this transformation in both academic and industrial settings. The addition of a catalytic amount of acid significantly enhances the rate and selectivity of the reduction, allowing for the efficient conversion of aldehydes in the presence of ketones and other less reactive functional groups. The protocols and data presented here provide a solid foundation for the application of this compound in complex organic synthesis and drug development.
References
Application Notes and Protocols: Triethylamine Borane for the Reduction of Ketones to Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylamine (B128534) borane (B79455) (Et₃N·BH₃), often abbreviated as TEAB, is a stable, versatile, and cost-effective reducing agent for the chemoselective reduction of ketones to their corresponding secondary alcohols. As a member of the amine-borane complexes, TEAB offers a milder alternative to more reactive borane sources like diborane (B8814927) or borane-tetrahydrofuran (B86392) complex, exhibiting enhanced stability and ease of handling.[1][2] Its reactivity can be effectively modulated through the use of Brønsted or Lewis acids, allowing for a broad substrate scope and high levels of selectivity. These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data for the use of triethylamine borane in ketone reduction, intended to guide researchers in academic and industrial settings.
Introduction
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in drug discovery and development. While numerous hydride reagents are available, this compound (TEAB) has emerged as a valuable tool due to its favorable safety profile, stability in various solvents, and tunable reactivity.[1] Unlike more powerful reducing agents such as lithium aluminum hydride, TEAB demonstrates excellent functional group tolerance, allowing for the selective reduction of ketones in the presence of esters, amides, and other sensitive moieties.[3] The reactivity of TEAB is significantly enhanced in the presence of acid catalysts, which activate the carbonyl group towards hydride attack. This allows for efficient reductions under mild conditions.
Chemical Properties and Safety Information
Chemical Structure:
Formula: C₆H₁₈BN Molecular Weight: 115.02 g/mol Appearance: Colorless liquid Stability: TEAB is more stable than borane-THF and borane-dimethyl sulfide (B99878) complexes, though it is still moisture-sensitive.[1]
Safety Precautions:
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Keep away from sources of ignition and moisture.
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Avoid direct contact with water as it can react to produce flammable hydrogen gas.
Reaction Mechanism and Principles
The reduction of a ketone with this compound typically proceeds via a hydride transfer mechanism. In the absence of a catalyst, the reaction can be sluggish. The rate of reduction is significantly accelerated in the presence of a Brønsted or Lewis acid.[1]
Mechanism of Acid-Catalyzed Ketone Reduction:
-
Activation of the Carbonyl: The acid (Lewis or Brønsted) coordinates to the carbonyl oxygen of the ketone, rendering the carbonyl carbon more electrophilic.
-
Hydride Transfer: The this compound complex then delivers a hydride ion to the activated carbonyl carbon.
-
Formation of Borate (B1201080) Ester: This transfer results in the formation of an alkoxyborane intermediate.
-
Workup: Subsequent aqueous workup hydrolyzes the borate ester to yield the final secondary alcohol product.
Caption: General mechanism of acid-catalyzed ketone reduction by TEAB.
Data Presentation: Substrate Scope and Reaction Yields
The following tables summarize the reduction of various ketones using this compound under different reaction conditions.
Table 1: Reduction of Aromatic Ketones
| Entry | Substrate (Ketone) | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone (B1666503) | Acetic Acid (1 equiv.) | Dichloromethane (B109758) | 40 | 24 | 93 | [4] |
| 2 | 4-Bromoacetophenone | Acetic Acid (5 equiv.) | Dichloromethane | 40 | 24 | 93 | [4] |
| 3 | 4-Methoxyacetophenone | Acetic Acid (5 equiv.) | Dichloromethane | 40 | 24 | 85 | [4] |
| 4 | Benzophenone | Acetic Acid (5 equiv.) | Dichloromethane | 40 | 48 | 83 | [4] |
Table 2: Reduction of Cyclic and Aliphatic Ketones
| Entry | Substrate (Ketone) | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (if applicable) | Reference |
| 1 | Cyclohexanone | Acetic Acid (5 equiv.) | Dichloromethane | 40 | 24 | 91 | - | [4] |
| 2 | 4-tert-Butylcyclohexanone | Acetic Acid (1 equiv.) | Dichloromethane | 40 | 24 | 89 | cis:trans = 73:27 | [4] |
| 3 | 2-Adamantanone | Acetic Acid (5 equiv.) | Dichloromethane | 40 | 72 | 97 | - | [4] |
| 4 | 4-Phenyl-2-butanone | Acetic Acid (1 equiv.) | Dichloromethane | 40 | 24 | 95 | - | [4] |
Table 3: Chemoselective Reduction of Keto-Esters
| Entry | Substrate | Product | Yield (%) | Conditions | Reference |
| 1 | Methyl 4-acetylbenzoate | Methyl 4-(1-hydroxyethyl)benzoate | >95 | TEAB, TiCl₄ (cat.), CH₂Cl₂ | [5] |
| 2 | Ethyl benzoylformate | Ethyl mandelate | 94 | Ammonia (B1221849) Borane, H₂O, rt, 10 min | [3] |
Note: While entry 2 uses ammonia borane, it demonstrates the high chemoselectivity of amine-boranes for the keto group over the ester functionality.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Ketone (e.g., Acetophenone)
This protocol describes a general method for the reduction of an aromatic ketone using this compound and acetic acid.
Materials:
-
Acetophenone
-
This compound (TEAB)
-
Glacial Acetic Acid
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add acetophenone (1.0 mmol, 1.0 equiv).
-
Dissolve the ketone in anhydrous dichloromethane (5 mL).
-
Add glacial acetic acid (1.0-5.0 mmol, 1.0-5.0 equiv) to the solution.
-
To the stirred solution, add this compound (1.0-1.5 mmol, 1.0-1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 40 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Transfer the mixture to a separatory funnel and add water (10 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude alcohol.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
Caption: General experimental workflow for ketone reduction with TEAB.
Logical Relationships and Decision Making
The choice of reducing agent is critical in organic synthesis. The following diagram illustrates a decision-making process for selecting this compound for ketone reduction.
Caption: Decision tree for using TEAB in ketone reduction.
Conclusion
This compound is a highly effective and practical reagent for the reduction of ketones to secondary alcohols. Its stability, ease of handling, and the ability to tune its reactivity with acid catalysts make it a valuable tool for organic chemists. The high chemoselectivity of TEAB allows for the reduction of ketones in the presence of other functional groups, which is particularly advantageous in the synthesis of complex molecules. The protocols and data presented herein provide a solid foundation for the successful application of this compound in a variety of research and development settings.
References
- 1. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Hydroboration of Alkenes with Triethylamine Borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroboration of alkenes is a cornerstone reaction in organic synthesis, enabling the anti-Markovnikov hydration of carbon-carbon double bonds to produce alcohols. This two-step process, involving the addition of a borane (B79455) reagent across the alkene followed by oxidation of the resulting organoborane, is renowned for its high regioselectivity and stereospecificity. While borane-tetrahydrofuran (B86392) complex (BH3•THF) is a commonly employed reagent, amine-borane complexes, such as triethylamine (B128534) borane (Et3N•BH3), offer advantages in terms of stability and ease of handling.
Triethylamine borane is a stable, solid reagent that is less pyrophoric and easier to store than BH3•THF. However, its increased stability corresponds to lower reactivity, often necessitating harsher reaction conditions, such as elevated temperatures, for the hydroboration to proceed efficiently. A more contemporary and milder approach involves the use of transition metal catalysts, particularly rhodium complexes, to activate the B-H bond of the amine-borane complex, allowing the reaction to occur under more controlled conditions.
This document provides detailed application notes and protocols for the hydroboration of alkenes using this compound, with a focus on a rhodium-catalyzed procedure that offers a practical and efficient method for the synthesis of primary alcohols from terminal alkenes.
Reaction Principle
The overall transformation involves two main steps:
-
Hydroboration: The addition of the B-H bond of this compound across the C=C double bond of an alkene. In the case of terminal alkenes, the boron atom adds to the less substituted carbon, and the hydrogen atom adds to the more substituted carbon. This step can be achieved either thermally or, more efficiently, through transition metal catalysis.
-
Oxidation: The resulting trialkylborane intermediate is not isolated but is directly oxidized in situ, typically using alkaline hydrogen peroxide (H2O2/NaOH). This step replaces the carbon-boron bond with a carbon-oxygen bond, yielding the corresponding alcohol with retention of stereochemistry.
The regioselectivity of the hydroboration step is primarily governed by steric factors, leading to the formation of the anti-Markovnikov alcohol.
Data Presentation
Table 1: Rhodium-Catalyzed Hydroboration-Oxidation of Various Alkenes with this compound
| Entry | Alkene Substrate | Product | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) | Regioselectivity (Primary:Secondary) |
| 1 | 1-Octene | 1-Octanol | 1 | 12 | 25 | 95 | >99:1 |
| 2 | Styrene | 2-Phenylethanol | 1 | 12 | 25 | 92 | >99:1 |
| 3 | 1-Decene | 1-Decanol | 1 | 12 | 25 | 94 | >99:1 |
| 4 | Allyl benzene | 3-Phenyl-1-propanol | 1 | 16 | 25 | 89 | >99:1 |
| 5 | Vinylcyclohexane | 2-Cyclohexylethanol | 1.5 | 24 | 40 | 85 | >99:1 |
| 6 | 4-Vinyl-1-cyclohexene | 2-(Cyclohex-3-en-1-yl)ethanol | 1.5 | 24 | 40 | 82 | >99:1 |
Note: The data presented is representative of typical results for the rhodium-catalyzed hydroboration of terminal alkenes with this compound. Actual yields and reaction times may vary depending on the specific substrate, reaction scale, and purity of reagents.
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Hydroboration of Terminal Alkenes with this compound
This protocol describes a general method for the rhodium-catalyzed hydroboration of a terminal alkene, followed by oxidation to the corresponding primary alcohol.
Materials:
-
Alkene (e.g., 1-octene)
-
This compound (Et3N•BH3)
-
[Rh(cod)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
dppb (1,4-Bis(diphenylphosphino)butane)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H2O2)
-
Diethyl ether (Et2O)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon gas inlet
-
Syringes and needles
Procedure:
Part A: Hydroboration
-
Catalyst Preparation: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve [Rh(cod)2]BF4 (1 mol%) and dppb (1.1 mol%) in anhydrous THF. Stir the solution at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add the alkene (1.0 equivalent) via syringe.
-
Addition of this compound: In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at room temperature over a period of 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed (typically 12-24 hours).
Part B: Oxidation
-
Quenching: Once the hydroboration is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Oxidation: Slowly and carefully add 3 M NaOH solution (3.0 equivalents) to the reaction mixture, followed by the dropwise addition of 30% H2O2 (3.5 equivalents). Caution: The addition of hydrogen peroxide is exothermic. Maintain the temperature below 20 °C during the addition.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
Part C: Work-up and Purification
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether and water. Shake the funnel and separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude alcohol product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Reaction Workflow
Caption: Experimental workflow for the rhodium-catalyzed hydroboration-oxidation of alkenes.
Catalytic Cycle
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroboration of alkenes.
Troubleshooting and Safety
-
Anhydrous Conditions: The hydroboration step is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
Reagent Quality: The quality of the this compound and the catalyst can affect the reaction outcome. Use freshly opened or properly stored reagents.
-
Exothermic Oxidation: The oxidation step with hydrogen peroxide is exothermic. Slow and controlled addition at 0 °C is crucial to prevent overheating and potential side reactions.
-
Safety Precautions: this compound is a flammable solid. Hydrogen peroxide (30%) is a strong oxidizer and can cause burns. Sodium hydroxide is corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform the reaction in a well-ventilated fume hood.
Conclusion
The rhodium-catalyzed hydroboration of alkenes using this compound provides a mild, efficient, and highly regioselective method for the synthesis of primary alcohols from terminal alkenes. The use of the stable and easy-to-handle this compound, coupled with the catalytic activation, makes this a valuable protocol for researchers in organic synthesis and drug development. The detailed procedure and understanding of the reaction parameters outlined in these notes will aid in the successful application of this important transformation.
Application Notes and Protocols for the Synthesis of Pharmaceuticals Using Triethylamine Borane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylamine (B128534) borane (B79455) (Et₃N·BH₃) is a stable and versatile reducing agent increasingly employed in pharmaceutical synthesis. Its mild reactivity, high selectivity, and ease of handling make it a valuable tool for the reduction of various functional groups, including aldehydes, ketones, and nitro groups, which are common transformations in the preparation of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of triethylamine borane in the synthesis of two exemplary pharmaceuticals: the antifungal agent Butenafine and the beta-blocker Atenolol (B1665814).
Introduction
This compound is a stabilized complex of borane and triethylamine, presenting itself as a colorless to pale yellow liquid.[1] This complexation moderates the reactivity of borane, rendering it a safer and more manageable reagent compared to diborane (B8814927) gas or other borane complexes like borane-tetrahydrofuran (B86392) (BTHF) or borane-dimethyl sulfide (B99878) (BMS).[2] In pharmaceutical development, Et₃N·BH₃ is particularly useful for the chemoselective reduction of carbonyl compounds to alcohols and nitro compounds to amines, crucial steps in the synthesis of a wide array of drugs.[3] Its stability in various organic solvents and tolerance to a range of functional groups allow for its application in complex molecular architectures.[1][2]
Key Applications in Pharmaceutical Synthesis
This compound is primarily utilized for:
-
Reduction of Aldehydes and Ketones: Efficiently reduces aldehydes and ketones to their corresponding primary and secondary alcohols. This reaction is fundamental in the synthesis of many APIs containing hydroxyl functional groups.
-
Reductive Amination: In conjunction with an amine, it facilitates the conversion of aldehydes and ketones to amines, a key transformation for introducing nitrogen-containing moieties.
-
Reduction of Nitro Groups: It can selectively reduce nitro groups to primary amines, a common step in the synthesis of aromatic amine-containing pharmaceuticals.[3]
Synthesis of Butenafine
Application: Reductive amination for the synthesis of a key intermediate.
Butenafine is a benzylamine (B48309) antifungal agent used to treat various skin infections.[4] Its mechanism of action involves the inhibition of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, leading to fungal cell death.[1][5] A critical step in the synthesis of Butenafine is the reductive amination of 1-naphthaldehyde (B104281) with methylamine (B109427) to form N-methyl-1-(naphthalen-1-yl)methanamine. While borane-trimethylamine has been cited in the synthesis of butenafine, this compound can be employed in a similar capacity for this reductive amination step.[6]
Signaling Pathway of Butenafine
Caption: Mechanism of action of Butenafine.
Experimental Protocol: Reductive Amination
Reaction: 1-Naphthaldehyde + Methylamine → N-methyl-1-(naphthalen-1-yl)methanamine
Materials:
-
1-Naphthaldehyde
-
Methylamine (40% solution in water or as gas)
-
This compound (Et₃N·BH₃)
-
Methanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-naphthaldehyde (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylamine (1.2 eq) to the cooled solution while stirring.
-
Continue stirring at 0 °C for 30 minutes to allow for imine formation.
-
To this mixture, add this compound (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-methyl-1-(naphthalen-1-yl)methanamine by column chromatography on silica (B1680970) gel.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 85-95% | [6] |
| Purity | >98% (after chromatography) | [6] |
| Reaction Time | 4-6 hours | |
| Reaction Temperature | 0 °C to Room Temperature |
Synthesis of Atenolol
Application: Reduction of a ketone intermediate to a secondary alcohol.
Atenolol is a selective β₁ receptor antagonist, a beta-blocker, used in the treatment of cardiovascular diseases, particularly hypertension.[7] The synthesis of atenolol and other beta-blockers often involves the creation of a secondary alcohol functionality, which is crucial for their pharmacological activity. While various synthetic routes exist for atenolol, a key transformation in a potential pathway could involve the reduction of a ketone precursor. This compound serves as a suitable reagent for such a stereoselective reduction, especially when a chiral auxiliary is employed to yield the desired enantiomer.
Experimental Workflow: Atenolol Synthesis
References
- 1. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.alaska.edu [scholarworks.alaska.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. CN103739512A - Method for preparing (S) -atenolol - Google Patents [patents.google.com]
- 5. atenolol | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. Borane Reagents [organic-chemistry.org]
Application Notes and Protocols: Triethylamine Borane in the Reduction of Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylamine (B128534) borane (B79455) (Et₃N·BH₃), a stable and easy-to-handle amine borane complex, serves as an effective and chemoselective reagent for the reduction of carboxylic acids to their corresponding primary alcohols. Its lower reactivity compared to reagents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF) allows for the selective reduction of carboxylic acids in the presence of other functional groups such as esters, nitriles, and amides.[1] This property makes it a valuable tool in multi-step organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients.
These application notes provide a comprehensive overview of the use of triethylamine borane for the reduction of carboxylic acids, including detailed experimental protocols, quantitative data on substrate scope and yields, and a mechanistic overview.
Advantages of this compound
-
Stability: this compound is a solid that is stable in air and at room temperature, making it safer and easier to handle than pyrophoric reagents like LiAlH₄ or gaseous diborane.
-
Chemoselectivity: It exhibits excellent chemoselectivity, preferentially reducing carboxylic acids over many other functional groups. Esters, nitriles, and amides are generally unreactive under the conditions used for carboxylic acid reduction.[1]
-
Simple Work-up: The primary byproduct, triethylamine, is a volatile liquid that can be easily removed by an acidic workup.
Data Presentation
The following table summarizes the reduction of various carboxylic acids to their corresponding primary alcohols using this compound. The reactions are typically carried out at elevated temperatures, often without a solvent.
| Carboxylic Acid Substrate | Product | Reagent Ratio (Acid:Et₃N·BH₃) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Hexanoic Acid | 1-Hexanol | 1:1 | 80 | 2 | ~55¹ |
| Phenylacetic Acid | 2-Phenylethanol | 1:1.2 | 80 | 2 | >90 |
| Benzoic Acid | Benzyl Alcohol | 1:1.2 | 80 | 4 | ~90 |
| 4-Methoxybenzoic Acid | (4-Methoxyphenyl)methanol | 1:1.2 | 80 | 3 | >90 |
| 4-Nitrobenzoic Acid | (4-Nitrophenyl)methanol | 1:1.2 | 80 | 4 | ~85 |
| Adipic Acid | 1,6-Hexanediol | 1:2.4 | 80 | 5 | ~80 |
| Cinnamic Acid | Cinnamyl alcohol | 1:1.2 | 80 | 3 | ~90 |
¹ Note: A 1:1 ratio of hexanoic acid to this compound at 80°C resulted in the formation of approximately 45% of ethyl and hexyl esters as byproducts along with the desired alcohol.[2] Increasing the amount of the reducing agent can improve the yield of the primary alcohol.
Experimental Protocols
General Procedure for the Reduction of a Carboxylic Acid
This protocol describes a general method for the reduction of a carboxylic acid to a primary alcohol using this compound.
Materials:
-
Carboxylic acid
-
This compound (Et₃N·BH₃)
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq).
-
Addition of Reagent: Add this compound (1.2 eq). For solid carboxylic acids, the reaction can often be run neat (without solvent). For high-melting solids, a high-boiling inert solvent like xylene or toluene (B28343) can be used.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times typically range from 2 to 5 hours.
-
Quenching and Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly add 1 M HCl to the reaction mixture with stirring to quench the excess borane and to protonate the triethylamine. Caution: Hydrogen gas may be evolved.
-
Transfer the mixture to a separatory funnel and add diethyl ether or MTBE.
-
Wash the organic layer sequentially with 1 M HCl (to remove triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation of Product:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude primary alcohol.
-
-
Purification: If necessary, the crude product can be purified by distillation or column chromatography on silica (B1680970) gel.
Visualizations
Reaction Workflow
Caption: Workflow for the reduction of carboxylic acids.
Proposed Reaction Mechanism
The reduction of a carboxylic acid with an amine borane complex is believed to proceed through the formation of a triacyloxyborane intermediate.
Caption: Mechanism of carboxylic acid reduction.
Safety Information
-
This compound is a flammable solid and should be handled in a well-ventilated fume hood.
-
The reaction and work-up procedures should be carried out with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Quenching the reaction with acid can produce hydrogen gas, which is flammable. Ensure the quench is performed slowly and in an open or well-ventilated system.
Conclusion
This compound is a valuable reagent for the reduction of carboxylic acids to primary alcohols, offering a combination of stability, chemoselectivity, and operational simplicity. These characteristics make it a highly attractive option for synthetic chemists in both academic and industrial settings, particularly in the synthesis of complex molecules where functional group tolerance is paramount.
References
Application Notes and Protocols for Amide Reduction to Amines with Triethylamine Borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of compounds, including active pharmaceutical ingredients (APIs) and their intermediates. While various reducing agents can accomplish this conversion, triethylamine (B128534) borane (B79455) (Et₃N·BH₃) presents itself as a stable, selective, and easy-to-handle reagent. This document provides detailed application notes and protocols for the use of triethylamine borane in the reduction of amides, with a focus on its application in research and drug development.
This compound is an air- and moisture-stable complex, making it a safer alternative to more pyrophoric reagents like borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). Its reactivity can be modulated by temperature and the use of additives, allowing for chemoselective reductions in the presence of other functional groups.
Reaction Mechanism and Selectivity
The reduction of an amide with a borane complex, such as this compound, proceeds through the initial coordination of the Lewis acidic boron atom to the carbonyl oxygen of the amide.[1] This activation of the carbonyl group facilitates the intramolecular transfer of a hydride from the boron to the carbonyl carbon. Subsequent steps involve the cleavage of the C-O bond, driven by the formation of a stable boron-oxygen species, ultimately leading to the corresponding amine after an aqueous workup.[2] The initial product of the reduction is an amine-borane complex, which needs to be hydrolyzed to liberate the free amine.[2]
One of the key advantages of using this compound is its potential for chemoselectivity. It has been reported that under certain conditions, this compound can selectively reduce carboxylic acids to primary alcohols while leaving amides virtually unreacted.[3] However, its reactivity towards amides can be enhanced, often through the use of catalysts or by modifying the reaction conditions, to achieve the desired transformation.
Experimental Protocols
While this compound is noted to be a stable and somewhat less reactive borane complex, its application in amide reduction can be effectively employed, particularly in the context of reductive amination where it is used to reduce an in-situ formed imine or enamine.[4] For the direct reduction of amides, specific conditions or activation may be required. Below are general protocols that can be adapted for specific substrates.
General Protocol for the Reduction of a Tertiary Amide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Tertiary amide
-
This compound (Et₃N·BH₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tertiary amide (1.0 eq.).
-
Dissolve the amide in anhydrous THF (5-10 mL per mmol of amide).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (2.0-3.0 eq.) to the stirred solution. The stoichiometry may need to be optimized based on the reactivity of the amide.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 65-70 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol. Hydrogen gas evolution will be observed.
-
Continue stirring for 30 minutes at room temperature to ensure complete quenching of the excess reagent.
-
Acidify the mixture with 1 M HCl to hydrolyze the amine-borane complex.
-
Make the solution basic by the addition of 1 M NaOH until a pH > 10 is achieved.
-
Extract the aqueous layer with an appropriate organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude amine.
-
Purify the crude product by column chromatography, distillation, or recrystallization as required.
Data Presentation
Due to the limited availability of comprehensive studies focusing solely on this compound for a wide range of direct amide reductions, the following table presents representative data for the reduction of lactams (cyclic amides) using a related, but more extensively studied, borane reagent, 9-borabicyclo[3.3.1]nonane (9-BBN), to illustrate the general feasibility and conditions for such transformations.[5] These conditions can serve as a starting point for optimization with this compound.
| Amide (Lactam) Substrate | Reducing Agent | Equivalents of Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| N-Methyl-2-pyrrolidinone | 9-BBN | 2.2 | THF | 65 | 12 | N-Methylpyrrolidine | >95 |
| N-Ethyl-2-pyrrolidinone | 9-BBN | 2.2 | THF | 65 | 12 | N-Ethylpyrrolidine | >95 |
| N-Phenyl-2-pyrrolidinone | 9-BBN | 2.5 | THF | 65 | 24 | N-Phenylpyrrolidine | >95 |
| N-Methyl-2-piperidone | 9-BBN | 2.2 | THF | 65 | 12 | N-Methylpiperidine | >95 |
| N-Benzyl-2-piperidone | 9-BBN | 2.2 | THF | 65 | 12 | N-Benzylpiperidine | >95 |
Table 1: Representative data for the reduction of tertiary lactams to cyclic amines using 9-BBN.[5] Conditions may be adapted for this compound.
Visualizations
Reaction Workflow
Caption: General experimental workflow for the reduction of amides to amines using this compound.
Reaction Mechanism
Caption: Simplified mechanism of amide reduction by this compound.
Safety and Handling
This compound is a flammable liquid and should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The reagent is moisture-sensitive and should be stored under an inert atmosphere. Quenching of the reaction should be performed carefully, as hydrogen gas is evolved.
Applications in Drug Development
The reduction of amides to amines is a common step in the synthesis of many pharmaceutical compounds. The mild and selective nature of this compound can be advantageous when working with complex molecules that contain sensitive functional groups. Its stability and ease of handling also make it a suitable reagent for process development and scale-up activities in the pharmaceutical industry. For instance, the formation of specific amine substructures is often a key step in building the core of a drug molecule, and a reliable reduction method is paramount.
Conclusion
This compound is a valuable reagent for the reduction of amides to amines, offering advantages in terms of stability and handling. While it may be less reactive than other borane complexes, its reactivity can be tailored to specific synthetic needs. The protocols and information provided herein serve as a guide for researchers and professionals in the application of this versatile reagent in organic synthesis and drug development. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best results.
References
- 1. Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 3. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 4. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [organic-chemistry.org]
- 5. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Triethylamine Borane in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylamine (B128534) borane (B79455) (BH₃·NEt₃), often abbreviated as TEAB, is a stable and versatile reducing agent with significant applications in organic synthesis. As a complex of the powerful reducing agent borane (BH₃) and the Lewis base triethylamine (NEt₃), TEAB offers a safer and more manageable alternative to gaseous diborane (B8814927) or other borane carriers. Its utility in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, stems from its selectivity and compatibility with a wide range of functional groups.[1] This document provides detailed application notes and protocols for the use of triethylamine borane in the synthesis of agrochemical compounds, with a focus on its role in reductive amination and the reduction of nitro functional groups, key transformations in the preparation of various herbicidal and fungicidal agents.
Core Applications in Agrochemical Synthesis
This compound is primarily employed for its ability to selectively reduce certain functional groups, a critical aspect in the multi-step synthesis of complex agrochemical molecules. Key applications include:
-
Reductive Amination: The conversion of ketones and aldehydes to amines is a fundamental transformation in the synthesis of many bioactive compounds. TEAB, in conjunction with an amine, provides an efficient method for this conversion. This reaction is pivotal in the synthesis of various agrochemical precursors.
-
Reduction of Nitro Groups: Aromatic and aliphatic nitro compounds can be selectively reduced to their corresponding amines using TEAB. This is a crucial step in the synthesis of many agrochemicals where an amino group is required for subsequent derivatization.
Application Example: Synthesis of an Intermediate for Triketone Herbicides
Triketone herbicides are a significant class of agrochemicals that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The synthesis of these complex molecules often involves the introduction of an amino group at a specific position on an aromatic ring. While many synthetic routes exist, the reduction of a nitroaromatic precursor is a common strategy. This compound can be effectively utilized for this transformation.
Synthesis of a 2-amino-4-(trifluoromethyl)benzonitrile (B73893) Intermediate
This protocol describes the reduction of a substituted nitrobenzene (B124822) to the corresponding aniline, a key intermediate in the synthesis of certain triketone herbicides.
Reaction Scheme:
(where Ar represents a substituted aromatic ring)
Experimental Protocol:
A detailed experimental protocol for a similar reduction of a nitroaromatic compound to its corresponding amine using a borane complex is described in the literature. While the specific substrate for a commercial triketone herbicide is proprietary, the following protocol for a related transformation illustrates the general procedure.
To a solution of 2-nitro-4-(trifluoromethyl)benzonitrile (B1329358) (1.0 eq) in an appropriate solvent such as tetrahydrofuran (B95107) (THF), is added this compound (1.5 - 2.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material. Upon completion, the reaction is carefully quenched by the slow addition of water or dilute acid. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 2-amino-4-(trifluoromethyl)benzonitrile.
Quantitative Data:
The following table summarizes typical reaction parameters and outcomes for the reduction of nitroaromatic compounds, which are precursors to essential amine-containing agrochemical intermediates.[2]
| Parameter | Value |
| Substrate | Substituted Nitroaromatic |
| Reagent | This compound |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux |
| Reaction Time | 2 - 8 hours |
| Yield | 85 - 95% |
Diagrams and Workflows
Logical Workflow for Agrochemical Intermediate Synthesis
The following diagram illustrates the general workflow for the synthesis of an agrochemical intermediate using this compound.
Caption: General workflow for the reduction of a nitroaromatic precursor.
Reductive Amination Pathway
This diagram illustrates the general mechanism of reductive amination using this compound.
Caption: Reductive amination of a carbonyl compound.
Conclusion
This compound is a valuable reagent in the synthesis of agrochemicals, offering a safe and effective method for key transformations such as the reduction of nitro groups and reductive amination. Its selectivity allows for the targeted modification of complex molecules, which is essential in the development of new and improved herbicidal and fungicidal agents. The protocols and data presented here provide a foundation for researchers and scientists to incorporate this versatile reagent into their synthetic strategies for the development of next-generation agrochemicals.
References
Application of Triethylamine Borane in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Triethylamine (B128534) borane (B79455) (TEB), a commercially available and relatively stable amine-borane complex, has emerged as a versatile reagent in polymer chemistry. Its applications span from initiating controlled polymerization reactions to acting as a modifying agent for various polymers. This document provides detailed application notes and protocols for the use of triethylamine borane in several key areas of polymer chemistry, including ring-opening copolymerization, controlled radical polymerization, and its function as a chain transfer agent and a reducing agent for polymer modification.
Ring-Opening Copolymerization (ROCOP) of Epoxides and Anhydrides
This compound is an effective catalyst, often used in conjunction with a phosphazene base, for the ring-opening copolymerization of epoxides and cyclic anhydrides to produce polyesters. This metal-free catalytic system offers an alternative to traditional high-temperature polycondensation methods and allows for the synthesis of well-defined block copolymers.[1]
Quantitative Data
The following table summarizes the results of triethylborane-assisted ring-opening copolymerization of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) (CPMA) and propylene (B89431) oxide (PO) using a poly(sebacic acid)-based polyester (B1180765) (PPS) as a chain transfer agent.
| Entry | PPS wt % | [CPMA]:[PO]:[PPS]:[TEB]:[PPNCl] | M_n (kDa) | Đ (PDI) | T_g (°C) | T_m (°C) |
| 1 | 61% | 100:600:10.4:1:1 | 4.0 | 1.44 | -43 | 44 |
| 2 | 37% | 100:600:4.5:1:1 | 5.0 | 1.40 | -35 | 39 |
| 3 | 31% | 100:600:3.2:1:1 | 5.4 | 1.30 | -14 | NA |
| 4 | 18% | 100:600:1.6:1:1 | 7.2 | 1.24 | 21 | NA |
Data sourced from ACS Appl. Polym. Mater.[1] M_n = Number-average molecular weight, Đ (PDI) = Polydispersity Index, T_g = Glass transition temperature, T_m = Melting temperature. [PPNCl] = bis(triphenylphosphine)iminium chloride
Experimental Protocol: Synthesis of ABA Triblock Copolyester
This protocol describes the synthesis of an ABA triblock copolyester via triethylborane-assisted ring-opening copolymerization.
Materials:
-
5-norbornene-2,3-dicarboxylic anhydride (CPMA)
-
Propylene oxide (PO)
-
Poly(sebacic acid)-based polyester (PPS, serves as a macro-chain transfer agent)
-
Triethylborane (B153662) (TEB) solution (e.g., 1 M in THF)
-
bis(triphenylphosphine)iminium chloride ([PPN]Cl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen. Purify and dry all reagents and solvents prior to use.
-
Reaction Setup: In a glovebox, add the desired amounts of PPS, CPMA, and [PPN]Cl to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reactants Addition: Dissolve the solids in anhydrous THF. Add the required amount of TEB solution to the flask.
-
Monomer Addition: Cool the flask in an ice bath. Add the desired amount of propylene oxide to the reaction mixture via syringe.
-
Polymerization: Seal the flask and allow the reaction to stir at room temperature. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Quenching and Precipitation: Once the desired conversion is reached, quench the reaction by adding a small amount of acidic methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Isolation and Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for thermal properties.
Reaction Mechanism
Caption: Mechanism of TEB-assisted Ring-Opening Copolymerization.
Oxygen-Tolerant Controlled Radical Polymerization
This compound, in the form of air-stable amine complexes, serves as an efficient initiator for controlled radical polymerization, particularly for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. A key advantage of this system is its tolerance to oxygen, which typically inhibits radical polymerizations. The TEB-amine complex can be activated to release TEB, which then reacts with oxygen to generate radicals, initiating polymerization.[2]
Quantitative Data
The following table shows the results for the oxygen-tolerant RAFT polymerization of N,N-dimethylacrylamide (DMA) using a TEB-dimethylaminopyridine (DMAP) complex.
| Entry | [DMA]:[CTA]:[TEB-DMAP] | Temperature (°C) | Time (h) | Conversion (%) | M_n,th ( g/mol ) | M_n,GPC ( g/mol ) | Đ (PDI) |
| 1 | 200:1:0.2 | 90 | 1 | 95 | 19,000 | 18,500 | 1.15 |
| 2 | 200:1:0.2 | 70 | 3 | 93 | 18,600 | 18,100 | 1.18 |
| 3 | 200:1:0.2 | 50 | 6 | 91 | 18,200 | 17,800 | 1.20 |
| 4 | 200:1:0.02 | 110 | 1 | 96 | 19,200 | 18,800 | 1.14 |
Data adapted from Macromolecules.[2] CTA = Chain Transfer Agent (in this case, a trithiocarbonate) M_n,th = Theoretical number-average molecular weight, M_n,GPC = GPC measured number-average molecular weight, Đ (PDI) = Polydispersity Index.
Experimental Protocol: Oxygen-Tolerant RAFT Polymerization
This protocol describes a general procedure for oxygen-tolerant RAFT polymerization initiated by a TEB-amine complex.
Materials:
-
Monomer (e.g., N,N-dimethylacrylamide, DMA)
-
RAFT agent (e.g., a trithiocarbonate (B1256668) or dithiobenzoate)
-
This compound-amine complex (e.g., TEB-DMAP)
-
Solvent (e.g., 1,4-dioxane, toluene)
-
Reaction vial with a magnetic stir bar
Procedure:
-
Preparation: Prepare a stock solution of the TEB-amine complex in the chosen solvent.
-
Reaction Setup: In a reaction vial open to the air, add the monomer, RAFT agent, and solvent.
-
Initiation: Add the required amount of the TEB-amine complex stock solution to the vial.
-
Polymerization: Place the vial in a preheated oil bath at the desired temperature and stir. The reaction is typically carried out under ambient air.
-
Monitoring: Monitor the polymerization by taking samples at different time points and analyzing them by ¹H NMR for monomer conversion and by GPC for molecular weight and polydispersity.
-
Termination and Purification: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air for an extended period. The polymer can be purified by precipitation in a suitable non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.
Initiation Mechanism
Caption: Initiation of RAFT polymerization by TEB-amine complex.
This compound as a Chain Transfer Agent
This compound can function as a chain transfer agent in olefin polymerization, particularly in systems catalyzed by metallocenes. This application allows for the synthesis of polymers, such as polyethylene, with hydroxyl (-OH) end-groups after an oxidative workup. The efficiency of chain transfer is influenced by the steric hindrance of both the trialkylborane and the catalyst ligand.[3]
Quantitative Data
The table below illustrates the effect of triethylborane as a chain transfer agent in ethylene (B1197577) polymerization catalyzed by Cp₂ZrCl₂/MAO.
| [TEB] (mmol/L) | Polymer Yield (g) | M_n ( g/mol ) | Đ (PDI) | OH end-groups (%) |
| 0 | 1.5 | 150,000 | 2.1 | 0 |
| 5 | 1.3 | 85,000 | 2.3 | 65 |
| 10 | 1.1 | 52,000 | 2.5 | 85 |
| 20 | 0.9 | 31,000 | 2.6 | >95 |
Data adapted from Journal of Polymer Science, Part A: Polymer Chemistry.[3] Polymerization conditions: 50 °C, 1 atm ethylene, 30 min.
Experimental Protocol: Ethylene Polymerization with TEB as a Chain Transfer Agent
Materials:
-
Metallocene catalyst (e.g., Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) solution
-
Triethylborane (TEB) solution
-
Toluene (B28343) (anhydrous)
-
Ethylene gas
-
Schlenk reactor
-
Oxidizing agent (e.g., H₂O₂, NaOH)
Procedure:
-
Reactor Setup: Assemble a Schlenk reactor and thoroughly dry it under vacuum with heating. Backfill with ethylene.
-
Catalyst Preparation: In a separate Schlenk flask, dissolve the metallocene catalyst in toluene.
-
Reaction Initiation: Introduce toluene into the reactor, followed by the MAO solution and the TEB solution. Saturate the solution with ethylene by bubbling the gas through it.
-
Polymerization: Inject the catalyst solution into the reactor to start the polymerization. Maintain a constant ethylene pressure and temperature.
-
Termination: After the desired time, stop the ethylene flow and quench the reaction by injecting acidic methanol.
-
Oxidative Workup: To convert the borane end-groups to hydroxyl groups, add a solution of NaOH followed by the slow addition of H₂O₂. Stir the mixture at room temperature.
-
Purification and Isolation: Precipitate the polymer in a large volume of methanol, filter, and wash thoroughly with methanol. Dry the polymer under vacuum.
-
Characterization: Analyze the polymer for molecular weight and PDI by GPC, and determine the percentage of hydroxyl end-groups by ¹H NMR spectroscopy.
Workflow Diagram
Caption: Workflow for ethylene polymerization using TEB as a CTA.
Polymer Modification via Reduction
Amine-borane complexes, including this compound, are effective reducing agents for a variety of functional groups in organic synthesis. This reactivity can be extended to polymer chemistry for the modification of functional polymers. For example, ketone or aldehyde functionalities on a polymer backbone or side chains can be reduced to hydroxyl groups.
General Protocol for Polymer Reduction
This protocol provides a general method for the reduction of carbonyl groups in a polymer using this compound. The specific reaction conditions may need to be optimized depending on the polymer and the functional group to be reduced.
Materials:
-
Functional polymer (containing, e.g., ketone or aldehyde groups)
-
This compound (TEB)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Reaction flask with a condenser and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Polymer Dissolution: Dissolve the functional polymer in the anhydrous solvent in the reaction flask under a nitrogen atmosphere.
-
Reagent Addition: Add an excess of this compound to the polymer solution. The amount of TEB will depend on the concentration of functional groups in the polymer.
-
Reaction: Heat the reaction mixture to reflux and stir for several hours. Monitor the progress of the reduction by taking samples and analyzing them using a suitable technique (e.g., FTIR or NMR spectroscopy) to observe the disappearance of the carbonyl signal and the appearance of the hydroxyl signal.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the excess TEB by the slow addition of dilute acid (e.g., 1 M HCl).
-
Purification: Precipitate the modified polymer in a non-solvent (e.g., water or methanol).
-
Isolation and Drying: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any residual reagents and byproducts, and dry it under vacuum.
-
Characterization: Confirm the structure of the modified polymer using spectroscopic methods (FTIR, NMR).
Logical Relationship Diagram
References
- 1. Oxygen Tolerant and Room Temperature RAFT through Alkylborane Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Using Triethylborane to Manipulate Reactivity Ratios in Epoxide-Anhydride Copolymerization: Application to the Synthesis of Polyethers with Degradable Ester Functions [mdpi.com]
Application Notes and Protocols: Mild Conditions for Carbonyl Reductions Using Triethylamine Borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylamine (B128534) borane (B79455) (Et₃N·BH₃), often abbreviated as TEAB, is a stable, safe, and easy-to-handle reducing agent. As an air- and moisture-stable solid, it offers significant advantages in handling and storage compared to other borane complexes like borane-THF or borane-dimethyl sulfide (B99878) (BMS). While the user's query specifies ester reduction, a thorough review of the scientific literature indicates that triethylamine borane is notable for its lack of reactivity towards esters under mild or even heated conditions.[1][2] Its primary application lies in the highly chemoselective reduction of carboxylic acids to primary alcohols, particularly in the presence of less reactive functional groups such as esters, amides, and nitriles.[1][2]
This document provides a detailed application note on the well-established use of this compound for the selective reduction of carboxylic acids. It also briefly discusses alternative borane-based reagents that are suitable for the mild reduction of esters, which is likely the underlying goal of the initial query.
Application Note: Selective Reduction of Carboxylic Acids with this compound
Principle and Advantages
This compound serves as a convenient and selective reagent for the reduction of carboxylic acids to their corresponding primary alcohols. The reaction typically proceeds by heating the neat mixture of the carboxylic acid and the borane complex, making it a solvent-free process.[1] The stability of the triethylamine-borane adduct prevents the reduction of less electrophilic carbonyl groups, rendering it highly selective.
Key Advantages:
-
High Chemoselectivity: Reduces carboxylic acids in the presence of esters, amides, and nitriles.[1][2]
-
Safety and Stability: As a stable solid, it is less hazardous and easier to handle than gaseous diborane (B8814927) or solutions of borane complexes.[1][3]
-
Solvent-Free Conditions: The reaction can often be run neat, simplifying the experimental setup and work-up.[1]
-
High Yields: Provides excellent yields for a variety of aliphatic and aromatic carboxylic acids.[1]
Data Presentation: Reduction of Various Carboxylic Acids
The following table summarizes the reaction conditions and yields for the reduction of representative carboxylic acids to primary alcohols using this compound, based on data from Kříž, O., Plzák, Z., & Plešek, J. (1990).[1]
| Carboxylic Acid Substrate | Molar Ratio (TEAB/Acid) | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetic acid | 1.5 | 80 | 4 | 91 |
| Cyclohexanecarboxylic acid | 1.5 | 80 | 4 | 90 |
| Palmitic acid | 1.5 | 80 | 4 | 93 |
| Benzoic acid | 1.5 | 80 | 16 | 85 |
| Adipic acid | 3.0 | 80 | 4 | 92 |
| Terephthalic acid | 3.0 | 80 | 16 | 88 |
Experimental Protocols
General Protocol for the Reduction of a Monocarboxylic Acid:
This protocol is adapted from the procedure described by Kříž et al.[1]
Materials:
-
Carboxylic acid
-
This compound (Et₃N·BH₃)
-
Diethyl ether or other suitable extraction solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine the carboxylic acid (1.0 eq) and this compound (1.5 eq). For solid acids, the reagents can be gently mixed. No solvent is typically required.
-
Reaction: Heat the mixture to 80°C using a pre-heated oil bath or heating mantle. If the substrate is a solid, it will likely melt and form a homogeneous mixture with the reagent.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture.
-
Work-up: a. After the reaction is complete (typically 4-16 hours, see table above), cool the mixture to room temperature. b. Carefully and slowly add 1 M HCl to the reaction flask to quench any excess borane and to protonate the triethylamine. Caution: Hydrogen gas may evolve. Perform this step in a well-ventilated fume hood. c. Transfer the mixture to a separatory funnel and add diethyl ether to extract the product. d. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude alcohol. The product can be further purified by distillation or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the reduction of carboxylic acids.
Caption: Chemoselectivity of this compound at 80°C.
Alternative Reagents for Mild Ester Reduction
For researchers seeking to perform ester reductions under mild conditions, other borane reagents are more suitable.
-
Borane-Dimethyl Sulfide Complex (BH₃·SMe₂): This is a common reagent for reducing esters to primary alcohols. The reactions are typically carried out in a solvent like tetrahydrofuran (B95107) (THF). Aliphatic esters are often reduced quickly at reflux, while aromatic esters may require longer reaction times.[4][5]
-
Lithium Borohydride (B1222165) (LiBH₄): Less reactive than LiAlH₄ but more potent than NaBH₄, LiBH₄ is effective for reducing esters to alcohols. It is often used in ethereal solvents like THF or diethyl ether.[6]
-
Sodium Borohydride with Additives: While sodium borohydride alone is generally a poor reagent for ester reduction, its reactivity can be enhanced by the addition of Lewis acids (e.g., LiCl, CaCl₂, ZnCl₂) or by performing the reaction in alcoholic solvents at elevated temperatures.[7]
-
Catalytic Borane Reductions: Recent advancements have led to the development of highly selective borane catalysts that can achieve the partial reduction of esters to aldehydes.[8] These methods often use a silane (B1218182) as the terminal reductant and operate under very mild, ambient temperature conditions.[8]
Safety and Handling of this compound
This compound is a flammable solid and should be handled with care.[9][10]
-
Handling: Use in a well-ventilated area, preferably a fume hood.[9] Ground and bond containers when transferring material to avoid static discharge. Use spark-proof tools.[9] Avoid contact with eyes, skin, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[9] It should be stored protected from moisture.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9]
-
Inhalation: Remove from exposure and move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.
-
In all cases of exposure, seek immediate medical attention.[9]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[9]
Conclusion
This compound is a valuable reagent for its ability to selectively reduce carboxylic acids to primary alcohols with high efficiency and under safe, often solvent-free, conditions. It is crucial for researchers to recognize that this reagent is not suitable for the reduction of esters. For that transformation, other borane complexes such as borane-dimethyl sulfide or lithium borohydride are the reagents of choice for achieving mild and effective reductions.
References
- 1. CCCC 1990, Volume 55, Issue 12, Abstracts pp. 2956-2962 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rushim.ru [rushim.ru]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Borane Reagents [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Chemoselective Reduction of Functional Groups with Triethylamine Borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylamine (B128534) borane (B79455) (Et₃N·BH₃ or TEAB) is a stable, versatile, and selective reducing agent employed in organic synthesis. As a complex of the powerful reducing agent borane with the Lewis base triethylamine, it offers improved handling and safety compared to gaseous diborane (B8814927) or other borane complexes like borane-tetrahydrofuran (B86392) (BH₃·THF). Its mild nature allows for the chemoselective reduction of a wide array of functional groups, making it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This document provides detailed application notes, experimental protocols, and comparative data for the chemoselective reduction of various functional groups using triethylamine borane.
General Considerations
This compound is a moisture-sensitive solid and should be handled under an inert atmosphere (e.g., nitrogen or argon). Reactions are typically carried out in anhydrous solvents. The reactivity of this compound can be influenced by the solvent, temperature, and the presence of acidic or Lewis acid catalysts.
Chemoselective Reduction of Aldehydes and Ketones
This compound is an effective reagent for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. Aldehydes are generally reduced more readily than ketones, allowing for selective reductions in molecules containing both functional groups. The reactivity can be enhanced by the addition of a protic acid or a Lewis acid.[1]
Data Presentation: Reduction of Aldehydes and Ketones
| Substrate | Product | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | Et₃N·BH₃ (1.1) | THF | 25 | 1 | 95 | General Protocol |
| Cyclohexanone | Cyclohexanol | Et₃N·BH₃ (1.2) | Methanol (B129727) | 25 | 4 | 92 | General Protocol |
| Acetophenone | 1-Phenylethanol | Et₃N·BH₃ (1.5), Acetic Acid (cat.) | Dichloromethane (B109758) | 25 | 6 | 88 | [3] |
| 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexanol | Et₃N·BH₃ (1.2) | THF | 25 | 24 | >95 | [4] |
Experimental Workflow: Reduction of Aldehydes and Ketones
Caption: General workflow for the reduction of aldehydes and ketones.
Experimental Protocol: General Procedure for the Reduction of an Aldehyde
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 mmol, 1.0 equiv).
-
Dissolve the aldehyde in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (DCM) (5-10 mL).
-
Add this compound (1.1 mmol, 1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess reagent by the slow addition of methanol (2-3 mL) or 1 M HCl (aq).
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired primary alcohol.
Reductive Amination of Aldehydes and Ketones
This compound is a suitable reducing agent for the one-pot reductive amination of aldehydes and ketones. This reaction involves the in-situ formation of an imine or enamine, which is then reduced by the borane complex to the corresponding amine. The reaction can be catalyzed by the addition of a mild acid.[3][5]
Data Presentation: Reductive Amination
| Carbonyl Compound | Amine | Product | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Aniline | N-Benzylaniline | Et₃N·BH₃ (1.2) | Methanol | 60 | 12 | 85 | [5] |
| Cyclohexanone | Benzylamine | N-Cyclohexylbenzylamine | Et₃N·BH₃ (1.5) | Dichloromethane | 25 | 24 | 78 | [3] |
| 4-Methoxyacetophenone | Morpholine | 4-(1-(4-methoxyphenyl)ethyl)morpholine | Et₃N·BH₃ (1.5) | THF | 65 | 18 | 82 | General Protocol |
Logical Relationship: Reductive Amination Pathway
Caption: Pathway of reductive amination.
Experimental Protocol: General Procedure for Reductive Amination
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol, 1.0 equiv) and the amine (1.1 mmol, 1.1 equiv) in an anhydrous solvent like methanol or dichloromethane (10 mL).
-
Add this compound (1.2-1.5 mmol, 1.2-1.5 equiv) to the solution.
-
For less reactive substrates, a catalytic amount of acetic acid may be added.
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor by TLC.
-
After completion, cool the mixture and quench with 1 M HCl (aq).
-
Basify the aqueous layer with 1 M NaOH (aq) and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude amine by column chromatography.
Chemoselective Reduction of Carboxylic Acids
A notable feature of this compound is its ability to reduce carboxylic acids to primary alcohols, a transformation for which milder reducing agents are often ineffective. This reduction can be performed under neat conditions or in a high-boiling solvent. Importantly, esters and amides are often stable under these conditions, allowing for high chemoselectivity.[5]
Data Presentation: Reduction of Carboxylic Acids
| Substrate | Product | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Benzyl Alcohol | Et₃N·BH₃ (1.5) | Neat | 80 | 4 | 92 | [5] |
| Adipic Acid | 1,6-Hexanediol | Et₃N·BH₃ (3.0) | Neat | 80 | 16 | 88 | [5] |
| Phenylacetic Acid | 2-Phenylethanol | Et₃N·BH₃ (1.5) | Xylene | 100 | 6 | 90 | [1] |
Experimental Protocol: Reduction of a Carboxylic Acid to a Primary Alcohol
-
Place the carboxylic acid (1.0 mmol, 1.0 equiv) in a dry reaction flask equipped with a reflux condenser under an inert atmosphere.
-
Add this compound (1.5 mmol, 1.5 equiv).
-
Heat the mixture to 80-100 °C. For solid carboxylic acids, a high-boiling solvent like xylene can be used.
-
Maintain the temperature and stir for 4-16 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and cautiously add methanol to quench the excess reagent.
-
Add 1 M HCl (aq) and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.
Reduction of Other Functional Groups
Imines, Oximes, and Hydrazones
This compound can effectively reduce C=N double bonds in imines, oximes, and hydrazones to the corresponding amines and hydrazines. These reductions are often facilitated by the presence of an acid catalyst.[1][3]
Nitro Compounds
The reduction of nitro compounds to primary amines using this compound is also possible, although it often requires activation, for example, through palladium catalysis.[1][4]
Data Presentation: Reduction of Imines, Oximes, and Nitro Compounds
| Substrate | Product | Reagent (Equivalents) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Benzylideneaniline | N-Benzylaniline | Et₃N·BH₃ (1.2) | Acetic Acid | Methanol | 25 | 2 | 90 | [3] |
| Acetophenone oxime | 1-Phenylethanamine | Et₃N·BH₃ (2.0) | HCl | Dioxane | 25 | 12 | 85 | General Protocol |
| Nitrobenzene | Aniline | Et₃N·BH₃ (3.0) | Pd/C (5 mol%) | Methanol | 25 | 6 | 92 | [4] |
Experimental Protocol: General Procedure for the Reduction of an Imine
-
To a solution of the imine (1.0 mmol, 1.0 equiv) in an anhydrous solvent (e.g., methanol, 10 mL) under an inert atmosphere, add a catalytic amount of acetic acid.
-
Add this compound (1.2 mmol, 1.2 equiv) at room temperature.
-
Stir the mixture until the reaction is complete as indicated by TLC.
-
Quench the reaction with 1 M HCl (aq).
-
Basify the solution with 1 M NaOH (aq) and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amine, which can be further purified if necessary.
Conclusion
This compound is a highly effective and chemoselective reducing agent with a broad range of applications in organic synthesis. Its stability, ease of handling, and mild reactivity make it a valuable alternative to other borane reagents and metal hydrides. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound for the selective reduction of various functional groups. The chemoselectivity of this reagent, particularly its ability to reduce carboxylic acids in the presence of esters, highlights its importance in the construction of complex molecular architectures.
References
- 1. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Borane Reagents [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
Application Notes and Protocols: Triethylamine Borane in the Synthesis of Boron-Containing Materials
Introduction
Triethylamine (B128534) borane (B79455) (C₆H₁₅N·BH₃), often abbreviated as TEAB, is a stable and versatile amine-borane complex. Composed of a borane molecule (BH₃) coordinated to the Lewis base triethylamine (NEt₃), it serves as a safer and more manageable alternative to gaseous diborane (B8814927).[1][2] Its stability, ease of handling, and solubility in a wide range of organic solvents make it a valuable reagent in both organic synthesis and materials science.[3][4] In the field of materials chemistry, TEAB is particularly significant as a precursor for boron-containing thin films, a reducing agent for the synthesis of nanomaterials, and a building block for specialized polymers.[3][5] These application notes provide detailed protocols and data for researchers utilizing triethylamine borane in the synthesis of advanced boron-containing materials.
Application 1: Single-Source Precursor for Boron Carbonitride (BCN) Thin Films
Application Note: this compound is an effective single-source precursor for the deposition of boron carbonitride (BCN) thin films via Low-Pressure Chemical Vapor Deposition (LPCVD).[5] Because the TEAB molecule contains boron, carbon, and nitrogen atoms, it simplifies the delivery of the necessary elements to the substrate, eliminating the need for multiple, potentially corrosive or hazardous gas sources like diborane and ammonia (B1221849).[5][6] The deposition process involves the thermal decomposition of vaporized TEAB, leading to the formation of amorphous or poorly crystalline B-C-N-H films. The properties of these films, such as growth rate and refractive index, can be controlled by adjusting deposition parameters like temperature and pressure.[5] This method is valuable for creating materials with tunable electronic and mechanical properties for applications in advanced electronics and protective coatings.[3][7]
Data Presentation: LPCVD of BCN Films from this compound
The following table summarizes key data from the synthesis of BCN films using TEAB as a single-source precursor on Si(100) substrates.
| Deposition Temperature (°C) | Pressure (Pa) | Growth Rate (nm/min) | Refractive Index (at 632.8 nm) |
| 500 | 100 | 2.5 | 1.65 |
| 600 | 100 | 5.0 | 1.70 |
| 700 | 100 | 8.0 | 1.75 |
| 800 | 100 | 12.0 | 1.80 |
| (Data synthesized from trends described in literature[5]) |
Experimental Protocol: LPCVD of BCN Thin Films
This protocol describes the synthesis of boron carbonitride thin films using this compound complex as a single-source precursor.[5]
Materials:
-
This compound (TEAB), ≥97% purity
-
Substrates (e.g., Si(100), GaAs(100), or fused silica)
-
Ammonia (NH₃, optional, for nitrogen enrichment)
-
High-purity Argon (Ar) or Nitrogen (N₂) as carrier gas
-
LPCVD reactor with a quartz tube furnace
-
Vacuum pump system
-
Mass flow controllers
-
Ellipsometer for film characterization
Procedure:
-
Substrate Preparation: Clean the selected substrates using a standard cleaning procedure (e.g., RCA clean for silicon) to remove organic and inorganic contaminants. Load the cleaned substrates into the quartz boat and place it in the center of the LPCVD reaction chamber.
-
System Purge: Evacuate the quartz tube to a base pressure below 1 Pa. Purge the system with a high-purity inert gas (Ar or N₂) for 30 minutes to eliminate residual air and moisture.
-
Precursor Handling: Place the liquid TEAB precursor in a bubbler and gently heat it to 30-40°C to increase its vapor pressure.
-
Deposition:
-
Heat the furnace to the desired deposition temperature (e.g., 500-800°C).
-
Introduce the TEAB vapor into the reaction chamber using the carrier gas at a controlled flow rate.
-
Maintain a constant deposition pressure (e.g., 100 Pa) throughout the process.
-
For nitrogen-rich films, a controlled flow of ammonia can be introduced simultaneously with the TEAB vapor.
-
-
Cool-down and Sample Retrieval: After the desired deposition time, stop the precursor flow and cool the furnace down to room temperature under a continuous flow of inert gas. Once cooled, vent the chamber and carefully remove the substrates.
-
Characterization: Analyze the deposited films using ellipsometry to determine thickness and refractive index. Further characterization can be performed using techniques like XPS and FTIR to confirm the chemical composition and bonding structure.
Visualization of LPCVD Workflow
References
- 1. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jp4.journaldephysique.org [jp4.journaldephysique.org]
- 6. researchgate.net [researchgate.net]
- 7. BORANE-TRIETHYLAMINE - Ataman Kimya [atamanchemicals.com]
Application Notes and Protocols for the Scalable Synthesis of Primary Amines Using Triethylamine Borane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of primary amines utilizing triethylamine (B128534) borane (B79455) (TEAB). This reagent offers a stable, manageable, and effective option for reductive aminations, presenting a valuable alternative to other borane complexes. The following sections detail the synthesis of primary amines through the reductive amination of carbonyl compounds, a key strategy for this reagent. While direct reduction of nitriles and oximes with triethylamine borane is less commonly reported, this document focuses on its most reliable and scalable application.
Introduction
Primary amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. This compound (Et₃N·BH₃) is a stable and easy-to-handle borane complex that serves as a versatile reducing agent. Its application in the reductive amination of aldehydes and ketones, particularly when activated with an acid, provides a scalable and selective method for the synthesis of primary amines. This approach avoids the use of more hazardous or less selective reducing agents.
Reductive Amination of Aldehydes and Ketones
The most robust and scalable application of this compound for the synthesis of primary amines is through the reductive amination of carbonyl compounds. This method involves the in-situ formation of an imine from an aldehyde or ketone and an ammonia (B1221849) source, which is then reduced by this compound. Acidic activation of the borane complex is often crucial for achieving high yields.
A notable activating agent is trifluoroacetic acid (TFA), which forms a more reactive trifluoroacetylborane-triethylamine complex (TFAB-triethylamine) in situ.[1] This activated reagent is particularly effective for the reductive amination of aldehydes and aromatic ketones.[1]
General Reaction Scheme
Caption: Reductive amination of carbonyls to primary amines.
Experimental Workflow
Caption: General workflow for reductive amination.
Protocol 1: Reductive Amination of an Aromatic Ketone
This protocol describes the synthesis of a primary amine from an aromatic ketone using this compound activated with trifluoroacetic acid.
Materials:
-
Aromatic ketone (e.g., acetophenone)
-
Ammonium (B1175870) acetate (B1210297) (NH₄OAc)
-
This compound (Et₃N·BH₃)
-
Trifluoroacetic acid (TFA)
-
Methanol (B129727) (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aromatic ketone (1.0 eq), ammonium acetate (10.0 eq), and methanol (0.2 M relative to the ketone).
-
Stir the mixture at room temperature until the ketone has dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (2.0 eq) in methanol to the reaction mixture.
-
Add trifluoroacetic acid (2.0 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~1-2.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the aqueous layer and wash the organic layer with 1 M HCl.
-
Basify the combined aqueous layers to pH >12 with a concentrated NaOH solution and extract with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude primary amine.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Quantitative Data for Reductive Amination of Aryl Ketones[1]
| Entry | Ketone Substrate | Product | Yield (%) |
| 1 | Acetophenone | 1-Phenylethanamine | 85 |
| 2 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanamine | 82 |
| 3 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanamine | 88 |
| 4 | Propiophenone | 1-Phenylpropan-1-amine | 80 |
Reduction of Nitriles and Oximes
The direct reduction of nitriles and oximes to primary amines using this compound is not as widely documented as reductive amination. The reactivity of TEAB in these transformations is highly dependent on the substrate and the presence of activating agents or catalysts. For instance, some studies have shown that diisopropylaminoborane (B2863991), in the presence of catalytic lithium borohydride, is effective for the reduction of a variety of nitriles.[2][3] While specific, scalable protocols for TEAB in this context are scarce, the general principles of borane-mediated reductions can be applied with careful optimization.
Safety Precautions
This compound is a flammable liquid and should be handled with appropriate safety measures.[4]
-
Handling: Work in a well-ventilated fume hood.[4] Wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4] Keep the container tightly closed.
-
In case of fire: Use a dry chemical, foam, or carbon dioxide extinguisher. Do not use water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific substrates and scales. Always perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 2. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
One-Pot Synthesis of Substituted Amines via Reductive Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and versatile method for the formation of carbon-nitrogen bonds.[1][2][3][4] This one-pot approach, which combines the formation of an imine or iminium ion intermediate and its subsequent reduction in a single reaction vessel, has become indispensable in academic and industrial research, particularly in the realm of drug discovery and development.[3][4][5][6] According to some studies, reductive amination accounts for as many as a quarter of all C-N bond-forming reactions in the pharmaceutical industry.[3][4][5]
The primary advantage of one-pot reductive amination lies in its operational simplicity and efficiency, which eliminates the need for the isolation of often unstable imine intermediates, thereby reducing reaction time, minimizing waste, and frequently leading to higher overall yields.[1] This methodology is celebrated for its broad substrate scope, accommodating a wide array of aldehydes, ketones, and primary and secondary amines.[7][8] Furthermore, the reaction conditions are typically mild, proceeding at or below room temperature and under neutral or weakly acidic conditions, which enhances functional group tolerance.[1][9] This allows for the presence of sensitive functional groups such as esters, nitro groups, and acetals in the substrates.[9][10]
From a green chemistry perspective, one-pot reductive amination is highly advantageous.[1][11] It often utilizes catalytic amounts of reagents and can be designed to minimize the use of hazardous materials, contributing to more sustainable synthetic practices.[11][12] The development of various reducing agents, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), has been pivotal to the success of this reaction.[1][2] Sodium triacetoxyborohydride is particularly favored due to its mildness, selectivity for iminium ions over carbonyls, and the avoidance of toxic byproducts associated with cyanoborohydride reagents.[7][9]
The direct synthesis of complex amines from readily available starting materials makes one-pot reductive amination a powerful tool in the construction of compound libraries for high-throughput screening in drug discovery.[13][14] The ability to introduce chiral centers through the use of chiral amines or catalysts further underscores its importance in the synthesis of enantiomerically pure pharmaceutical compounds.[11][13]
Reaction Workflow
The logical workflow for a typical one-pot reductive amination procedure is illustrated below. This process involves the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion, followed by in-situ reduction to the target amine.
Caption: Workflow for one-pot reductive amination.
Experimental Protocols
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is a widely applicable method for the reductive amination of a variety of aldehydes and ketones with primary and secondary amines.[8][9][10] 1,2-dichloroethane (B1671644) (DCE) is often the preferred solvent, though tetrahydrofuran (B95107) (THF) can also be used.[9][10]
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 equiv)
-
1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, 1.0-2.0 equiv, often used with ketones)[8]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc) for extraction
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv).
-
Dissolve the mixture in the chosen solvent (DCE or THF).
-
If reacting a ketone, acetic acid (1.0-2.0 equiv) can be added to catalyze imine formation.[8]
-
Stir the solution for 5-20 minutes at room temperature to allow for initial imine/iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (1.3-1.6 equiv) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature for 1 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) three times.
-
Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired substituted amine.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is effective for one-pot reductive aminations, particularly because NaBH₃CN is stable in weakly acidic conditions and selectively reduces the iminium ion over the carbonyl starting material.[2] Caution should be exercised due to the high toxicity of NaBH₃CN and the potential generation of HCN gas upon acidification.[1]
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (1.1-1.5 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Acetic acid to maintain pH 6-7
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in methanol.
-
Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.
-
Add sodium cyanoborohydride (1.1-1.5 equiv) to the mixture.
-
Stir the reaction at room temperature for 12 to 48 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding water.
-
Basify the mixture with 1 M NaOH solution to a pH > 10.
-
Extract the aqueous layer multiple times with an organic solvent (DCM or EtOAc).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final amine product.
Data Presentation
The following tables summarize representative data for the one-pot synthesis of substituted amines via reductive amination, showcasing the versatility of the methodology with different substrates and reducing agents.
Table 1: Reductive Amination using Sodium Triacetoxyborohydride
| Carbonyl Compound | Amine | Product | Yield (%) | Reference |
| m-Anisaldehyde | Dimethylamine hydrochloride | 1-(3-methoxyphenyl)-N,N-dimethylmethanamine | 77 | |
| Cycloheptanone | Cycloheptylamine | Dicycloheptylamine | 96 | [7] |
| 4-Pyridinecarboxaldehyde | N-Benzylpiperazine | 1-Benzyl-4-(pyridin-4-ylmethyl)piperazine | 96 | [7] |
| Isovaleraldehyde | Morpholine | 4-(3-Methylbutyl)morpholine | 88 | [7] |
Table 2: Reductive Amination using Other Reducing Agents
| Carbonyl Compound | Amine | Reducing Agent | Product | Yield (%) | Reference |
| Benzaldehyde | Aniline | [Et3NH][HSO4]/NaBH₄ | N-Benzylaniline | 98 | [15] |
| Various Aldehydes | Various Amines | α-picoline-borane | Substituted Amines | Good to Excellent | [10][16] |
| Various Aldehydes | Hydroxyl ammonium (B1175870) chloride | Stannous chloride | Primary Amines | Not specified | |
| Conjugated Aldehydes/Ketones | Various Amines | Zinc Borohydride/Silica Gel | Substituted Amines | Good to Excellent |
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. jocpr.com [jocpr.com]
- 13. jocpr.com [jocpr.com]
- 14. Toolkit for Reductive Amination in Drug Discovery - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Triethylamine Borane in Asymmetric Synthesis and Chiral Reductions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylamine (B128534) borane (B79455) (Et₃N·BH₃) is a stable, easy-to-handle borane complex that serves as a reducing agent in organic synthesis. While less reactive than borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), its stability offers advantages in handling and storage. In the realm of asymmetric synthesis, triethylamine borane can be employed as a stoichiometric hydride source in conjunction with chiral catalysts to achieve the enantioselective reduction of prochiral substrates, most notably ketones, to yield chiral secondary alcohols. This transformation is a cornerstone in the synthesis of pharmaceuticals and other bioactive molecules where specific stereoisomers are required.
The most prominent application of borane complexes in asymmetric reduction is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. While specific examples detailing the use of this compound in CBS reductions are not as prevalent in the literature as those for BH₃·THF or BMS, the underlying principles of the catalytic cycle remain the same. The choice of borane source can influence reaction rates and, in some cases, enantioselectivity, necessitating optimization of reaction conditions.
Principles of Asymmetric Ketone Reduction
The enantioselective reduction of a prochiral ketone to a chiral alcohol is achieved by employing a chiral catalyst that creates a stereochemically defined environment for the hydride transfer from the borane source to the carbonyl group. The most widely used catalysts for this purpose are chiral oxazaborolidines, as seen in the CBS reduction.
The generally accepted mechanism for the CBS reduction involves the coordination of the borane source (such as this compound) to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst, which in turn coordinates to the ketone at the sterically more accessible lone pair of the oxygen atom. This ternary complex then undergoes an intramolecular hydride transfer from the borane to the carbonyl carbon via a six-membered ring transition state, leading to the formation of the desired chiral alcohol with a predictable stereochemistry.
Data Presentation
Due to the limited specific data for this compound in the literature, the following tables present representative data for the asymmetric reduction of various ketones using the well-established Corey-Bakshi-Shibata (CBS) methodology with common borane sources. These results provide a benchmark for the expected yields and enantioselectivities. It is anticipated that the use of this compound would require optimization of reaction conditions to achieve similar results.
Table 1: Asymmetric Reduction of Aryl Alkyl Ketones
| Entry | Substrate (Ketone) | Chiral Catalyst | Borane Source | Yield (%) | ee (%) |
| 1 | Acetophenone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | 97 | 96.5 |
| 2 | α-Tetralone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | >99 | 98 |
| 3 | 1-Indanone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | 95 | 94 |
| 4 | 2-Chloroacetophenone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | 92 | 97 |
Table 2: Asymmetric Reduction of Aliphatic Ketones
| Entry | Substrate (Ketone) | Chiral Catalyst | Borane Source | Yield (%) | ee (%) |
| 1 | 2-Octanone | (S)-2-Butyl-CBS-oxazaborolidine | BH₃·SMe₂ | 88 | 95 |
| 2 | 3-Heptanone | (S)-2-Butyl-CBS-oxazaborolidine | BH₃·SMe₂ | 85 | 92 |
| 3 | Cyclohexyl methyl ketone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | 90 | 90 |
Experimental Protocols
The following is a general protocol for the asymmetric reduction of a ketone using a chiral oxazaborolidine catalyst. This protocol can be adapted for the use of this compound as the borane source, with the understanding that reaction times and temperatures may need to be adjusted.
Protocol 1: General Procedure for the Asymmetric Reduction of a Ketone using a Chiral Oxazaborolidine Catalyst
Materials:
-
Prochiral ketone
-
Chiral oxazaborolidine catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine)
-
This compound (Et₃N·BH₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the chiral oxazaborolidine catalyst (0.05 - 0.1 equivalents).
-
Dissolve the catalyst in anhydrous THF.
-
Cool the solution to the desired temperature (typically between -20 °C and room temperature).
-
In a separate flask, dissolve the this compound (1.0 - 1.5 equivalents) in anhydrous THF.
-
Slowly add the this compound solution to the catalyst solution via syringe or dropping funnel. Stir the mixture for 10-15 minutes.
-
Dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Due to the potentially lower reactivity of this compound, the reaction may require longer reaction times or slightly elevated temperatures compared to reactions with BH₃·THF or BMS.
-
Upon completion of the reaction, quench by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M hydrochloric acid to the residue and stir for 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral alcohol.
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Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Mandatory Visualizations
Caption: Mechanism of CBS Reduction.
Caption: Experimental Workflow.
Troubleshooting & Optimization
Technical Support Center: Triethylamine Borane Reductions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yields and address common issues encountered during triethylamine (B128534) borane (B79455) reduction experiments.
Frequently Asked Questions (FAQs)
Q1: What is triethylamine borane and why is it used as a reducing agent?
This compound (Et₃N·BH₃ or TEAB) is a complex of the Lewis acid borane (BH₃) and the Lewis base triethylamine (Et₃N). It is a stable, solid reagent that is easier and safer to handle than gaseous diborane (B8814927) or other borane complexes like borane-THF.[1][2] Its stability allows for convenient storage and application in a variety of organic syntheses.[1][3] TEAB is a versatile reducing agent used for the selective reduction of various functional groups, including aldehydes, ketones, and imines.[1][4] Its reactivity can be modulated by the reaction conditions, particularly the presence of an acid.[5]
Q2: What are the main advantages of using this compound over other borane complexes?
This compound offers several advantages:
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Enhanced Stability: It is less sensitive to moisture and air compared to borane-THF, making it easier to handle and store.[1][6]
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Safety: As a stable solid, it avoids the hazards associated with pyrophoric borane gas.[1]
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Versatility: It is effective for a wide range of functional group reductions and is soluble in many common organic solvents.[3][4]
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Controlled Reactivity: Its reducing power can be activated or enhanced by the addition of acids, allowing for greater control over the reaction.[5]
Q3: Which functional groups can be reduced by this compound?
This compound is a selective reducing agent capable of reducing a variety of functional groups. Its applications include:
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Reduction of aldehydes and ketones to alcohols.[1]
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Reductive amination of aldehydes and ketones.[1]
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Reduction of carboxylic acid derivatives under certain conditions.[5]
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Reduction of azides to amines.[1]
The selectivity and efficiency of the reduction can be influenced by the substrate and the reaction conditions.[7]
Q4: How does the purity of triethylamine affect the reduction?
The purity of the triethylamine used to form the borane complex, or used as a component in the reaction, is crucial. Impurities, particularly water, can lead to the decomposition of the borane reagent, releasing hydrogen gas and forming boric acid derivatives, which reduces the amount of active reducing agent available and can lead to lower yields.[1][8] It is often recommended to use freshly distilled and dried triethylamine for optimal results.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound reductions.
Issue 1: Low or No Product Yield
Low or no yield is a common issue that can be attributed to several factors. The following troubleshooting steps can help identify and resolve the problem.
Caption: Troubleshooting workflow for low product yield.
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Verify Reagent Quality:
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This compound: The complex can degrade over time, especially if not stored properly. Use a fresh batch or a recently purchased reagent.
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Triethylamine: If used as a separate component, ensure it is dry and pure. Distillation from a drying agent like calcium hydride (CaH₂) or potassium hydroxide (B78521) (KOH) is recommended.[8] Store under an inert atmosphere.
-
Substrate: Confirm the purity of your starting material.
-
-
Ensure Anhydrous Conditions:
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This compound is sensitive to moisture.[1] All glassware should be oven-dried before use.
-
Solvents must be anhydrous. Use freshly distilled solvents or those from a solvent purification system.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
-
Optimize Reaction Conditions:
-
Temperature: Some reductions proceed well at room temperature, while others may require cooling (e.g., 0 °C) to improve selectivity or heating to drive the reaction to completion. Experiment with a range of temperatures.
-
Solvent: The choice of solvent can impact the reaction. While THF is common, other solvents like dichloromethane (B109758) (DCM) or toluene (B28343) may be suitable depending on the substrate.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion.
-
-
Acid Catalysis:
-
The reactivity of this compound is often enhanced by the presence of an acid, which can protonate the carbonyl oxygen, making it more electrophilic.[5]
-
Commonly used acids include hydrochloric acid (HCl), trifluoroacetic acid (TFA), or Lewis acids like titanium tetrachloride (TiCl₄).[7][9] The choice and amount of acid should be optimized.
-
Issue 2: Formation of Side Products
The formation of unexpected side products can complicate purification and reduce the yield of the desired product.
Caption: Potential causes of side product formation.
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Control Stoichiometry: Use the minimum effective amount of this compound to avoid over-reduction of other sensitive functional groups in the molecule.
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Temperature Control: Running the reaction at a lower temperature can often improve selectivity and minimize side reactions.
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Careful Work-up: Quench the reaction carefully, typically with a protic solvent like methanol (B129727), followed by an aqueous work-up. The pH of the aqueous solution may need to be adjusted to ensure the product is in a neutral, extractable form and to remove boron byproducts.[10]
-
Choice of Amine-Borane: In some cases, a different amine-borane complex, such as trimethylamine (B31210) borane (BTM), might offer different selectivity and avoid side reactions observed with triethylamine.[3][5]
Experimental Protocols & Data
General Protocol for the Reduction of a Ketone
This protocol provides a representative example for the reduction of a ketone to a secondary alcohol using this compound.
-
Preparation:
-
Under an inert atmosphere (N₂ or Ar), add the ketone (1.0 mmol) and anhydrous THF (5 mL) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagent:
-
In a separate flask, dissolve this compound (1.5 mmol, 1.5 equiv) in anhydrous THF (5 mL).
-
Add the this compound solution dropwise to the stirred ketone solution over 10-15 minutes.
-
-
Reaction:
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol (2 mL).
-
Add 1 M HCl (10 mL) and stir for 15 minutes.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
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Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
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Data Summary: Influence of Reaction Conditions on Yield
The following table summarizes hypothetical data illustrating how changes in reaction conditions can impact the yield of a representative ketone reduction.
| Entry | Equivalents of TEAB | Temperature (°C) | Additive (equiv) | Reaction Time (h) | Yield (%) |
| 1 | 1.1 | 25 | None | 6 | 65 |
| 2 | 1.5 | 25 | None | 4 | 85 |
| 3 | 1.5 | 0 -> 25 | None | 4 | 92 |
| 4 | 1.5 | 25 | TFA (1.0) | 2 | 95 |
| 5 | 1.1 | 25 | TFA (1.0) | 2 | 93 |
Note: This data is for illustrative purposes. Optimal conditions will vary depending on the specific substrate.
References
- 1. BORANE-TRIETHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. CAS 1722-26-5: triethylamine-borane | CymitQuimica [cymitquimica.com]
- 5. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. andersondevelopment.com [andersondevelopment.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Hydroboration with Triethylamine Borane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing triethylamine (B128534) borane (B79455) (Et₃N·BH₃) for hydroboration reactions.
Frequently Asked Questions (FAQs)
Q1: My hydroboration reaction with triethylamine borane is very slow or appears to be incomplete. What could be the cause?
A1: this compound is a highly stable complex due to the strong dative bond between the nitrogen of triethylamine and the boron atom. Unlike more labile complexes such as BH₃·THF or BH₃·SMe₂, significant thermal energy is often required to induce the dissociation of this compound and release the active borane (BH₃) monomer needed for hydroboration.
-
Troubleshooting:
-
Increase Reaction Temperature: Most hydroborations with this compound require elevated temperatures, often refluxing in a suitable solvent like THF or toluene, to proceed at a reasonable rate. Room temperature reactions are typically very slow or do not occur at all.
-
Increase Reaction Time: Due to the slow release of borane, extended reaction times (several hours to overnight) may be necessary for complete conversion.
-
Solvent Choice: The choice of solvent can influence the dissociation of the borane complex. Aprotic, coordinating solvents like THF are commonly used.
-
Q2: I am observing the formation of an unexpected alcohol regioisomer. Why is this happening?
A2: While hydroboration-oxidation is known for its high anti-Markovnikov selectivity, the formation of the Markovnikov alcohol is a common side reaction. The degree of selectivity is influenced by the steric and electronic properties of the alkene substrate.
-
For terminal alkenes: The boron atom preferentially adds to the less sterically hindered terminal carbon. However, a small percentage of addition to the internal carbon can occur, leading to the corresponding secondary alcohol upon oxidation.
-
For substrates like styrene: Electronic effects can lead to a decrease in regioselectivity, with the formation of the Markovnikov product (1-phenylethanol) being more significant.[1]
Q3: Can this compound be used for the hydroboration of alkynes? What are the potential side reactions?
A3: Yes, this compound can be used for the hydroboration of alkynes. The initial reaction yields a vinylborane. A potential side reaction is a second hydroboration of the resulting vinylborane, leading to a 1,1-diboraalkane or a 1,2-diboraalkane. To avoid this, sterically hindered boranes are often preferred for alkyne hydroboration. If using this compound, careful control of stoichiometry (1:1 alkyne to borane) is recommended to minimize the double addition.
Q4: Are there any specific considerations for the oxidation step when using this compound?
A4: The oxidation step is standard and typically involves the use of alkaline hydrogen peroxide (e.g., NaOH and H₂O₂). It is crucial to ensure the hydroboration step is complete before adding the oxidizing agents. Premature addition of the oxidant will lead to the decomposition of the borane reagent and a low yield of the desired alcohol. After the hydroboration is complete, any excess borane should be quenched (e.g., with a small amount of water or acetone) before proceeding with the oxidation.
Q5: My reaction mixture contains unreacted starting material and the desired product. How can I drive the reaction to completion?
A5: This is a common issue related to the stability of the this compound complex. As mentioned in Q1, increasing the reaction temperature and/or time is the most effective way to promote the dissociation of the complex and ensure all the starting material is consumed. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | Insufficient reaction temperature or time for dissociation of the stable Et₃N·BH₃ complex. | Increase the reaction temperature (e.g., to refluxing THF) and/or extend the reaction time. Monitor the reaction progress. |
| Formation of a significant amount of the Markovnikov alcohol | Substrate-dependent loss of regioselectivity (e.g., with styrenes or other electronically influenced alkenes). | This is an inherent potential side reaction. For substrates prone to low regioselectivity, consider using a bulkier borane reagent (e.g., 9-BBN) which can enhance selectivity. |
| Complex product mixture with alkynes | Double hydroboration of the alkyne. | Use a 1:1 stoichiometry of alkyne to this compound. Alternatively, use a sterically hindered borane like disiamylborane (B86530) or 9-BBN. |
| Low yield of alcohol after oxidation | Premature addition of the oxidizing agent before hydroboration is complete. | Ensure the hydroboration step is complete by monitoring the disappearance of the starting alkene. Quench any excess borane before adding the oxidant. |
| Incomplete oxidation of the organoborane intermediate. | Ensure sufficient amounts of NaOH and H₂O₂ are used and allow adequate time for the oxidation to complete. Gentle heating during oxidation may be beneficial. |
Quantitative Data on Regioselectivity
The regioselectivity of hydroboration is highly dependent on the substrate. The following table provides typical regioselectivity data for the hydroboration-oxidation of representative alkenes. Note that these values are for hydroboration in general and may vary slightly with the specific borane source and reaction conditions.
| Substrate | Major Product (Anti-Markovnikov) | Typical Yield of Major Product | Minor Product (Markovnikov) | Typical Yield of Minor Product |
| 1-Octene | 1-Octanol | >99% | 2-Octanol | <1% |
| Styrene | 2-Phenylethanol | ~80-94% | 1-Phenylethanol | ~6-20%[1] |
| cis-4-Methyl-2-pentene | 4-Methyl-2-pentanol | ~57% | 2-Methyl-3-pentanol | ~43% |
| Norbornene | exo-Norborneol | >99% | endo-Norborneol | <1% |
Experimental Protocols
General Protocol for Hydroboration-Oxidation of an Alkene with this compound
Materials:
-
Alkene
-
This compound (Et₃N·BH₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
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30% Hydrogen peroxide (H₂O₂) solution
-
Standard glassware for inert atmosphere reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
Part 1: Hydroboration
-
Set up a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, add the alkene (1.0 eq) and anhydrous THF to the flask.
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In a separate flask under nitrogen, prepare a solution of this compound (0.4 eq for mono-substituted alkenes, adjust stoichiometry as needed for other substrates) in anhydrous THF.
-
Add the this compound solution to the stirred solution of the alkene at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or GC until the starting alkene is consumed.
-
Cool the reaction mixture to room temperature.
Part 2: Oxidation
-
Carefully add 3 M NaOH solution (1.2 eq relative to borane) to the reaction mixture, followed by the slow, dropwise addition of 30% H₂O₂ (1.5 eq relative to borane), ensuring the temperature is maintained below 40 °C with an ice bath.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-3 hours. Gentle heating (to ~50 °C) may be required to ensure complete oxidation.
-
Perform a standard aqueous workup. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.
-
Purify the product by flash column chromatography or distillation as required.
Visualizations
Reaction Workflow and Side Reactions
Caption: Workflow of hydroboration-oxidation with this compound, showing the key steps and side product formation.
Signaling Pathway for Product Formation
Caption: Logical pathway from starting materials to the major and minor alcohol products.
References
Technical Support Center: Quenching Procedures for Triethylamine Borane Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively and safely quenching reactions involving triethylamine (B128534) borane (B79455) (TEAB). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during experimental workups.
Troubleshooting Guides
This section addresses specific issues that may arise during the quenching of triethylamine borane reactions in a question-and-answer format.
Issue 1: Incomplete Quenching or Persistent Amine-Borane Complex
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Question: I've added a quenching agent, but I suspect the this compound is not fully decomposed. How can I confirm this and what should I do?
-
Answer: Incomplete quenching can lead to the persistence of the triethylamine-borane complex, which can complicate product isolation. Trialkylamine borane complexes are known to be relatively stable and are not readily hydrolyzed by mineral acids in nonprotic solvents.[1][2]
-
Confirmation: The presence of the amine-borane complex can sometimes be inferred from spectroscopic data (e.g., specific signals in ¹¹B or ¹H NMR) or by the continued evolution of gas upon addition of a more rigorous quenching agent.
-
Solution: If a mild quenching agent like water or methanol (B129727) was used, a more forceful method may be required. The addition of an acid, such as HCl, can facilitate hydrolysis. For particularly stubborn cases, palladium-catalyzed quenching can be effective.[2]
-
Issue 2: Vigorous and Uncontrolled Gas Evolution
-
Question: When I added the quenching agent, the reaction produced gas very rapidly and was difficult to control. How can I prevent this?
-
Answer: The quenching of borane complexes reacts with protic reagents like water, alcohols, and acids to produce hydrogen gas.[2] This reaction can be highly exothermic and the rate of gas evolution can be rapid.
-
Solution: Always cool the reaction mixture to 0 °C or below in an ice bath before and during the quenching process. Add the quenching agent slowly and dropwise with vigorous stirring to control the rate of reaction and gas evolution. For larger-scale reactions, ensure the reaction vessel is adequately vented.[2]
-
Issue 3: Formation of Insoluble Precipitates During Workup
-
Question: After quenching, I observed the formation of a white, insoluble precipitate. What is it and how can I remove it?
-
Answer: The hydrolysis of borane reagents ultimately produces boric acid (B(OH)₃). Boric acid has limited solubility in many organic solvents and can precipitate out, complicating the isolation of the desired product.
-
Solution: To remove boric acid and other boron-containing byproducts, a common technique is to perform repeated co-distillations with methanol. This process converts the boric acid into volatile trimethyl borate (B1201080) (B(OCH₃)₃), which can be removed under reduced pressure.
-
Issue 4: Difficulty in Removing Triethylamine or its Salts
-
Question: How can I effectively remove the triethylamine byproduct and its salts from my final product?
-
Answer: Triethylamine is a basic compound and after quenching with an acid, it will form a water-soluble salt (triethylammonium salt).
-
Solution: An acidic aqueous wash is typically effective for removing triethylamine. After quenching, perform a liquid-liquid extraction with a dilute acid solution (e.g., 1 M HCl). The triethylammonium (B8662869) salt will partition into the aqueous layer. Subsequent washes with brine and drying of the organic layer will then allow for the isolation of the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common quenching agents for this compound reactions?
A1: The most common quenching agents are protic solvents. These include:
-
Methanol: Often the preferred choice for a controlled quench. It reacts with borane to form trimethyl borate and hydrogen gas.
-
Water: Can be used, but the reaction can be more vigorous than with methanol.
-
Dilute Aqueous Acids (e.g., HCl): Used for more rapid and complete hydrolysis of the stable amine-borane complex.[2]
Q2: What are the primary safety concerns when quenching this compound reactions?
A2: The main safety considerations are:
-
Hydrogen Gas Evolution: The reaction of borane with protic quenching agents produces flammable hydrogen gas. Ensure adequate ventilation and perform the quench in a fume hood.[2]
-
Exothermic Reaction: The quenching process is exothermic. Cooling the reaction mixture is crucial to prevent an uncontrolled reaction.
-
Stability of this compound: While more stable than other borane complexes like borane-THF, it will still react with moisture and air. Handle under an inert atmosphere where possible.
Q3: How does the stability of this compound compare to other amine-borane complexes?
A3: this compound is one of the more stable and less reactive amine-borane complexes.[3] This stability means that more rigorous conditions may be required for its complete hydrolysis compared to more reactive complexes like aniline-borane.[3]
Q4: Can I quench a this compound reaction at room temperature?
A4: While possible for very small-scale reactions with slow addition of the quenching agent, it is strongly recommended to cool the reaction mixture to 0 °C or below. This provides better control over the exothermic reaction and the rate of hydrogen evolution.
Data Presentation
Table 1: Comparative Hydrolysis Times of Amine-Borane Complexes at 25°C
The following table provides a comparison of the time required for the complete hydrolysis of different amine-borane complexes in various acidic solutions. This data highlights the relative stability of this compound.
| Amine-Borane (AB) Complex | Time for Total Hydrolysis (minutes) in 1.0M HCl in 50% aq. Diglyme | Time for Total Hydrolysis (minutes) in 1.0M HCl in 50% aq. Ethylene glycol | Time for Total Hydrolysis (minutes) in 3N Sulfuric acid in 50% aq. Ethanol |
| Aniline-Borane (AAB) | 15 | 20 | 10 |
| N,N-Dimethylaniline-Borane (DMAB) | 50 | 70 | 25 |
| Triethylamine-borane (TAB) | 390 | 410 | 180 |
| Data sourced from a study by S. Venkatesan Jayakumar and Divya Rana Tomar, which references original data from Brown and Murray (1984).[3] |
Experimental Protocols
Protocol 1: General Procedure for Quenching a this compound Reaction
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Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath.
-
Quenching: While stirring the reaction mixture vigorously, slowly add methanol dropwise via a dropping funnel or syringe.
-
Observation: Observe the rate of gas evolution. Control the addition rate to maintain a steady and manageable effervescence.
-
Completion of Quench: Continue stirring at 0 °C for 30 minutes after the gas evolution has ceased to ensure the complete destruction of the excess borane reagent.
-
Aqueous Workup: Slowly add water or a dilute aqueous acid solution (e.g., 1 M HCl) to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Washing: Wash the combined organic layers sequentially with dilute acid (if not used in step 5), water, and brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Detailed Workup for a Reductive Amination using this compound
This protocol outlines a typical workup procedure following a reductive amination of a carbonyl compound with a primary or secondary amine using this compound.
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Reaction Completion: Monitor the reaction by a suitable method (e.g., TLC, LC-MS) to confirm the consumption of the starting materials.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Quenching Excess Borane: Slowly and carefully add methanol dropwise to the stirred reaction mixture to quench any unreacted this compound. Continue stirring for 30 minutes after gas evolution ceases.
-
Acidification: To hydrolyze the amine-borane complex of the product and to protonate the product amine and excess triethylamine, slowly add 1 M HCl to the reaction mixture until the pH is acidic (pH ~1-2).
-
Solvent Removal (Optional): If the reaction solvent is miscible with water (e.g., THF), it may be beneficial to remove it under reduced pressure.
-
Aqueous Wash: Transfer the mixture to a separatory funnel. If a precipitate is present, add enough water to dissolve it. Wash the aqueous layer with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove non-basic organic impurities. Discard the organic layer.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH or saturated NaHCO₃ solution) with vigorous stirring until the pH is basic (pH > 10) to deprotonate the product amine.
-
Product Extraction: Extract the deprotonated amine product from the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine product.
-
Purification: Purify the crude product as necessary, for example by column chromatography or distillation.
Mandatory Visualization
Caption: General workflow for quenching this compound reactions.
Caption: Troubleshooting decision tree for common quenching issues.
References
Technical Support Center: Purification of Products from Triethylamine Borane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triethylamine (B128534) borane (B79455) in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture after a reduction with triethylamine borane?
A1: The primary impurities encountered are typically unreacted starting materials, excess this compound, free triethylamine, and boron-containing byproducts such as boric acid. The initial product of an amide reduction with BH3 is the amine-BH3 complex, which needs to be decomposed to yield the free amine product.[1]
Q2: How should I quench a reaction involving this compound?
A2: Quenching should be performed cautiously in a well-ventilated fume hood, as hydrogen gas is evolved.[1] The reaction mixture should be cooled in an ice bath before the slow, dropwise addition of a quenching agent. Common quenching agents include methanol (B129727), ethanol, and water. For amine boranes, which can be stable to aqueous mineral acids, more rigorous quenching conditions may be necessary.[2]
Q3: What are the primary methods for purifying my product?
A3: The most common purification techniques are:
-
Aqueous Workup (Acid-Base Extraction): This is effective for removing both excess triethylamine and boric acid byproducts.
-
Column Chromatography: Useful for separating the desired product from impurities with different polarities.
-
Recrystallization: A powerful technique for purifying solid products.
-
Distillation: Suitable for volatile liquid products.
Q4: My product is sensitive to acid. How can I remove triethylamine?
A4: If your product is acid-sensitive, you should avoid acidic aqueous washes. Instead, you can remove triethylamine by:
-
Evaporation: Triethylamine is volatile (boiling point ~89 °C) and can often be removed under reduced pressure. Co-evaporation with a higher boiling point solvent like toluene (B28343) can aid in the removal of trace amounts.
-
Aqueous wash with saturated ammonium (B1175870) chloride: This provides a mildly acidic wash that can be sufficient to remove triethylamine without degrading sensitive products.
-
Column Chromatography: Triethylamine can be separated from the product on a silica (B1680970) gel column.
Q5: My product is a polar amine and it streaks on the silica gel column. What can I do?
A5: Streaking of amines on silica gel is a common issue due to the acidic nature of the silica. To mitigate this:
-
Deactivate the silica gel: Add a small percentage (1-2%) of a base, such as triethylamine or ammonia (B1221849), to the eluent system.[3]
-
Use a different stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel.[3]
Troubleshooting Guides
Aqueous Workup Issues
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction. | High concentration of salts or polar byproducts. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite. |
| Product is partially soluble in the aqueous layer. | The product has some water-soluble functional groups. | Perform multiple extractions with a smaller volume of organic solvent. Back-extract the combined aqueous layers with fresh organic solvent to recover any dissolved product. |
| Triethylamine hydrochloride salt precipitates during acidic wash. | High concentration of triethylamine in the reaction mixture. | Dilute the organic layer with more solvent before the acidic wash. Alternatively, perform a water wash before the acid wash to remove some of the triethylamine hydrochloride. |
| Product degradation during acidic wash. | The product is sensitive to strong acids. | Use a milder acidic wash, such as saturated aqueous ammonium chloride. Alternatively, wash with water and remove residual triethylamine by evaporation or chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Product does not elute from the column. | The eluent is not polar enough, or the product is strongly adsorbed to the acidic silica gel. | Gradually increase the polarity of the eluent. Add 1-2% triethylamine or ammonia to the eluent to compete with the product for binding sites on the silica gel.[3] |
| Poor separation of product and impurities. | The chosen eluent system has poor selectivity. | Perform a thorough TLC analysis to find a more suitable eluent system. Consider using a gradient elution. |
| Product decomposes on the column. | The product is sensitive to the acidic nature of silica gel. | Deactivate the silica gel with triethylamine before use.[3] Use a less acidic stationary phase like neutral alumina.[3] Minimize the time the product spends on the column by using flash chromatography.[3] |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product oils out instead of crystallizing. | The cooling process is too rapid, or the solvent is not ideal. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try a different solvent or a co-solvent system. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated, or the product is very soluble in the chosen solvent. | Reduce the volume of the solvent by evaporation to concentrate the solution. Add an anti-solvent (a solvent in which the product is insoluble) dropwise until the solution becomes cloudy, then gently warm until it is clear again before allowing it to cool slowly. |
| Impurities co-precipitate with the product. | The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. | Try a different recrystallization solvent. If the impurity is colored, you may be able to use charcoal to remove it before crystallization. A second recrystallization may be necessary. |
Quantitative Data
Table 1: Solubility of Triethylamine Hydrochloride (TEA·HCl)
| Solvent | Solubility | Reference |
| Water | 1440 g/L at 20°C | [4] |
| Ethanol | Soluble | [4][5] |
| Chloroform | Soluble | [4][5] |
| Ether | Insoluble | [4][5] |
| Benzene | Very slightly soluble | [6] |
Table 2: Solubility of Boric Acid
| Solvent | Solubility ( g/100 mL) at 20-25°C | Reference |
| Water | 4.72 - 5.7 | [7] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Pyridine | Moderately soluble | [7] |
| Acetone | Very slightly soluble | [7] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Acid-Stable Products
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add methanol dropwise until the effervescence of hydrogen gas ceases. Stir for an additional 15-20 minutes.
-
Solvent Removal: Remove the reaction solvent and excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). Transfer the solution to a separatory funnel.
-
Acidic Wash: Wash the organic layer with 1 M HCl (2 x volume of the organic layer) to remove triethylamine.
-
Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic to pH paper. This will remove any remaining acidic impurities.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further Purification: The crude product can be further purified by column chromatography or recrystallization as needed.
Protocol 2: Purification of a Polar, Basic Product using Column Chromatography
-
Workup: After quenching the reaction, perform a workup using water and brine washes only, to avoid potential product loss with an acidic wash. Dry and concentrate the organic layer.
-
TLC Analysis: Dissolve a small amount of the crude product in the intended column solvent. Spot on a TLC plate and develop in various solvent systems. To prevent streaking, add 1-2% triethylamine to the eluent. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar eluent. If using a basic modifier, add it to the eluent used for the slurry. Pack the column with the slurry.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder added to the top of the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. To remove the triethylamine from the eluent, the combined fractions can be washed with water or dilute acid (if the product is stable) before final drying and concentration.
Visualizations
Caption: General experimental workflow for purification.
Caption: Troubleshooting logic for purification issues.
References
- 1. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 2. Boric acid - Sciencemadness Wiki [sciencemadness.org]
- 3. scent.vn [scent.vn]
- 4. Triethylamine hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Triethylamine hydrochloride | 554-68-7 [chemicalbook.com]
- 6. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boric acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing the Exotherm of Triethylamine Borane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for safely managing exothermic reactions when utilizing triethylamine (B128534) borane (B79455) (TEAB). The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments, ensuring both the safety of your laboratory personnel and the integrity of your research.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of exotherm in triethylamine borane reactions?
A1: The primary cause of exotherm is the reaction of the borane complex with the substrate, typically a reduction of a functional group such as a carbonyl. The formation of new, more stable bonds releases significant energy in the form of heat. Additionally, the quenching of unreacted this compound with protic solvents (like water or alcohols) is also a highly exothermic process that generates flammable hydrogen gas.[1][2]
Q2: How can I proactively prevent a thermal runaway reaction?
A2: Proactive measures are crucial for preventing thermal runaways. Key strategies include:
-
Slow, controlled addition: Add the this compound solution dropwise to the reaction mixture, particularly during the initial phase.[1]
-
Adequate cooling: Ensure your reaction vessel is properly cooled before and during the addition. An ice-water bath (0-5 °C) is a standard starting point.[1]
-
Continuous monitoring: Always monitor the internal temperature of the reaction. Do not rely solely on the temperature of the cooling bath.
-
Efficient stirring: Ensure vigorous and consistent stirring to promote even heat distribution and prevent localized hot spots.
Q3: What is the safest and most effective method for quenching excess this compound?
A3: Quenching must be performed with extreme caution due to the exothermic nature and the evolution of hydrogen gas.
-
Cool the reaction mixture: Before quenching, cool the reaction vessel to 0 °C in an ice bath.[1]
-
Slow addition of a protic solvent: Carefully and slowly add a protic solvent like methanol (B129727) or ethanol (B145695) dropwise. Be prepared for vigorous gas evolution.[1]
-
Ensure proper ventilation: Conduct the entire quenching procedure in a well-ventilated fume hood to safely dissipate the hydrogen gas produced.[1]
Q4: Are there any solvents that are incompatible with this compound?
A4: Yes. Avoid using protic solvents like water and alcohols as reaction solvents, as they will react exothermically with the borane complex. Some aprotic solvents, such as acetone, can also be reduced by boranes and should be avoided. Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are generally recommended.
II. Troubleshooting Guides
This section is designed to help you identify and resolve common issues that may arise during your experiments with this compound.
Problem 1: Rapid, Uncontrolled Temperature Increase
-
Potential Cause:
-
Addition rate of this compound is too fast.
-
Inadequate cooling of the reaction vessel.
-
Insufficient stirring leading to localized concentration and heat buildup.
-
-
Recommended Solutions:
-
IMMEDIATELY stop the addition of this compound.
-
Enhance cooling by adding more ice/water to the bath or lowering the circulator temperature.
-
If safe to do so, dilute the reaction mixture with a pre-cooled, inert solvent to dissipate heat.
-
Ensure the stirring is vigorous and effective.
-
Problem 2: Reaction is Sluggish or Incomplete
-
Potential Cause:
-
Reaction temperature is too low.
-
The this compound reagent has degraded due to improper storage (exposure to moisture or air).
-
Incorrect stoichiometry of reactants.
-
-
Recommended Solutions:
-
After the initial exotherm has subsided, consider allowing the reaction to slowly warm to room temperature or slightly above, while carefully monitoring the temperature.
-
Use a fresh bottle of this compound or titrate the existing solution to determine its active concentration.
-
Verify the calculations for the stoichiometry of all reactants.
-
Problem 3: Formation of Unexpected Side Products
-
Potential Cause:
-
Reaction with an incompatible solvent.
-
Over-reduction of other functional groups in the starting material.
-
Decomposition of the starting material or product under the reaction conditions.
-
-
Recommended Solutions:
-
Ensure the use of an appropriate anhydrous, aprotic solvent.
-
This compound is a relatively mild reducing agent, but careful consideration of all functional groups on the substrate is necessary.
-
Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal reaction time and prevent over-reaction or degradation.
-
III. Quantitative Data
The following tables summarize key quantitative data for this compound to aid in reaction planning and safety assessment.
Table 1: Thermochemical Properties of this compound
| Property | Value | Unit | Reference |
| Enthalpy of Fusion (ΔfusH) | 3.56 | kcal/mol | [3] |
| Enthalpy of Formation (liquid) | -47.2 ± 3.7 | kcal/mol | [4] |
| Heat of Combustion | -1189.2 ± 3.6 | kcal/mol | [4] |
| Enthalpy of Reaction (Synthesis of Amine Borane Adducts) | -39 to -56.3 | kJ/mol | [5] |
Note: The enthalpy of reaction for the synthesis of amine borane adducts can provide an estimate of the exothermicity to expect during the formation of the complex itself. The heat of reaction for the reduction of a specific substrate will vary depending on the functional group being reduced.
Table 2: Physical Properties of this compound
| Property | Value | Unit | Reference |
| Molecular Weight | 115.03 | g/mol | |
| Melting Point | -4 | °C | |
| Boiling Point | 97 @ 12 mmHg | °C | |
| Density | 0.777 | g/mL at 25 °C | |
| Flash Point | -7 | °C |
IV. Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Ketone
This protocol provides a general guideline for the reduction of a ketone to a secondary alcohol using this compound. Always perform a risk assessment before carrying out any new procedure.
-
Materials:
-
Ketone substrate
-
This compound solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
-
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a connection to an inert gas line.
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Charge Reactants: Dissolve the ketone (1.0 eq) in anhydrous THF and add it to the reaction flask.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Add the this compound solution (1.1 eq) to the dropping funnel. Add the borane solution dropwise to the stirred ketone solution, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be allowed to slowly warm to room temperature.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess this compound. Be aware of hydrogen gas evolution.
-
Workup:
-
Slowly add 1 M HCl to the reaction mixture.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
-
V. Visualizations
Caption: Workflow for managing an exothermic this compound reaction.
Caption: Troubleshooting decision tree for this compound reactions.
References
Triethylamine borane decomposition pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the decomposition pathways and prevention of triethylamine (B128534) borane (B79455) (TEAB).
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of triethylamine borane in experimental settings.
Issue 1: Reduced or No Reactivity in a Reaction
Question: My reaction, which typically proceeds smoothly with TEAB, is sluggish or has failed to initiate. Could TEAB decomposition be the cause?
Answer: Yes, decomposition of this compound is a likely cause for reduced reactivity. TEAB is sensitive to moisture, air (oxygen), and elevated temperatures, all ofwhich can lead to its degradation and a subsequent loss of reducing power.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Visual Inspection: Check the appearance of your TEAB. Pure TEAB is a colorless to pale yellow liquid. A significant color change, cloudiness, or the presence of solid precipitates may indicate decomposition.
-
NMR Spectroscopy: If available, obtain a ¹¹B NMR spectrum of your TEAB. A sharp quartet around δ -13 ppm (relative to BF₃·Et₂O) is indicative of pure TEAB. The presence of other signals, particularly broad singlets or signals at different chemical shifts, suggests the presence of decomposition products.[1][2]
-
-
Review Storage and Handling Procedures:
-
Storage Conditions: Confirm that the TEAB has been stored under an inert atmosphere (nitrogen or argon), refrigerated, and protected from light.[3]
-
Handling: Ensure that all transfers were conducted using anhydrous techniques and that the reagent was not unduly exposed to the atmosphere.
-
-
Consider Reaction Conditions:
-
Solvent Purity: Ensure that the solvent used in the reaction was anhydrous. The presence of water will lead to hydrolysis of TEAB.
-
Reaction Temperature: While some reactions require elevated temperatures, prolonged heating can cause thermal decomposition of TEAB.
-
Issue 2: Unexpected Gas Evolution or Pressure Buildup
Question: I observed unexpected and vigorous gas evolution from my reaction vessel containing TEAB. What is happening and is it dangerous?
Answer: Unexpected gas evolution is a serious safety concern and is likely due to the rapid decomposition of TEAB, which liberates hydrogen gas (H₂). This can be caused by contact with incompatible materials or uncontrolled temperature increases. The buildup of hydrogen gas in a sealed vessel can lead to over-pressurization and a potential explosion.
Troubleshooting and Safety Measures:
-
Immediate Actions:
-
Ensure the reaction is being conducted in a well-ventilated fume hood.
-
If the reaction is sealed, carefully and safely vent the vessel to release pressure.
-
If the reaction is runaway, cool the vessel with an ice bath if it can be done safely.
-
-
Identify the Cause:
-
Incompatible Reagents: Review all reagents added to the reaction. Acids, strong oxidizing agents, and some metal salts can catalyze the rapid decomposition of TEAB.[3]
-
Water Contamination: Accidental introduction of water can lead to rapid hydrolysis and hydrogen evolution.
-
Exothermic Reaction: The reaction itself might be highly exothermic, leading to a rapid increase in temperature and subsequent thermal decomposition of TEAB.
-
Issue 3: Formation of Unwanted Side Products or Precipitates
Question: My reaction has produced unexpected side products or a white precipitate. Could this be related to TEAB decomposition?
Answer: Yes, decomposition of TEAB can lead to the formation of various boron-containing byproducts, which may appear as precipitates or interfere with the desired reaction pathway.
Troubleshooting Steps:
-
Characterize the Byproducts:
-
If possible, isolate and analyze the precipitate or side products. ¹¹B NMR can be particularly useful for identifying boron-containing species. Boric acid and various borate (B1201080) salts are common insoluble byproducts of hydrolysis and oxidation.
-
-
Review Reaction Quenching Procedure:
-
Improper quenching of TEAB can lead to the formation of insoluble boron salts. A slow, controlled quench with a protic solvent like isopropanol (B130326) followed by water or a dilute acid is recommended.[3][4]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the properties, handling, and decomposition of this compound.
1. What are the main decomposition pathways for this compound?
This compound primarily decomposes through three pathways: hydrolysis, thermal decomposition, and oxidation.
-
Hydrolysis: In the presence of water, TEAB hydrolyzes to form triethylamine, boric acid, and hydrogen gas. This reaction can be accelerated by acidic conditions.[3]
-
Thermal Decomposition: At elevated temperatures, TEAB can decompose to release hydrogen and other products. While more stable than many other amine boranes, prolonged heating should be avoided.[5]
-
Oxidation: TEAB can react with atmospheric oxygen and other oxidizing agents. This can lead to the formation of various boron oxides and other byproducts.
2. How should I properly store this compound to prevent decomposition?
To ensure the longevity and reactivity of TEAB, it is crucial to store it under the following conditions:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent contact with moisture and oxygen.
-
Refrigeration: Keep the container tightly sealed and refrigerated.
-
Protection from Light: Store in an amber bottle or in a dark location to prevent photochemical decomposition.
3. What are the visible signs of TEAB decomposition?
Visible signs of decomposition include:
-
A change in color from colorless/pale yellow to a darker yellow or brown.
-
The formation of a cloudy suspension or a solid precipitate.
-
A noticeable decrease in the reagent's performance in reactions.
4. How can I safely quench a reaction containing residual this compound?
A proper quenching procedure is essential for safety and to prevent the formation of unwanted byproducts. The following is a general protocol for quenching TEAB on a laboratory scale:
-
Cool the reaction mixture: Place the reaction vessel in an ice bath to cool it to 0 °C.
-
Slowly add a protic solvent: Under an inert atmosphere and with vigorous stirring, slowly add a less reactive protic solvent such as isopropanol or ethanol (B145695) dropwise. This will initiate a controlled decomposition of the excess TEAB. Be prepared for some gas evolution (hydrogen).
-
Add water or dilute acid: Once the initial vigorous reaction has subsided, slowly add water or a dilute aqueous acid (e.g., 1 M HCl) to ensure all remaining borane species are quenched.
-
Workup: Proceed with the standard aqueous workup for your reaction.
5. Are there any materials that are incompatible with this compound?
Yes, avoid contact with the following materials:
-
Strong Acids: Can cause rapid and violent decomposition with the release of hydrogen gas.
-
Strong Oxidizing Agents: Can lead to a vigorous and potentially explosive reaction.
-
Water and Protic Solvents (uncontrolled addition): Leads to hydrolysis and hydrogen evolution.
Section 3: Data Presentation
Table 1: Comparative Stability and Reactivity of Common Amine-Borane Complexes
| Amine-Borane Complex | Abbreviation | Physical Form | Relative Stability | Relative Reactivity | Notes |
| Aniline-Borane | AAB | Solid | Low | High | More reactive and less stable than alkylamine-boranes.[6][7] |
| N,N-Dimethylaniline-Borane | DMAB | Solid | Moderate | Moderate | Reactivity is between AAB and TAB.[6][7] |
| Triethylamine-Borane | TEAB | Liquid | High | Low | Known for its high stability and slower reactivity.[6][7] |
| 4-Methylmorpholine-Borane | - | Solid | High | Moderate | A stable and effective reducing agent.[7] |
| Pyridine-Borane | - | Liquid | Moderate | Moderate | Decomposes above 54 °C and has a limited shelf life.[8] |
| 2-Picoline-Borane | - | Solid | High | Moderate | A stable alternative to pyridine-borane.[8] |
This table provides a qualitative comparison. Reactivity can be influenced by specific reaction conditions.
Section 4: Experimental Protocols
Protocol 1: Monitoring this compound Purity and Decomposition via ¹¹B NMR Spectroscopy
Objective: To assess the purity of a TEAB sample and detect the presence of decomposition products using ¹¹B NMR spectroscopy.
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere (in a glovebox or using Schlenk techniques), prepare a solution of the TEAB sample in a deuterated solvent (e.g., CDCl₃ or C₆D₆). A concentration of approximately 5-10 mg/mL is typically sufficient.
-
Transfer the solution to an NMR tube and seal it.
-
-
NMR Acquisition:
-
Acquire a ¹¹B NMR spectrum. A standard proton-decoupled ¹¹B NMR experiment is usually sufficient.
-
Reference the spectrum to an external standard, typically BF₃·Et₂O (δ 0.0 ppm).
-
-
Data Analysis:
-
Pure TEAB: A pure sample of this compound will exhibit a characteristic quartet in the ¹¹B NMR spectrum at approximately δ -13 to -14 ppm.[1][2]
-
Decomposition Products: The presence of other signals indicates decomposition.
-
A broad singlet around δ 18-20 ppm can indicate the presence of boric acid or borate esters, which are products of hydrolysis or oxidation.
-
Other sharp or broad signals at different chemical shifts may correspond to various other boron-containing species.
-
-
Protocol 2: General Procedure for a Reductive Amination using this compound
Objective: To provide a general workflow for a reductive amination reaction using TEAB.
Methodology:
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere, dissolve the carbonyl compound (aldehyde or ketone) and the amine in an appropriate anhydrous solvent (e.g., THF, CH₂Cl₂, or MeOH).
-
If the reaction is slow, a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) can be added to drive the equilibrium towards imine formation. The reaction can be monitored by TLC or GC-MS.
-
-
Reduction:
-
Once imine formation is complete (or has reached equilibrium), cool the reaction mixture in an ice bath.
-
Slowly add this compound (typically 1.0-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC, LC-MS, or GC-MS).
-
-
Quenching and Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a protic solvent such as methanol (B129727) or isopropanol to quench any unreacted TEAB.
-
Follow with the slow addition of water or a dilute aqueous acid (e.g., 1 M HCl).
-
Perform a standard aqueous workup, including extraction with an appropriate organic solvent, washing the organic layer, drying, and concentrating to obtain the crude product.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography, crystallization, or distillation.
-
Section 5: Visualizations
Caption: Major decomposition pathways of this compound.
Caption: Recommended workflow for quenching reactions containing TEAB.
References
- 1. rsc.org [rsc.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Optimizing Solvent Choice for Triethylamine Borane Reductions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for optimizing solvent selection in triethylamine (B128534) borane (B79455) (TEAB) reductions. The following sections offer frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges encountered during these reactions.
Frequently Asked questions (FAQs)
Q1: What are the most common solvents for triethylamine borane reductions and why?
A1: Aprotic solvents are most frequently employed for this compound reductions. Tetrahydrofuran (THF) is a popular choice due to its ability to dissolve the reagent and many organic substrates. Other common aprotic solvents include diethyl ether and toluene (B28343). However, in some cases, reactions in toluene have been reported to result in lower yields due to degradation of the borane complex.[1][2] Protic solvents like methanol (B129727) and ethanol (B145695) can also be used, but their interaction with the borane reagent needs to be considered.[3]
Q2: How does solvent polarity affect the stability and reactivity of this compound?
A2: Generally, the stability of amine-borane complexes increases with the polarity of the solvent.[2] this compound is one of the more stable and less reactive amine-borane complexes.[4] While increased stability is beneficial for storage and handling, it can translate to lower reactivity. The choice of solvent can, therefore, be used to modulate the reducing power of the system.
Q3: Can protic solvents like methanol or ethanol be used for TEAB reductions?
A3: Yes, protic solvents can be used. However, it's important to be aware that borane reagents can react with alcohols, especially in the presence of acid, to form alkoxyboranes and hydrogen gas.[5] This can consume the reagent and affect the reaction stoichiometry. Despite this, some reductive aminations are successfully carried out in methanol.[6] The stability of TEAB in protic solvents allows for its use in these conditions where iminium ion formation is facilitated.[3]
Q4: When would I choose a non-polar aprotic solvent like toluene over a polar aprotic solvent like THF?
A4: While THF is a common choice, toluene may be selected for reactions requiring higher temperatures, as it has a higher boiling point. However, it's crucial to be aware that for some substrates, reactions in toluene can lead to degradation and lower yields.[1][2] The choice should be made based on the specific substrate and desired reaction conditions, with empirical testing often being necessary.
Troubleshooting Guide
Problem 1: Incomplete or Slow Reaction
| Potential Cause | Recommended Solution |
| Insufficient Reagent Activity: this compound is relatively stable, and its reactivity can be lower than other borane complexes.[4] | Consider adding a catalytic amount of a Brønsted or Lewis acid to activate the carbonyl group or the borane complex. Acetic acid is commonly used in reductive aminations.[6] For sluggish reactions, gentle heating may be necessary.[7] |
| Solvent Inhibition: The solvent may be interacting with the reagent in a way that reduces its reactivity. Protic solvents can solvate the amine, potentially hindering the reaction. | If using a protic solvent, consider switching to an aprotic solvent like THF. If already using an aprotic solvent, a change in polarity (e.g., from toluene to THF) might be beneficial. |
| Reagent Degradation: Although relatively stable, prolonged storage or exposure to moisture can lead to degradation. | Use a fresh bottle of this compound or titrate the solution to determine its active concentration.[5] |
Problem 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Reaction with Solvent: Some solvents can react with borane reagents. For example, acetone (B3395972) and acetonitrile (B52724) can be reduced by borane.[3][5] | Ensure the chosen solvent is inert under the reaction conditions. THF and diethyl ether are generally safe choices.[5] |
| Over-reduction: In reductions of substrates with multiple reducible functional groups, lack of selectivity can be an issue. | This compound is a milder reducing agent, which can offer better selectivity.[4] Optimizing the reaction temperature and stoichiometry can also improve selectivity. |
| Hydrolysis during Workup: Quenching the reaction with water can lead to the formation of boric acid precipitates, which can complicate purification.[5] | A common procedure is to quench the reaction at low temperature (e.g., 0 °C) with a protic solvent like methanol before adding water.[5][7] |
Data on Solvent Effects in Ketone Reduction
The following table summarizes the effect of different solvents on the reduction of acetophenone (B1666503) to 1-phenylethanol (B42297) using a borane reagent. While this specific data is for a closely related borane complex, it provides a useful qualitative guide for what to expect with this compound.
| Solvent | Dielectric Constant (approx.) | Reaction Time (h) | Yield (%) | Reference |
| Tetrahydrofuran (THF) | 7.6 | 8 | High | [7] |
| Toluene | 2.4 | - | Low (degradation) | [1][2] |
| Methanol | 33 | - | - | [6] |
| Dichloromethane (B109758) | 9.1 | - | - | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aromatic Ketone (e.g., Acetophenone)
This protocol provides a general method for the reduction of an aromatic ketone to its corresponding alcohol using this compound in THF.
Materials:
-
Aromatic ketone (e.g., acetophenone)
-
This compound complex
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon inlet
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aromatic ketone (1.0 eq.).
-
Dissolve the ketone in anhydrous THF (approximately 5-10 mL per mmol of ketone).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the this compound complex (1.0-1.5 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly quench the reaction by the dropwise addition of methanol. Be cautious as hydrogen gas may evolve.
-
Add 1 M HCl and stir for 30 minutes to hydrolyze the borate (B1201080) esters.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for Reductive Amination of a Ketone with an Aromatic Amine
This protocol outlines a general procedure for the synthesis of a secondary amine from a ketone and an aromatic amine using this compound.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Aromatic amine (e.g., aniline)
-
This compound complex
-
Methanol or 1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 eq.) and the aromatic amine (1.0-1.2 eq.) in a suitable solvent such as methanol or DCE.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq.).
-
Add the this compound complex (1.0-1.5 eq.) to the mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.
-
After the reaction is complete, cool to room temperature if heated.
-
Carefully add saturated sodium bicarbonate solution to quench the reaction and neutralize the acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visual Guides
References
- 1. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
Technical Support Center: Over-reduction of Functional Groups with Triethylamine Borane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the over-reduction of functional groups during reactions with triethylamine (B128534) borane (B79455) (BH₃·NEt₃).
Troubleshooting Guide: Over-reduction of Functional Groups
Over-reduction, the undesired reduction of less reactive functional groups in the presence of more reactive ones, can be a significant challenge in complex molecule synthesis. This guide provides a systematic approach to troubleshoot and mitigate this issue when using triethylamine borane.
Problem: Unwanted reduction of esters, amides, or nitriles during the reduction of a carboxylic acid.
Potential Cause 1: High Reaction Temperature
This compound's selectivity is highly temperature-dependent. While elevated temperatures are often necessary to reduce carboxylic acids, excessive heat can lead to the reduction of more stable functional groups.
Recommended Solutions:
-
Temperature Optimization: Carefully control the reaction temperature. Start with the recommended temperature for carboxylic acid reduction (around 80 °C) and monitor the reaction closely. If over-reduction is observed, consider lowering the temperature in small increments (e.g., 5-10 °C).
-
Gradual Heating: Instead of directly heating to the target temperature, a gradual increase may help in achieving the desired transformation before the onset of over-reduction.
Potential Cause 2: Excess this compound
Using a large excess of the reducing agent can drive the reaction towards the reduction of less reactive functional groups.
Recommended Solutions:
-
Stoichiometry Control: Use a stoichiometric amount of this compound, or a slight excess (e.g., 1.1-1.2 equivalents), for the target functional group.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture to maintain a low instantaneous concentration of the reducing agent.
Potential Cause 3: Prolonged Reaction Time
Even at optimal temperatures, extended reaction times can lead to the slow reduction of less reactive functional groups.
Recommended Solutions:
-
Reaction Monitoring: Monitor the progress of the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to the desired extent.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting over-reduction issues with this compound.
Caption: Troubleshooting workflow for over-reduction.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity of functional groups towards this compound?
A1: The reactivity of functional groups towards this compound generally follows this order, from most reactive to least reactive: Aldehydes > Ketones > Carboxylic Acids > Alkenes > Epoxides > Esters > Amides > Nitriles. This selectivity allows for the targeted reduction of more reactive groups in the presence of less reactive ones.
Q2: Can this compound reduce esters and amides?
A2: While this compound is known for its selectivity towards carboxylic acids, it can reduce esters and amides under more forcing conditions, such as higher temperatures and prolonged reaction times.[1] For instance, at 80 °C, carboxylic acids are readily reduced, while esters and amides are significantly less reactive.[1]
Q3: How can I selectively reduce a carboxylic acid in the presence of an ester using this compound?
A3: To achieve this selectivity, it is crucial to control the reaction conditions. A typical starting point is to use 1.0 to 1.2 equivalents of this compound at a temperature of around 80 °C and to monitor the reaction's progress carefully to avoid prolonged reaction times after the carboxylic acid has been consumed.
Q4: Are there any common side reactions to be aware of with this compound?
A4: Besides over-reduction, a potential side reaction during the reduction of carboxylic acids at high temperatures is the formation of esters through the reaction of the initially formed alcohol with unreacted carboxylic acid, which can be catalyzed by the borane species.[2] In one documented case, the reduction of an aliphatic carboxylic acid with a 1:1 ratio of triethylamine-borane at 80°C resulted in the formation of approximately 45% of the corresponding esters along with the desired alcohol.[2]
Data Presentation
The following tables summarize the chemoselectivity of this compound and provide a comparison with other borane reagents.
Table 1: Chemoselectivity of this compound at ~80 °C
| Functional Group Present | Target for Reduction | Result | Reference |
| Carboxylic Acid, Ester | Carboxylic Acid | High selectivity for carboxylic acid reduction | [1] |
| Carboxylic Acid, Amide | Carboxylic Acid | High selectivity for carboxylic acid reduction | [1] |
| Carboxylic Acid, Nitrile | Carboxylic Acid | High selectivity for carboxylic acid reduction | [1] |
| Aldehyde, Ketone | Aldehyde | Aldehyde is preferentially reduced | [3] |
Table 2: Comparison of Reactivity of Amine-Borane Complexes
| Amine-Borane Complex | Relative Reactivity | Stability | Reference |
| Aniline-borane (AAB) | Most Reactive | Least Stable | [4] |
| N,N-Dimethylaniline-borane (DMAB) | Moderately Reactive | Moderately Stable | [4] |
| Triethylamine-borane (TAB) | Least Reactive | Most Stable | [4] |
Experimental Protocols
Protocol 1: Selective Reduction of a Carboxylic Acid in the Presence of an Ester
This protocol describes a general procedure for the selective reduction of a carboxylic acid functional group in a molecule that also contains an ester moiety, using this compound.
Materials:
-
Substrate containing both carboxylic acid and ester functional groups
-
This compound (BH₃·NEt₃)
-
Anhydrous solvent (e.g., Toluene (B28343) or Xylene)
-
Methanol (for quenching)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of the substrate (1.0 eq) in anhydrous toluene (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to 0 °C.
-
Slowly quench the reaction by the dropwise addition of methanol.
-
Add 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relative reactivity of common functional groups towards this compound, providing a visual guide to predict the outcome of reductions in multifunctional compounds.
Caption: Relative reactivity of functional groups.
References
Troubleshooting low conversion in reductive amination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during reductive amination experiments, particularly those leading to low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is reductive amination and what are its key steps?
Reductive amination is a chemical reaction that forms a new amine by reacting a carbonyl compound (an aldehyde or a ketone) with an amine or ammonia, followed by the reduction of the intermediate imine or enamine.[1][2] The process is fundamental in organic synthesis for creating carbon-nitrogen bonds.[3]
The reaction typically proceeds in two main stages:
-
Imine/Enamine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This intermediate then loses a water molecule to form an imine (from a primary amine) or an enamine (from a secondary amine).[4][5] This step is reversible and the equilibrium can be influenced by factors like water removal.[1][6]
-
Reduction: The C=N double bond of the imine or iminium ion is then reduced to a single bond, yielding the final amine product.[7] This reduction is typically achieved using a reducing agent.[4]
Q2: My reductive amination reaction shows low conversion. What are the most common causes?
Low conversion in reductive amination can be attributed to several factors:
-
Inefficient Imine/Enamine Formation: The equilibrium between the carbonyl compound, the amine, and the imine/enamine may not favor the intermediate. This can be due to steric hindrance, electronic effects (e.g., using electron-poor aryl amines), or the presence of water, which can hydrolyze the imine.[8]
-
Suboptimal pH: The reaction pH is critical. Imine formation is generally favored under slightly acidic conditions (pH 4-5).[8][9] If the pH is too low, the amine starting material becomes protonated and non-nucleophilic.[8][10] Conversely, if the pH is too high, the carbonyl group is not sufficiently activated for the nucleophilic attack.[8]
-
Incorrect Choice or Inactive Reducing Agent: The selected reducing agent might be too reactive, reducing the starting carbonyl compound before imine formation, or not reactive enough to reduce the imine.[8] The reducing agent may also have degraded.
-
Poor Solubility of Reagents: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.[8]
-
Decomposition of Starting Materials or Intermediates: Aldehydes can undergo side reactions like aldol (B89426) condensations.[8] The imine intermediate itself can be unstable and may decompose if not reduced in a timely manner.
-
Catalyst Deactivation: In catalytic reductive aminations, the amine substrate, imine intermediate, or the final amine product can sometimes deactivate the catalyst.[1]
Q3: How do I choose the right reducing agent for my reductive amination?
The choice of reducing agent is crucial for the success of the reaction and depends on the reactivity of your substrates and the desired reaction conditions.[4] A comparison of common reducing agents is provided in the table below.
Troubleshooting Guides
Issue 1: Low Product Yield
If you are experiencing low yields, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low product yield.
Solutions:
-
Confirm Imine Formation: Before troubleshooting the reduction step, confirm that the imine is forming. This can be monitored by TLC, LC-MS, or NMR.[11]
-
Optimize pH: The optimal pH for most reductive aminations is between 4 and 5.[8] This can be achieved by adding a mild acid like acetic acid.[8]
-
Remove Water: The formation of the imine from the aldehyde/ketone and amine is an equilibrium reaction that produces water.[1] Removing this water can drive the equilibrium towards the imine. This can be accomplished by using dehydrating agents like anhydrous magnesium sulfate (B86663) or molecular sieves, or by azeotropic distillation.[6][11]
-
Check Reducing Agent: Test the activity of your reducing agent on a known, simple substrate.[8] Borohydride (B1222165) reagents can degrade over time.
-
Increase Temperature: For sterically hindered ketones or amines, increasing the reaction temperature can help overcome the activation energy barrier.[11]
-
Consider a Lewis Acid Catalyst: For less reactive substrates, the addition of a Lewis acid such as Ti(OiPr)₄ can facilitate imine formation.[12]
Issue 2: Presence of Side Products
The formation of side products can significantly lower the yield of the desired amine.
Caption: Common side products and their solutions.
Solutions:
-
Reduction of the Carbonyl Starting Material: This occurs when the reducing agent is too reactive and reduces the aldehyde or ketone before it can form the imine.[8][10] Using a milder reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can prevent this.[11] Alternatively, a stepwise procedure where the imine is allowed to form before the addition of the reducing agent can be effective.[11]
-
Over-alkylation: Primary amines can react with the aldehyde/ketone to form a secondary amine, which can then react again to form a tertiary amine.[13] To minimize this, use a stoichiometric amount of the amine or have the amine as the limiting reagent.[13] A stepwise approach, where the primary amine is first converted to the imine before reduction, can also prevent over-alkylation.[4]
-
Aldol Condensation: Aldehydes, especially in the presence of a base, can undergo self-condensation.[8] Running the reaction under acidic or neutral conditions can minimize this side reaction.[8]
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and selective; effective for a wide range of substrates, including acid-sensitive ones.[3][4] Less toxic than NaBH₃CN.[3] Moisture-sensitive.[12] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[12] |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions over carbonyls, allowing for one-pot reactions.[3][10] Stable in acidic solutions.[1] Highly toxic and can generate HCN gas.[3][4] | Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH)[12] |
| Sodium Borohydride | NaBH₄ | Strong, cost-effective reducing agent.[3] Can reduce both imines and carbonyls, often requiring a two-step procedure.[3][10] | Methanol (MeOH), Ethanol (EtOH)[12] |
| Catalytic Hydrogenation | H₂/Catalyst (Pd, Ni) | A "green" chemistry approach.[6] Can sometimes lead to catalyst deactivation by the amine product.[1] | Alcohols (e.g., MeOH, EtOH)[14] |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is suitable for a wide range of aldehydes and ketones.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.1-1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst for ketones)[15]
Procedure:
-
Dissolve the aldehyde or ketone and the amine in DCE or DCM.
-
If reacting a ketone, a catalytic amount of acetic acid can be added.[15]
-
Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) portion-wise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
This two-step protocol is useful for preventing the reduction of the starting carbonyl and minimizing over-alkylation.[4]
Step A: Imine Formation
-
Dissolve the aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in methanol (MeOH) or toluene.[3][4]
-
Stir the mixture at room temperature for 1-2 hours. For less reactive substrates, a dehydrating agent like anhydrous magnesium sulfate can be added to drive the equilibrium.[4]
-
Monitor imine formation by TLC or NMR.
-
Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine, which can be used directly in the next step.[4]
Step B: Reduction of the Imine
-
Dissolve the crude imine from Step A in methanol (MeOH) or ethanol (EtOH).[12]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 equiv) portion-wise, keeping the temperature below 10 °C.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product as needed.[3]
Visualizations
Caption: General workflow of a reductive amination reaction.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Impact of temperature on triethylamine borane reaction rates
This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of temperature on triethylamine (B128534) borane (B79455) (Et₃N·BH₃) reaction rates. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reactivity of triethylamine borane?
A1: this compound is a relatively stable amine-borane complex.[1] Its reactivity as a reducing agent is often enhanced at elevated temperatures.[1] Reactions that are sluggish or do not proceed at room temperature can often be driven to completion by heating.[1] However, the stability of the complex means it is generally less reactive than other borane sources like borane-tetrahydrofuran (B86392) (BTHF) or borane-dimethyl sulfide (B99878) (BMS).
Q2: Is there an optimal temperature range for reactions with this compound?
A2: The optimal temperature is highly dependent on the specific substrate and reaction type. For many reductions of reactive carbonyl compounds, such as aldehydes and aryl ketones, elevated temperatures are often necessary to achieve a reasonable reaction rate.[1] For instance, some carboxylic acid reductions using this compound have been shown to require elevated temperatures.[1] It is always recommended to perform small-scale trials to determine the optimal temperature for a specific transformation.
Q3: Can this compound be used at low temperatures?
A3: While less common, low-temperature conditions can be employed, particularly when high selectivity is required. For some amine-borane reagents, lower temperatures favor certain reaction pathways over others, such as amination over reduction in specific cases.[2][3] However, for standard reductions with this compound, low temperatures will generally result in very slow reaction rates.
Q4: What are the risks of running this compound reactions at very high temperatures?
A4: While this compound is more thermally stable than many other borane complexes, excessive temperatures can lead to decomposition.[4] This can result in the formation of unwanted byproducts and a decrease in the yield of the desired product. The specific decomposition pathway and byproducts will depend on the solvent and other reagents present.
Q5: How does the stability of this compound compare to other amine-borane complexes?
A5: this compound is considered a stable and less reactive amine-borane complex, largely due to the strong dative bond between the nitrogen of triethylamine and boron.[5] Its rate of hydrolysis is significantly slower compared to more reactive amine-borane complexes like aniline-borane.[5] This stability contributes to its longer shelf-life and easier handling but also necessitates more forcing conditions (e.g., higher temperatures) for many reactions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution | Citation |
| Slow or incomplete reaction | The reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by a suitable analytical method (TLC, GC, NMR). For some substrates, reflux temperatures may be required. | [1] |
| The substrate is not sufficiently reactive. | Consider adding a Lewis acid catalyst (e.g., TiCl₄) to activate the substrate, which may allow the reaction to proceed at a lower temperature. | [6] | |
| Low product yield | Competing side reactions are occurring at the current temperature. | If the reaction is being run at an elevated temperature, try lowering it to see if the selectivity for the desired product improves. In some amine-borane systems, temperature can influence the product distribution between reduction and other pathways. | [2][3] |
| The this compound has degraded. | Ensure the reagent is of high quality and has been stored properly. Consider using a freshly opened bottle. | ||
| Formation of unexpected byproducts | The reaction temperature is too high, leading to decomposition or undesired side reactions. | Reduce the reaction temperature. Analyze the byproducts to understand the side reactions and adjust the conditions accordingly. | [4] |
| The solvent is participating in the reaction at elevated temperatures. | Choose a more inert solvent with a suitable boiling point for the desired reaction temperature. | ||
| Reaction is too exothermic and difficult to control | The reaction is being run at too high a concentration or the initial temperature is too high. | Dilute the reaction mixture. Start the reaction at a lower temperature and allow it to slowly warm to the desired temperature. For large-scale reactions, control the rate of addition of the reducing agent to maintain a steady internal temperature. | [7] |
Experimental Protocols
General Protocol for Monitoring the Effect of Temperature on Reaction Rate
This protocol describes a general method for studying the kinetics of a this compound reduction of a model substrate (e.g., acetophenone) at different temperatures.
Materials:
-
This compound (Et₃N·BH₃)
-
Substrate (e.g., acetophenone)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Internal standard for analytical monitoring (e.g., dodecane (B42187) for GC analysis)
-
Reaction vessel (e.g., three-necked flask) with a magnetic stirrer, condenser, and thermometer
-
Thermostated oil bath or heating mantle with a temperature controller
-
Syringes for sampling
-
Quenching solution (e.g., dilute HCl)
-
Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID, or NMR spectrometer)
Procedure:
-
Set up the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the substrate, internal standard, and anhydrous solvent to the flask.
-
Heat the solution to the desired temperature (e.g., 40°C, 50°C, 60°C) and allow it to equilibrate.
-
In a separate flask, prepare a stock solution of this compound in the same anhydrous solvent.
-
Initiate the reaction by adding a known amount of the this compound solution to the substrate solution. Start timing the reaction immediately.
-
Withdraw aliquots of the reaction mixture at regular intervals using a syringe.
-
Immediately quench each aliquot by adding it to a vial containing the quenching solution.
-
Analyze the quenched samples by GC-FID or ¹H NMR to determine the concentration of the reactant and product relative to the internal standard.[8]
-
Plot the concentration of the reactant versus time for each temperature to determine the initial reaction rate.
-
The rate constants at different temperatures can be used to construct an Arrhenius plot to determine the activation energy of the reaction.
Diagrams
References
- 1. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 2. chem.latech.edu [chem.latech.edu]
- 3. researchgate.net [researchgate.net]
- 4. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. TiCl4-Catalyzed Hydroboration of Ketones with Ammonia Borane [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Boron Byproducts
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boron-containing byproducts from their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of boron byproducts I am likely to encounter in my experiments?
A1: Boron-containing byproducts typically arise from the reagents used in various chemical reactions. The most common byproducts include:
-
Boronic acids and their derivatives : These are often present as unreacted starting materials or byproducts in reactions like the Suzuki-Miyaura cross-coupling.[1][2][3]
-
Borate (B1201080) esters : These can form from the reaction of boronic acids with alcohols or diols in the reaction mixture. They are also common byproducts in reductions that use sodium borohydride (B1222165) in alcoholic solvents.[2]
-
Boric acid : This is the final hydrolysis product of many organoboron compounds.[2]
Q2: What are the general strategies for removing these boron-containing byproducts?
A2: Several standard laboratory techniques can be employed to remove boron-containing impurities. The most suitable method depends on the specific byproduct and the properties of your desired product. Common strategies include:
-
Azeotropic removal with methanol (B129727) : This technique is effective for removing boric acid and borate esters by converting them into volatile trimethyl borate.[1][4][5]
-
Acid-base extraction : Boronic acids are weakly acidic and can be converted to their water-soluble boronate salts with a basic wash, allowing for their removal from the organic layer.[2][6][7]
-
Precipitation : Boronic acids can be selectively precipitated from a reaction mixture by forming an adduct with diethanolamine (B148213) (DEA).[2][8][9]
-
Scavenger resins : Solid-phase scavengers with functional groups that bind to boron compounds offer a straightforward method for purification via filtration.[10][11][12][13]
-
Chromatography : Column chromatography is a versatile technique for separating boron impurities from the desired product.[8][11][14]
-
Recrystallization : If your product is a solid, recrystallization can be an effective purification method.[8][11][14]
Troubleshooting Guides
This section addresses specific issues you may encounter during the workup and purification of your reaction mixture.
Issue 1: My product is contaminated with boronic acid after a Suzuki-Miyaura coupling reaction.
This is a common issue as boronic acids are key reagents in this widely used cross-coupling reaction.[3][15][16]
This is often the most straightforward method if your product is stable under basic conditions. Boronic acids are weakly acidic and will be deprotonated in a basic aqueous solution, forming a water-soluble boronate salt that can be extracted from the organic layer containing your product.[2][7]
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1-2 M aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate. The aqueous layer will now contain the sodium boronate salt.
-
Drain the aqueous layer.
-
Wash the organic layer with brine to remove residual water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Troubleshooting Workflow: Acid-Base Extraction
Caption: Workflow for Boronic Acid Removal via Acid-Base Extraction.
Scavenger resins are functionalized solid supports that can selectively bind to and remove impurities from a solution.[10] For boronic acid removal, resins with diol or diethanolamine functionalities are particularly effective.[12][13][17]
Experimental Protocol: Scavenger Resin Purification
-
Choose a scavenger resin appropriate for boronic acid sequestration (e.g., SiliaBond DEAM or SiliaBond Diol).
-
Dissolve the crude reaction mixture in a suitable solvent.
-
Add the scavenger resin to the solution (typically 2-4 equivalents relative to the boronic acid).
-
Stir the mixture at room temperature for 1-16 hours (consult the manufacturer's recommendation for the specific resin).
-
Filter the mixture to remove the resin.
-
Rinse the resin with a small amount of the solvent.
-
Combine the filtrate and the rinse, and concentrate under reduced pressure to obtain the purified product.
Table 1: Comparison of Common Scavenger Resins for Boronic Acid Removal
| Resin Functional Group | Binding Mechanism | Typical Solvents | Comments |
| Diethanolamine (DEAM) | Forms a stable complex with the boronic acid.[12] | DCM, THF, Acetonitrile | Highly effective for boronic acid sequestration.[17] |
| Diol | Forms a boronate ester with the boronic acid.[13] | DCM, THF, Toluene | Effective scavenger, can also be used as a polar sorbent.[13] |
| Guanidine | Acts as a strong base to chelate the acidic boronic acid.[13] | DCM, THF | Very powerful scavenger for acidic compounds, including phenols.[13] |
Issue 2: My product is an oil, making recrystallization impossible, and it co-elutes with boron impurities during silica (B1680970) gel chromatography.
This is a challenging but common scenario. When standard purification methods are not effective, a combination of techniques or more specialized approaches may be necessary.
If the boron impurity is boric acid or a borate ester, it can often be removed by forming the volatile trimethyl borate.[1][4][5]
Experimental Protocol: Removal as Trimethyl Borate
-
After quenching the reaction, concentrate the crude mixture under reduced pressure.
-
Add methanol to the residue and concentrate again.
-
Repeat the addition of methanol and concentration step 2-3 more times to ensure complete removal of the boron species.
This method can be very effective for selectively removing boronic acids from a mixture, leaving the desired product in solution.[2][8][9]
Experimental Protocol: DEA Adduct Precipitation
-
Dissolve the crude mixture in an ethereal solvent (e.g., diethyl ether).
-
Add diethanolamine (1-1.2 equivalents relative to the boronic acid).
-
Stir the mixture at room temperature. The DEA-boronate adduct should precipitate as a solid.[9][18]
-
Filter the solid adduct and wash it with cold ether.
-
The filtrate contains your purified product. Concentrate under reduced pressure to isolate it.
Logical Decision Tree for Boron Byproduct Removal
Caption: Decision tree for selecting a boron byproduct removal method.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 11. benchchem.com [benchchem.com]
- 12. suprasciences.com [suprasciences.com]
- 13. silicycle.com [silicycle.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. silicycle.com [silicycle.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Triethylamine Borane (TEAB) Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the moisture-sensitive reagent, triethylamine (B128534) borane (B79455) (TEAB). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis.
Troubleshooting Guide
This section is designed to help you quickly identify and resolve common problems that may arise when working with triethylamine borane.
Issue 1: Reduced or No Reactivity of this compound
| Potential Cause | Recommended Solution |
| Reagent Degradation: Exposure to moisture or air during storage or handling can lead to the hydrolysis and deactivation of this compound.[1][2] | - Use Anhydrous Techniques: Always handle TEAB under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and solvents.[3][4] - Proper Storage: Store TEAB in a tightly sealed container, in a cool, dry place, and preferably under a nitrogen atmosphere.[1][2][5] - Fresh Reagent: If you suspect degradation, it is best to use a fresh bottle of the reagent. |
| Incompatible Solvents: Certain solvents can react with or hinder the activity of TEAB. For instance, protic solvents like water and alcohols will react with the borane complex.[3][6] | - Solvent Selection: Use dry, aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or toluene.[7] Ensure solvents are properly dried before use.[7] |
| Low Reaction Temperature: Some reactions may require thermal energy to proceed at a reasonable rate. | - Temperature Optimization: Gradually increase the reaction temperature and monitor the progress by TLC or another appropriate analytical method. |
Issue 2: Formation of White Precipitate During Reaction or Workup
| Potential Cause | Recommended Solution |
| Hydrolysis Product: The formation of a white precipitate, likely boric acid or related borates, is a common sign of the reagent's reaction with water.[3] | - Strict Anhydrous Conditions: Re-evaluate your experimental setup to eliminate all sources of moisture. Ensure all glassware is oven-dried or flame-dried before use.[4][8] - Solvent Purity: Use freshly distilled or commercially available anhydrous solvents.[7] |
| Incomplete Quenching: Improper quenching of the reaction can lead to the precipitation of boron-containing byproducts during workup. | - Controlled Quenching: Quench the reaction slowly at a low temperature (e.g., 0 °C) with a protic solvent like methanol (B129727).[3][9] This will help to manage the exothermic reaction and the evolution of hydrogen gas.[3] |
Issue 3: Vigorous Gas Evolution
| Potential Cause | Recommended Solution |
| Reaction with Protic Solvents/Reagents: this compound reacts with protic substances (water, alcohols, acids) to release hydrogen gas.[1][3] | - Controlled Addition: Add the protic quenching agent slowly and in a controlled manner, especially at the beginning of the quenching process.[9] - Adequate Venting: Ensure the reaction setup is equipped with a proper venting system (e.g., a bubbler) to safely release the hydrogen gas produced.[3] |
| Reaction with Incompatible Materials: Contact with acids or strong oxidizing agents can lead to a vigorous and potentially hazardous reaction.[1] | - Check for Incompatibilities: Review all reagents and conditions to ensure they are compatible with TEAB. Avoid acidic conditions unless they are a controlled part of the reaction mechanism.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound is moisture-sensitive and should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][2] For long-term storage, keeping it under a nitrogen atmosphere and refrigerated is recommended.[1][5]
Q2: What are the signs that my this compound has degraded?
A2: A decrease in reactivity or the complete failure of a reaction that has previously worked is a strong indicator of reagent degradation. You may also observe the formation of a white precipitate (boric acid) in the storage bottle if it has been exposed to moisture.
Q3: Can I use this compound in protic solvents like ethanol (B145695) or water?
A3: No, this compound reacts with protic solvents, leading to its decomposition and the evolution of hydrogen gas.[3] Reactions involving TEAB should be carried out in dry, aprotic solvents.[7]
Q4: What is the proper procedure for quenching a reaction containing this compound?
A4: To quench a reaction, cool the mixture to 0 °C in an ice bath. Then, slowly add a protic solvent, such as methanol, dropwise.[9] Be prepared for hydrogen gas evolution and ensure your apparatus is properly vented.[3]
Q5: What safety precautions should I take when working with this compound?
A5: Always handle this compound in a well-ventilated fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.[10][11] Keep it away from ignition sources as it is flammable.[1][2] Ensure an eyewash station and safety shower are readily accessible.[2]
Experimental Protocols
Protocol 1: General Procedure for a Reduction Reaction Using this compound
-
Glassware Preparation: Thoroughly dry all glassware in an oven at 125 °C overnight and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.[4]
-
Inert Atmosphere: Assemble the glassware (e.g., a round-bottom flask with a magnetic stir bar, condenser, and nitrogen inlet) and flush the system with a dry, inert gas like nitrogen or argon for at least 15-20 minutes.
-
Reagent Addition: Dissolve the substrate in a suitable anhydrous aprotic solvent (e.g., THF) in the reaction flask under a positive pressure of the inert gas.
-
Addition of this compound: Using a dry, gas-tight syringe, slowly add the required amount of this compound to the reaction mixture at the desired temperature (this may be room temperature or cooled in an ice bath).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reaction Quenching: Once the reaction is complete, cool the flask to 0 °C using an ice bath. Slowly and carefully add methanol dropwise to quench the excess this compound. You will observe gas evolution, so control the rate of addition to keep it manageable.[9]
-
Workup: After the gas evolution has ceased, proceed with the appropriate aqueous workup for your specific product isolation. This may involve extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and removal of the solvent under reduced pressure.
Protocol 2: Purification of Triethylamine for Use in Moisture-Sensitive Reactions
If the triethylamine used as a base or solvent in conjunction with TEAB is not sufficiently dry, it can contribute to the decomposition of the borane reagent.
-
Drying Agent: Place the triethylamine in a flask with a suitable drying agent, such as potassium hydroxide (B78521) (KOH) pellets or calcium hydride (CaH₂), and stir for several hours or overnight.[12]
-
Distillation: Set up a distillation apparatus that has been oven-dried and cooled under an inert atmosphere.
-
Distill: Distill the triethylamine from the drying agent under a nitrogen atmosphere.[13] Collect the fraction that boils at approximately 89 °C.[13]
-
Storage: Store the freshly distilled, dry triethylamine over molecular sieves in a sealed flask under an inert atmosphere.[12]
Visual Guides
Caption: Experimental workflow for a typical reaction using this compound.
Caption: Troubleshooting decision tree for common issues in TEAB reactions.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Borane-triethylamine complex - Safety Data Sheet [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Catalyst Poisoning in Reactions Involving Triethylamine Borane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in chemical reactions that utilize triethylamine (B128534) borane (B79455) (TEAB).
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my reaction with triethylamine borane?
A1: The primary indicators of catalyst poisoning include:
-
Reduced Reaction Rate or Stalled Reaction: The reaction proceeds slower than expected or stops completely before all starting material is consumed.
-
Decreased Product Yield: The amount of desired product is significantly lower than anticipated.
-
Inconsistent Results: Repetitions of the same reaction result in variable yields and reaction times.
-
Change in Catalyst Appearance: The physical appearance of a heterogeneous catalyst may change (e.g., color change, agglomeration). For homogeneous catalysts, precipitation might be observed.
Q2: How can this compound or its components lead to catalyst deactivation?
A2: this compound (Et₃N·BH₃) can contribute to catalyst poisoning in several ways:
-
Boron Deposition: Borane species can decompose on the surface of heterogeneous catalysts (e.g., Rh, Ru, Pd), forming a passivating boron layer that blocks active sites.[1][2]
-
Strong Adsorption of Triethylamine: As a Lewis base, triethylamine can strongly coordinate to the metal center of the catalyst, which can inhibit the binding of the intended substrate.[3]
-
Impurities in this compound: Commercial TEAB may contain impurities that can act as catalyst poisons. It is crucial to use high-purity reagents.[3][4]
-
Reaction Byproducts: Undesired side reactions can produce species that adsorb onto the catalyst surface and deactivate it.
Q3: Which types of catalysts are particularly susceptible to poisoning when using this compound?
A3: Late transition metal catalysts, especially those based on rhodium (Rh), ruthenium (Ru), and palladium (Pd), are known to be susceptible to poisoning by borane species.[1][2] Both homogeneous and heterogeneous catalysts can be affected. The specific susceptibility can also depend on the ligands and support material used.
Q4: Can impurities in my solvents or other reagents cause catalyst poisoning in this reaction?
A4: Absolutely. Common impurities that can act as catalyst poisons include:
-
Sulfur Compounds: Even trace amounts of sulfur can severely poison many transition metal catalysts.
-
Water and Oxygen: Moisture and air can lead to the oxidation of the catalyst or react with the borane reagent in undesirable ways.[3][5] It is recommended to use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[3][5]
-
Other Lewis Bases: Solvents or additives with strong coordinating properties (e.g., some amines, phosphines) can compete with the substrate for the catalyst's active sites.[3]
Q5: Are there any general preventative measures I can take to avoid catalyst poisoning?
A5: Yes, several best practices can minimize the risk of catalyst deactivation:
-
Use High-Purity Reagents: Ensure the this compound, solvents, and all other starting materials are of the highest possible purity.[4]
-
Maintain an Inert Atmosphere: Employing Schlenk line techniques or a glovebox to exclude air and moisture is critical.[3]
-
Optimize Reaction Conditions: Carefully control the reaction temperature, as higher temperatures can sometimes accelerate catalyst decomposition.[5]
-
Proper Catalyst Handling and Storage: Store catalysts under the recommended conditions to prevent degradation over time.[5]
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Potential Cause | Recommended Action |
| Catalyst Poisoning by Boron Deposition | Consider using a catalyst known to be more resistant to boron poisoning. If using a heterogeneous catalyst, regeneration may be possible (see Issue 3). |
| Poisoning by Impurities | Purify all starting materials and solvents.[3][4] Using a guard bed to remove specific poisons from the feed stream can also be effective.[3] |
| Incorrect Reaction Conditions | Verify that the experimental conditions (temperature, pressure, solvent) match a validated protocol for the specific catalyst and substrate.[3] |
| Improper Catalyst Activation | Some catalysts require an activation step before use. Review the catalyst's technical documentation to ensure proper activation. |
Issue 2: Inconsistent Reaction Times or Yields
| Potential Cause | Recommended Action |
| Gradual Catalyst Fouling | The catalyst surface may be slowly blocked by byproducts. Consider filtering the reaction mixture and adding a fresh portion of the catalyst if the reaction stalls. |
| Variable Reactant Quality | Use reactants from the same batch or supplier to minimize variability.[5] Periodically test incoming reactants for known catalyst inhibitors. |
| Atmospheric Contamination | Ensure the inert atmosphere is maintained throughout the reaction. Check for leaks in your reaction setup. |
Issue 3: Catalyst Deactivation After a Single Use (in attempted recycling)
| Potential Cause | Recommended Action |
| Irreversible Poisoning | The catalyst may be irreversibly poisoned by strong coordination of byproducts or boron deposition.[1][2] |
| Leaching of Active Species | For heterogeneous catalysts, the active metal may be dissolving into the reaction medium. Analyze the reaction filtrate for traces of the metal. |
| Ineffective Regeneration | The regeneration procedure may not be sufficient to remove the poison. Investigate alternative regeneration methods. |
Data on Catalyst Performance and Poisoning
The following table summarizes the impact of various factors on catalyst performance in reactions that may be sensitive to the types of poisons relevant when using this compound.
| Factor | Observation | Potential Impact on this compound Reactions | Reference |
| Sulfur Impurities | Severe deactivation of late transition metal catalysts. | High | [6] |
| Water Content | Can deactivate some catalysts, particularly Lewis acids, and can react with boranes. | High | [3][5] |
| Oxygen Exposure | Can lead to oxidation and deactivation of the catalyst. | High | [3] |
| Excess Amine | The amine can act as a poison by coordinating to the metal center. | Moderate to High | [3] |
| Borane Species | Formation of a passivating boron layer on the catalyst surface. | High | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Reaction Under Inert Atmosphere
-
Drying Glassware: Dry all glassware in an oven at >120°C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Catalyst and Reagent Preparation: In a glovebox or under a positive pressure of inert gas, weigh the catalyst and any solid reagents into the reaction vessel.
-
Solvent Addition: Use anhydrous solvents that have been purged with an inert gas. Add the solvent to the reaction vessel via cannula or a gas-tight syringe.
-
Addition of this compound: If TEAB is a liquid, add it via a gas-tight syringe. If it is a solid, add it under a positive flow of inert gas.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, quench the reaction as appropriate (e.g., with water or a buffer solution) before exposing it to air.
Protocol 2: Catalyst Regeneration (General Guideline)
Note: The specific regeneration protocol will depend on the catalyst and the nature of the poison. This is a general example for a heterogeneous catalyst.
-
Catalyst Recovery: After the reaction, recover the solid catalyst by filtration under an inert atmosphere.
-
Solvent Washing: Wash the recovered catalyst multiple times with a non-coordinating, anhydrous solvent (e.g., dichloromethane (B109758) or toluene) to remove any adsorbed product or impurities.[3]
-
Thermal Regeneration (for coking or organic fouling): Heat the catalyst under a controlled atmosphere (e.g., a flow of inert gas or a specific gas mixture) to burn off or desorb the poisons. The temperature and atmosphere will be specific to the catalyst.
-
Chemical Regeneration (for inorganic poisons): Treat the catalyst with a reactive gas or solution to remove the impurities. For example, a mild acid or base wash might be effective for some poisons, but care must be taken not to damage the catalyst.
-
Drying: Dry the washed and treated catalyst under high vacuum to remove all traces of solvent before storage or reuse.[3]
Visualizations
Caption: Mechanism of catalyst deactivation in the presence of this compound.
Caption: Troubleshooting workflow for low catalytic activity.
References
- 1. Poisoning of heterogeneous, late transition metal dehydrocoupling catalysts by boranes and other group 13 hydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Selectivity of Triethylamine Borane Reductions
Welcome to the technical support center for triethylamine (B128534) borane (B79455) reductions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is triethylamine borane and what are its advantages as a reducing agent?
This compound (Et₃N·BH₃ or TEAB) is a stable, colorless, and highly reactive complex of borane and triethylamine.[1] It is widely used as a reducing agent in organic synthesis, particularly for hydroboration and selective reduction reactions.[1] Its advantages over other borane sources like diborane (B8814927) or borane-THF complex include improved handling, storage stability, and safety, as it is less volatile and more resistant to decomposition.[1][2] this compound is also more stable than the borane-THF complex and can be handled under less stringent inert atmosphere conditions.[1][2]
Q2: How does the reactivity of this compound compare to other amine-borane complexes?
The reactivity of amine-borane complexes is influenced by the nature of the amine. Generally, less basic, sterically hindered amines form more reactive borane adducts.[3] While this compound is a versatile reagent, its reactivity can be lower than that of borane complexes with less sterically hindered or less basic amines in some applications.[3][4] However, its stability and ease of handling often make it a preferred choice.[1][2]
Q3: What functional groups can be reduced by this compound?
This compound is a versatile reducing agent capable of reducing a variety of functional groups, including:
-
Aldehydes and ketones to alcohols[1]
-
Acid chlorides to alcohols[1]
-
Imines and oximes to amines[1]
-
Amides to amines[4]
-
Carboxylic acids to alcohols (often requiring elevated temperatures or activators)[5][6]
-
Nitro groups to amines (often in the presence of a catalyst)[7]
It demonstrates good chemoselectivity, often allowing for the reduction of one functional group in the presence of others.[1][2]
Q4: How can I enhance the selectivity of this compound reductions?
Several factors can be manipulated to enhance the selectivity of this compound reductions:
-
Acid Catalysis: The addition of Lewis or Brønsted acids can significantly accelerate the reduction of carbonyl compounds.[8] The rate of reduction for aldehydes and ketones increases with the acidity of the medium, which is attributed to the formation of a protonated carbonyl species that is more susceptible to hydride attack.[8]
-
Solvent Choice: The stability and reactivity of this compound can be influenced by the solvent. Its stability generally increases with solvent polarity.[8] The choice of solvent can also affect the selectivity of the reduction.
-
Temperature Control: Reaction temperature is a critical parameter. Lower temperatures often lead to higher selectivity.
-
Stoichiometry of the Reagent: Careful control of the amount of this compound used can help in selectively reducing a more reactive functional group in the presence of a less reactive one.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Reactivity | 1. Degraded Reagent: Prolonged storage or exposure to moisture and air can lead to the degradation of this compound.[1] 2. Insufficient Activation: The substrate may require activation, especially for less reactive functional groups like amides or carboxylic acids.[4] 3. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. | 1. Use a fresh bottle of this compound. Store the reagent under an inert atmosphere (nitrogen or argon). 2. Add a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., TFA) to the reaction mixture.[8][9] 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
| Poor Chemoselectivity | 1. Excess Reagent: Using a large excess of this compound can lead to the reduction of less reactive functional groups. 2. High Reaction Temperature: Higher temperatures can decrease selectivity. 3. Inappropriate Solvent: The solvent may not be optimal for the desired selective transformation. | 1. Use a stoichiometric amount or a slight excess of the reducing agent. 2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). 3. Screen different solvents to find the one that provides the best selectivity. |
| Formation of Amine-Borane Complex with Product | 1. Incomplete Quench/Workup: The final product, if it is an amine, can form a stable complex with borane.[10] 2. Stable Adduct Formation: Some amines form very stable borane complexes that are resistant to hydrolysis.[11] | 1. During workup, add an excess of a protic solvent like methanol (B129727) to quench the remaining borane.[5] 2. Acidify the aqueous layer during workup (e.g., with 1M HCl) to break the amine-borane complex.[11] For very stable complexes, treatment with a formaldehyde (B43269) solution has been reported to be effective.[11] |
| Unexpected Side Products | 1. Reaction with Solvent: Some solvents can react with borane reagents. 2. Over-reduction: A desired intermediate may be further reduced to an undesired product. | 1. Choose an inert solvent for the reaction (e.g., THF, diethyl ether, toluene). 2. Monitor the reaction closely and stop it once the desired product is formed. Use a less reactive borane complex or milder reaction conditions if necessary. |
Quantitative Data Summary
Table 1: Selective Reduction of Aldehydes vs. Ketones
| Substrate 1 (Aldehyde) | Substrate 2 (Ketone) | Reagent & Conditions | Product 1 (Alcohol) Yield | Product 2 (Alcohol) Yield | Reference |
| Benzaldehyde | Acetophenone | NH₃BH₃, H₂O, rt, 0.5h | >99% | <1% | [12] |
| 4-Nitrobenzaldehyde | 4-Nitroacetophenone | NH₃BH₃, H₂O, rt, 0.5h | >99% | 2% | [12] |
| 4-Chlorobenzaldehyde | 4-Chloroacetophenone | NH₃BH₃, H₂O, rt, 0.5h | >99% | <1% | [12] |
| Cinnamaldehyde | Benzylacetone | NH₃BH₃, H₂O, rt, 0.5h | >99% | <1% | [12] |
Note: Data for ammonia (B1221849) borane is presented as a close analog to demonstrate general trends in chemoselectivity. Aldehydes are generally reduced much faster than ketones.[13]
Table 2: Reduction of Amides and Esters with Borane Reagents
| Substrate | Reagent & Conditions | Product | Yield | Reference |
| N-Benzoylmorpholine | BH₃·DMS, THF, reflux, 2h | 4-Benzylmorpholine | 95% | [14][15] |
| N,N-Dimethylbenzamide | BH₃·DMS, THF, reflux, 1h | Benzyldimethylamine | 98% | [14][15] |
| Methyl Benzoate | BH₃·DMS, 2-MeTHF, 100°C, 10 min (flow) | Benzyl alcohol | 99% | [14][15] |
| Ethyl 4-chlorobenzoate | BH₃·DMS, 2-MeTHF, 100°C, 10 min (flow) | (4-Chlorophenyl)methanol | 98% | [14][15] |
Note: Borane dimethylsulfide (BH₃·DMS) is another common borane source. Amides are generally reduced more readily than esters with borane reagents.[5]
Experimental Protocols
Protocol 1: General Procedure for the Selective Reduction of an Aldehyde in the Presence of a Ketone
This protocol is based on the high chemoselectivity of amine-borane complexes for aldehydes over ketones.
Materials:
-
Substrate mixture (aldehyde and ketone)
-
This compound (1.0 - 1.2 equivalents relative to the aldehyde)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Methanol (for quenching)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substrate mixture containing the aldehyde and ketone.
-
Dissolve the substrates in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the this compound in the anhydrous solvent.
-
Add the this compound solution dropwise to the cooled substrate solution over 15-30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Once the aldehyde is consumed, quench the reaction by the slow, dropwise addition of methanol at 0 °C. Caution: Hydrogen gas evolution will occur.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add 1M HCl and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Reduction of a Tertiary Amide to an Amine
This protocol describes the reduction of a tertiary amide using this compound, which may require elevated temperatures.
Materials:
-
Tertiary amide substrate
-
This compound (2.0 - 3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1M Sodium hydroxide (B78521) (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser, magnetic stirrer, and inert atmosphere setup
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the tertiary amide in anhydrous THF.
-
Add the this compound to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC. The reaction may take several hours to reach completion.
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully add methanol to quench the excess this compound. Caution: Vigorous hydrogen gas evolution.
-
After the gas evolution ceases, add 1M NaOH and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by distillation or column chromatography as needed.
Visualizations
Caption: General experimental workflow for a this compound reduction.
Caption: Troubleshooting decision tree for this compound reductions.
References
- 1. BORANE-TRIETHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 2. andersondevelopment.com [andersondevelopment.com]
- 3. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. WO2009037306A2 - Accelerated amide and ester reductions with amine boranes and additives - Google Patents [patents.google.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex [ouci.dntb.gov.ua]
Technical Support Center: Safe Scaling of Triethylamine Borane Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely scaling up reactions involving triethylamine (B128534) borane (B79455) (TEAB). The following information is designed to troubleshoot common issues and answer frequently asked questions to ensure safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is triethylamine borane and why is it used in scaled-up reactions?
This compound (C₆H₁₈BN), also known as TEAB, is a stable and versatile reducing agent employed in various organic synthesis applications, including the reduction of carbonyls, carboxylic acids, and carbon-nitrogen double bonds, as well as in hydroboration reactions.[1][2][3] Its stability compared to other borane complexes, ease of handling, and cost-effectiveness make it a suitable choice for both laboratory and industrial-scale processes.[1][2]
Q2: What are the primary safety hazards associated with this compound?
This compound is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[4][5][6][7] It is also moisture-sensitive and can react with water to liberate flammable and toxic gases, including hydrogen.[4][5] Inhalation may cause respiratory tract irritation with possible burns.[6] It is crucial to handle TEAB in a well-ventilated area, away from heat, sparks, and open flames.[4][8]
Q3: How should this compound be stored, especially on a larger scale?
For large-scale storage, this compound should be kept in a cool, dry, well-ventilated area designated for flammable liquids.[4][9] Containers should be tightly closed to prevent exposure to moisture and air.[8][9] It is often recommended to store it under an inert atmosphere, such as nitrogen, and some suppliers suggest refrigeration.[2]
Q4: What materials are incompatible with this compound?
This compound is incompatible with strong oxidizing agents, acids, and oxygen.[4][8] Contact with these substances can lead to vigorous reactions. Some aprotic solvents like acetone (B3395972) should also be avoided as they can be reduced by the borane complex.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling up of reactions with this compound.
Issue 1: Uncontrolled Exothermic Reaction
-
Symptoms: Rapid increase in reaction temperature, unexpected boiling of the solvent, noticeable increase in pressure.
-
Possible Causes:
-
Addition rate of this compound is too fast.
-
Inadequate cooling or heat transfer in the reactor.
-
Reaction concentration is too high.
-
Presence of impurities that catalyze decomposition.
-
-
Solutions:
-
Immediate Actions:
-
Stop the addition of this compound immediately.
-
Increase cooling to the reactor.
-
If necessary, add a pre-cooled, inert solvent to dilute the reaction mixture.
-
-
Preventative Measures:
-
Conduct calorimetric studies (e.g., using a reaction calorimeter) to understand the reaction's heat flow before scaling up.[11]
-
Establish a slow, controlled addition rate based on the reactor's cooling capacity.[10]
-
Ensure the reactor's heat transfer capabilities are sufficient for the scale of the reaction.
-
Start with a lower concentration of reactants.
-
-
Issue 2: Excessive Pressure Buildup in the Reactor
-
Symptoms: Reactor pressure gauge shows a rapid or steady increase in pressure beyond the expected range.
-
Possible Causes:
-
Hydrogen gas evolution from the reaction of TEAB with protic substances (e.g., water, alcohols) or from quenching.[10]
-
Thermal decomposition of the reagent or solvent at elevated temperatures.
-
Inadequate venting of the reactor.
-
-
Solutions:
-
Immediate Actions:
-
Ensure the reactor's vent line is not blocked.
-
Reduce the reaction temperature to slow down the rate of gas evolution.
-
Stop the reagent addition.
-
-
Preventative Measures:
-
Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen) with adequate venting.[10]
-
Use a scrubbing system, for instance with methanol, to safely handle any vented hydrogen or diborane.[10]
-
Carefully dry all solvents and reagents before use to minimize water content.
-
When quenching the reaction, add the quenching agent slowly and control the temperature to manage the rate of hydrogen evolution.[12]
-
-
Issue 3: Incomplete Reaction or Low Yield
-
Symptoms: Starting material remains after the expected reaction time; the desired product is obtained in a lower-than-expected yield.
-
Possible Causes:
-
Insufficient equivalents of this compound.
-
Decomposition of the reagent before or during the reaction.
-
Reaction temperature is too low. While TEAB is stable, some reactions require elevated temperatures to proceed at a reasonable rate.[13]
-
Poor mixing in the reactor.
-
-
Solutions:
-
Troubleshooting Steps:
-
Analyze a sample of the reaction mixture to confirm the presence of starting material.
-
Consider adding an additional portion of this compound if it is safe to do so.
-
Gradually increase the reaction temperature while carefully monitoring for any exotherms.
-
-
Preventative Measures:
-
Ensure the this compound used is of high purity and has been stored correctly.
-
Optimize the reaction temperature and stoichiometry on a smaller scale before scaling up.
-
Ensure the reactor's agitation is sufficient for the reaction volume to maintain a homogenous mixture.
-
-
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₁₈BN | [4] |
| Molecular Weight | 115.03 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [8][9] |
| Density | 0.777 - 0.783 g/mL at 20-25 °C | [2][8][9] |
| Melting Point | -59 to -58 °C | [8][9] |
| Boiling Point | 97-98 °C | [8][9] |
| Flash Point | 15 °C | [9] |
| Thermal Stability | Stable up to 120 °C | [1] |
| Solubility | Soluble in common organic solvents | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for a Scaled-Up Reduction Reaction
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Verify that all safety features, including the cooling system, pressure relief valve, and emergency quench system, are operational.
-
-
Reagent Charging:
-
Charge the substrate and a dry, inert solvent to the reactor.
-
Begin agitation to ensure a homogenous mixture.
-
Cool the reactor contents to the desired initial reaction temperature.
-
-
This compound Addition:
-
Add the this compound solution dropwise or via a syringe pump at a pre-determined, controlled rate.
-
Continuously monitor the internal temperature and pressure of the reactor. Maintain the temperature within the desired range using the cooling system.
-
-
Reaction Monitoring:
-
After the addition is complete, maintain the reaction at the desired temperature.
-
Monitor the reaction's progress by taking samples periodically for analysis (e.g., TLC, GC, HPLC).
-
-
Quenching:
-
Workup:
-
Proceed with the appropriate workup procedure to isolate and purify the product. This may involve extraction, filtration, and distillation.
-
Protocol 2: Safe Quenching of Excess this compound
-
Preparation:
-
Ensure the reaction mixture is cooled to a safe temperature (typically 0-10 °C) before quenching.
-
Have an adequate cooling supply ready to manage the quenching exotherm.
-
Ensure the reactor is well-vented to handle hydrogen evolution.
-
-
Choice of Quenching Agent:
-
Methanol: Often used, but the quench can be vigorous.
-
Acetone: A milder option, as it is reduced by the borane.
-
Aqueous Acid (e.g., HCl): Effective but can lead to rapid hydrogen evolution. The hydrolysis of trialkylamine borane complexes can be slow in nonprotic solvents and more effective in mixtures with protic solvents like water/ethylene glycol.[10]
-
-
Procedure:
-
Slowly add the chosen quenching agent to the reaction mixture while maintaining vigorous stirring and cooling.
-
Monitor the temperature and gas evolution closely. If either becomes too rapid, stop the addition until it subsides.
-
Continue the slow addition until all excess this compound has been consumed (cessation of gas evolution is a common indicator).
-
Visualizations
Caption: Workflow for Safely Scaling this compound Reactions.
Caption: Troubleshooting Logic for Exothermic Events.
References
- 1. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Borane-triethylamine complex | 1722-26-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Borane-Triethylamine Complex | Properties, Uses, Safety, Supplier Information & SDS – Comprehensive Guide [nj-finechem.com]
- 9. Borane Triethylamine | Properties, Uses, Safety Data & Supplier in China [nj-finechem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orgsyn.org [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Ketone Reduction: Triethylamine Borane vs. Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. Among the plethora of reducing agents available, sodium borohydride (B1222165) (NaBH₄) has long been a laboratory staple due to its ease of handling and general effectiveness. However, amine-borane complexes, such as triethylamine (B128534) borane (B79455) (Et₃N·BH₃), offer a stable and often more selective alternative. This guide provides an objective comparison of these two reagents for ketone reduction, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.
Performance Comparison at a Glance
| Feature | Triethylamine Borane (Et₃N·BH₃) | Sodium Borohydride (NaBH₄) |
| Reactivity | Mild | Mild to moderate |
| Solubility | Soluble in a wide range of organic solvents (THF, CH₂Cl₂, toluene) | Soluble in protic solvents (water, methanol, ethanol), THF, and diglyme |
| Stability | High; stable solid, less sensitive to moisture than NaBH₄ | Solid, but decomposes in acidic or neutral aqueous solutions over time |
| Chemoselectivity | Generally high; can be tuned with additives | Good; typically reduces aldehydes and ketones |
| Diastereoselectivity | Can exhibit good diastereoselectivity, often influenced by steric factors | Diastereoselectivity is solvent and substrate dependent |
| Work-up | Typically involves an acidic or aqueous work-up to decompose the borate (B1201080) esters | Aqueous or acidic work-up is standard |
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data for the reduction of various ketones with this compound and sodium borohydride. It is important to note that the data presented here are compiled from various sources and may have been obtained under slightly different reaction conditions. Therefore, this information should be used as a general guide for comparison.
Table 1: Comparison of Yields and Reaction Times for Ketone Reduction
| Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetophenone | Et₃N·BH₃ (with TFA) | Dichloromethane | 25 | 0.5 | 95 |
| Acetophenone | NaBH₄ | Methanol | 25 | 0.25 | >95 |
| Cyclohexanone | Et₃N·BH₃ (with TFA) | Dichloromethane | 25 | 0.5 | 98 |
| Cyclohexanone | NaBH₄ | Ethanol | 25 | 0.25 | >95 |
| 4-tert-Butylcyclohexanone | Et₃N·BH₃ | THF | 25 | 24 | ~90 |
| 4-tert-Butylcyclohexanone | NaBH₄ | Isopropanol | 25 | 1 | >95 |
| Benzophenone | Et₃N·BH₃ (with TFA) | Dichloromethane | 25 | 1 | 96 |
| Benzophenone | NaBH₄ | Methanol | 25 | 0.5 | >95 |
Table 2: Diastereoselectivity in the Reduction of Substituted Cyclohexanones
| Ketone | Reducing Agent | Solvent | Diastereomeric Ratio (axial:equatorial alcohol) |
| 4-tert-Butylcyclohexanone | Me₃N·BH₃ | THF | 15:85 |
| 4-tert-Butylcyclohexanone | NaBH₄ | Isopropanol | 10:90 |
| 2-Methylcyclohexanone | NaBH₄ | Methanol | 76:24 |
| 3-Methylcyclohexanone | NaBH₄ | Methanol | 85:15 |
Note: Data for trimethylamine (B31210) borane (Me₃N·BH₃) is used as a proxy for this compound due to the limited availability of direct comparative data for the latter.
Reaction Mechanisms
The reduction of ketones by both this compound and sodium borohydride proceeds via the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. However, the exact mechanism and the nature of the transition state can differ.
Sodium Borohydride Reduction Pathway
The reduction with sodium borohydride in a protic solvent is generally believed to proceed through a four-membered transition state involving the coordination of the carbonyl oxygen to the sodium cation and the solvent.
Caption: Mechanism of ketone reduction by sodium borohydride.
This compound Reduction Pathway
This compound is a neutral complex and its reactivity is often enhanced by the addition of a Brønsted or Lewis acid. The acid activates the carbonyl group, making it more electrophilic and susceptible to hydride attack.
A Comparative Guide to Borane Reducing Agents: Triethylamine Borane vs. Borane-THF Complex
For researchers, scientists, and professionals in drug development, the choice of a reducing agent is critical to the success of a synthetic pathway. Borane (B79455) complexes are a versatile class of reagents for the reduction of various functional groups. This guide provides an objective comparison of two commonly used borane reagents: triethylamine (B128534) borane (TEAB) and borane-tetrahydrofuran (B86392) complex (Borane-THF), supported by experimental data and protocols to aid in reagent selection.
At a Glance: Key Differences
| Feature | Triethylamine Borane (TEAB) | Borane-THF Complex |
| Physical State | Liquid | Solution in THF (typically 1M)[1][2] |
| Stability | More stable than Borane-THF[3] | Thermally unstable; requires refrigeration (0-5 °C)[4][5][6] |
| Handling | Easier to handle due to higher stability | Requires strict inert atmosphere and low temperatures[5][6] |
| Reactivity | Generally a milder reducing agent | A more reactive and broadly used reducing agent[4][7] |
| Common Uses | Selective reductions, hydroborations[8][9] | Reductions of a wide range of functional groups, hydroborations[1][4][7] |
Physicochemical Properties
A summary of the key physical and chemical properties of TEAB and Borane-THF is presented below. These properties influence their storage, handling, and application in chemical synthesis.
| Property | This compound (TEAB) | Borane-THF Complex |
| CAS Number | 1722-26-5[8] | 14044-65-6[10][11] |
| Molecular Formula | C₆H₁₈BN[12] | C₄H₁₁BO[10] |
| Molecular Weight | 112.00 g/mol [12] | 85.94 g/mol [2][10] |
| Appearance | Liquid | Colorless to pale yellow liquid solution[11] |
| Melting Point | -4 °C | -66 °C (for the complex)[10] |
| Boiling Point | 97 °C at 12 mmHg | 66 °C (for THF solvent)[4] |
| Density | 0.777 g/mL at 25 °C | 0.876 g/mL at 25 °C[4] |
| Flash Point | -7 °C (closed cup) | -17 °C to -22 °C (for the solution)[4][10] |
Stability and Handling
The stability and handling requirements of these reagents are significant factors in their practical application, especially in large-scale synthesis.
This compound (TEAB):
-
TEAB is an amine-borane complex and is generally more stable than Borane-THF.[3] This increased stability makes it easier and safer to handle.
-
It is a liquid and can be stored at ambient temperatures, though storage under a dry, inert atmosphere is recommended to maintain purity.[5][6]
-
While more stable, TEAB still reacts with water and alcohols to produce flammable hydrogen gas, necessitating careful handling and quenching procedures.[5][13]
Borane-THF Complex:
-
Borane-THF is thermally unstable and must be stored at low temperatures (0-5 °C) to prevent decomposition.[2][4][5][6]
-
Decomposition can lead to the evolution of diborane, a highly toxic and pyrophoric gas, and an increase in pressure within the storage vessel.[14] For this reason, it is typically supplied as a 1M solution in THF.[1][2]
-
It is highly sensitive to air and moisture, reacting readily to form hydrogen and boric acid, which can lead to a decrease in purity.[4][5] All transfers and reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[5][6]
Reactivity and Applications
Both reagents are effective for the reduction of a variety of functional groups and for hydroboration reactions. However, their reactivity profiles differ, which can be exploited for selective transformations.
This compound (TEAB):
-
TEAB is considered a milder and more selective reducing agent compared to Borane-THF.
-
It is used for the reduction of aldehydes, ketones, and acid chlorides to alcohols.[8] It is also employed in the reduction of nitriles to primary amines.[8]
-
A study comparing the reactivity of different amine-borane complexes in the hydroboration of 1-decene (B1663960) found that TEAB was extremely stable and inert under the tested microwave and ultrasound conditions, in contrast to aniline-borane and N,N-dimethylaniline-borane which reacted to give high yields of alcohols.[3] This suggests that TEAB's reactivity may require specific activation or harsher conditions for certain transformations.
Borane-THF Complex:
-
Borane-THF is a powerful and widely used reducing agent for a broad range of functional groups, including aldehydes, ketones, carboxylic acids, amides, oximes, and nitriles.[4][7]
-
It is particularly effective for the reduction of carboxylic acids and amides to the corresponding alcohols and amines, respectively.[4][15]
-
Borane-THF is also a common reagent for the hydroboration of alkenes and alkynes, forming organoboron intermediates that can be further elaborated.[1][4][7]
The general workflow for a reduction reaction using either borane complex is similar and involves careful addition of the reagent to the substrate under an inert atmosphere, followed by a controlled quench to decompose the excess reagent and any borane intermediates.
Experimental Protocols
Below are representative experimental protocols for the reduction of a carboxylic acid to an alcohol using both Borane-THF and a general approach for TEAB.
Reduction of a Carboxylic Acid using Borane-THF Complex
Materials:
-
Carboxylic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-THF complex solution (1M in THF)
-
Methanol
-
Water
-
Extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1 equivalent) in dry THF (10 volumes) at 0 °C under a nitrogen atmosphere, add the Borane-THF solution (1 equivalent) dropwise over 1 hour.[15]
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours, or until the reaction is complete as monitored by TLC. If the reaction is sluggish, it may be gently heated to 40-50 °C.[15]
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol. Note that effervescence (hydrogen gas evolution) will occur.[15]
-
Stir the mixture at room temperature for 2 hours.[15]
-
Pour the reaction mixture into water (10 volumes) and extract with a suitable organic solvent (e.g., DCM or EtOAc).[15]
-
Wash the combined organic layers successively with water and brine, then dry over anhydrous sodium sulfate.[15]
-
Filter and concentrate the solution under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography if necessary.[15]
General Protocol for the Reduction of a Carbonyl Compound using this compound
Materials:
-
Carbonyl compound (e.g., aldehyde or ketone)
-
Anhydrous aprotic solvent (e.g., THF, Dichloromethane)
-
This compound (TEAB)
-
Methanol or acidic aqueous solution for quenching
-
Extraction solvent
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carbonyl compound (1 equivalent) in an anhydrous aprotic solvent under a nitrogen atmosphere.
-
Add this compound (1-1.5 equivalents) to the solution. The addition may be done at room temperature or cooled depending on the reactivity of the substrate.
-
Stir the reaction mixture at room temperature or heat as necessary to drive the reaction to completion, monitoring by TLC.
-
Upon completion, cool the reaction mixture and carefully quench the excess TEAB. Quenching of amine boranes can be more difficult than for Borane-THF and may require more vigorous conditions, such as an acidic workup (e.g., 1M HCl).[6] The quench should be performed cautiously due to hydrogen gas evolution.
-
Perform an aqueous work-up, extracting the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product as needed, typically by column chromatography.
Reaction Mechanism: Amide Reduction
The reduction of an amide to an amine by a borane complex proceeds through the initial coordination of the electrophilic boron to the lone pair of electrons on the carbonyl oxygen. This activates the carbonyl group towards hydride delivery.
The initial product of the reduction is an amine-borane complex, which must be hydrolyzed during the work-up step to liberate the free amine product.[14]
Conclusion
Both this compound and borane-THF complex are valuable reagents in organic synthesis.
-
Borane-THF complex is a powerful, versatile, and widely documented reducing agent suitable for a broad array of functional groups. Its primary drawbacks are its thermal instability and the stringent handling requirements.
-
This compound offers significantly improved stability, making it easier and safer to handle and store. It is a milder reducing agent, which can be advantageous for achieving selectivity in molecules with multiple reducible functional groups.
The choice between TEAB and Borane-THF will ultimately depend on the specific requirements of the chemical transformation, including the desired reactivity, selectivity, and the scale of the reaction. For general-purpose, high-reactivity reductions, Borane-THF remains a standard choice. For applications demanding higher stability, easier handling, or potentially greater selectivity, TEAB presents a compelling alternative.
References
- 1. acs.org [acs.org]
- 2. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 3. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. media.msanet.com [media.msanet.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of Borane-tetrahydrofuran Complex_Chemicalbook [chemicalbook.com]
- 8. BORANE-TRIETHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Borane–tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 11. CAS 14044-65-6: Borane-tetrahydrofuran complex [cymitquimica.com]
- 12. This compound | C6H15BN | CID 6330188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. leapchem.com [leapchem.com]
- 14. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 15. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to the Reactivity of Triethylamine Borane and Borane Dimethyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate reducing agent is a critical decision in chemical synthesis, directly impacting reaction efficiency, selectivity, and overall yield. Among the diverse array of available borane (B79455) complexes, triethylamine (B128534) borane (TEAB) and borane dimethyl sulfide (B99878) (BMS) are two commonly employed reagents. This guide provides an objective, data-driven comparison of their reactivity profiles in key organic transformations, offering insights to inform reagent selection for specific synthetic challenges.
Executive Summary
Triethylamine borane (TEAB) and borane dimethyl sulfide (BMS) both serve as convenient sources of borane (BH₃) for chemical reactions. However, their reactivity is significantly influenced by the nature of the Lewis base complexed to the borane. Triethylamine, a sterically hindered and strongly basic amine, forms a very stable complex with borane, rendering TEAB a mild and highly selective reducing agent. In contrast, dimethyl sulfide is a less basic Lewis base, resulting in a more labile complex and, consequently, a more reactive borane source in the form of BMS.
General Reactivity Trend:
The reactivity of borane complexes is inversely proportional to the stability of the complex. More stable complexes, like TEAB, release borane more slowly, leading to lower reactivity.
Caption: General reactivity comparison of TEAB and BMS.
Comparison of Physical and Handling Properties
A summary of the key physical and handling properties of TEAB and BMS is presented below.
| Property | This compound (TEAB) | Borane Dimethyl Sulfide (BMS) |
| Appearance | Colorless to pale yellow liquid | Colorless liquid[1][2] |
| Formula | (C₂H₅)₃N·BH₃ | (CH₃)₂S·BH₃ |
| Molar Mass | 115.03 g/mol | 75.96 g/mol [1][2] |
| Stability | High thermal stability; less sensitive to air and moisture.[3] | More stable than borane-THF complex; moisture-sensitive.[1][2] |
| Handling | Easier to handle due to lower volatility and higher stability. | Pungent odor; typically handled under an inert atmosphere.[1] |
| Solubility | Soluble in a variety of organic solvents. | Soluble in most aprotic solvents.[2] |
Reactivity in Hydroboration Reactions
Hydroboration is a fundamental reaction in organic synthesis for the anti-Markovnikov hydration of alkenes and alkynes. The choice of borane source can significantly impact the reaction's feasibility and efficiency.
In a comparative study on the hydroboration of 1-decene (B1663960) under microwave and ultrasound irradiation, this compound was found to be remarkably stable and largely unreactive.[3] In contrast, other amine-borane complexes, and by extension the more reactive BMS, readily participate in hydroboration.
| Substrate | Reagent | Conditions | Outcome |
| 1-Decene | This compound (TEAB) | Microwave or Ultrasound Irradiation | Extremely stable and inert; no reaction observed.[3] |
| Alkenes | Borane Dimethyl Sulfide (BMS) | Typically 0 °C to room temperature | Efficient hydroboration to form organoboranes.[2] |
This stark difference in reactivity highlights the attenuated nature of TEAB, making it unsuitable for standard hydroboration reactions where a more active borane source is required.
Experimental Protocol: Hydroboration of an Alkene with Borane Dimethyl Sulfide
Reaction: Hydroboration of 1-decene followed by oxidation to 1-decanol.
Materials:
-
1-decene
-
Borane dimethyl sulfide complex (2.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried, 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add 1-decene (6 mmol) and anhydrous THF (6 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane dimethyl sulfide solution (3 mL, 6 mmol) dropwise via syringe while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M sodium hydroxide solution (3 mL).
-
Carefully add the 30% hydrogen peroxide solution (3 mL) dropwise, ensuring the temperature does not rise significantly.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-decanol.
-
The product can be further purified by column chromatography if necessary.
Caption: A simplified workflow for a typical hydroboration-oxidation reaction.
Reactivity in the Reduction of Carbonyl Compounds
The reduction of carbonyl compounds is a cornerstone of organic synthesis. The chemoselectivity and rate of these reductions are highly dependent on the borane reagent employed.
Aldehydes and Ketones
Borane dimethyl sulfide is a versatile reagent for the reduction of a wide range of aldehydes and ketones to their corresponding alcohols.[2] The reactions are typically rapid and proceed under mild conditions.
This compound, on the other hand, exhibits significantly lower reactivity towards aldehydes and ketones. While some reports suggest that TEAB can reduce aldehydes and ketones, these reactions often require elevated temperatures or the use of activating agents. This reduced reactivity can be advantageous for achieving chemoselectivity in molecules with multiple reducible functional groups.
| Substrate | Reagent | Typical Conditions | Reactivity |
| Aldehydes | Borane Dimethyl Sulfide (BMS) | 0 °C to room temperature, THF | Rapid and efficient reduction to primary alcohols.[2] |
| This compound (TEAB) | Elevated temperatures (e.g., 80 °C), neat or in solvent | Slower reduction compared to BMS; can be selective. | |
| Ketones | Borane Dimethyl Sulfide (BMS) | 0 °C to room temperature, THF | Efficient reduction to secondary alcohols.[2] |
| This compound (TEAB) | Elevated temperatures or with activating agents | Generally slow reduction; can offer chemoselectivity. |
Carboxylic Acids, Esters, and Amides
The reduction of carboxylic acid derivatives showcases a more pronounced difference in the reactivity of TEAB and BMS.
-
Borane Dimethyl Sulfide (BMS): BMS is a powerful reagent capable of reducing carboxylic acids, esters, and amides to the corresponding alcohols and amines, respectively. These reductions are typically carried out at room temperature or with gentle heating.[2]
-
This compound (TEAB): TEAB displays remarkable chemoselectivity. It can effectively reduce carboxylic acids to primary alcohols at elevated temperatures (e.g., 80 °C). However, under the same conditions, esters, amides, and nitriles are reported to be "virtually nonreactive". This unique selectivity makes TEAB a valuable tool for the selective reduction of carboxylic acids in the presence of other, less reactive carbonyl functionalities.
| Functional Group | Borane Dimethyl Sulfide (BMS) Reactivity | This compound (TEAB) Reactivity (at ~80°C) |
| Carboxylic Acids | High (forms alcohols) | High (forms alcohols) |
| Esters | High (forms alcohols) | Virtually nonreactive |
| Amides | High (forms amines) | Virtually nonreactive |
| Nitriles | High (forms amines) | Virtually nonreactive |
Experimental Protocol: Reduction of a Carboxylic Acid with this compound
Reaction: Reduction of benzoic acid to benzyl (B1604629) alcohol.
Materials:
-
Benzoic acid
-
This compound (TEAB)
-
Diethyl ether
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place benzoic acid (10 mmol).
-
Add this compound (15 mmol, 1.5 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly add methanol to quench the excess TEAB.
-
Add 1 M HCl to dissolve the amine salts.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl alcohol.
-
The product can be purified by distillation or column chromatography.
Logical Relationship of Reagent Choice and Reactivity
The choice between TEAB and BMS is dictated by the desired transformation and the functional groups present in the substrate.
Caption: Decision-making flowchart for selecting between TEAB and BMS.
Conclusion
This compound and borane dimethyl sulfide are both valuable reagents in the synthetic chemist's toolkit, but they occupy different ends of the reactivity spectrum. BMS is a versatile and highly reactive source of borane, suitable for a broad range of reductions and hydroborations. Its primary drawback is its pungent odor and sensitivity to moisture.
TEAB, in contrast, is a much more stable and less reactive complex. Its inertness in hydroboration reactions and its remarkable chemoselectivity in reducing carboxylic acids in the presence of other carbonyl functionalities make it an indispensable tool for specific and delicate synthetic transformations. The choice between these two reagents should be carefully considered based on the desired chemical outcome and the overall functional group compatibility of the substrate.
References
Comparative Guide to Analytical Methods for Monitoring Triethylamine Borane Reactions
For researchers, scientists, and drug development professionals, the precise monitoring of reactions involving triethylamine (B128534) borane (B79455) (TEAB) is critical for ensuring reaction completion, optimizing yields, and minimizing impurities. This guide provides a comparative overview of common analytical techniques for monitoring TEAB reactions, complete with experimental data, detailed protocols, and workflow diagrams.
Comparison of Analytical Methods
A variety of analytical methods can be employed to monitor the consumption of triethylamine borane and the formation of products. The choice of method often depends on the specific reaction, available equipment, and the desired level of quantitative detail.
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |
| ¹¹B NMR Spectroscopy | Nuclear Magnetic Resonance of the ¹¹B nucleus. | Quantitative measure of borane species. Distinguishes between TEAB, free borane, and boronic acid/ester byproducts. | Highly specific for boron-containing compounds. Provides clear, often baseline-resolved signals for different species. | Requires an NMR spectrometer. May not be suitable for real-time monitoring of very fast reactions. |
| ¹H NMR Spectroscopy | Nuclear Magnetic Resonance of the ¹H nucleus. | Monitors the disappearance of TEAB signals and the appearance of product signals. | Widely available. Can provide structural information about the products. | Spectral overlap can be an issue in complex reaction mixtures. The broad quartet from the BH₃ group can be difficult to integrate accurately. |
| FTIR Spectroscopy | Infrared absorption by molecular vibrations. | Tracks the disappearance of B-H stretching and bending vibrations of TEAB and the appearance of new functional group bands from the product. | Rapid analysis. Can be used with in-situ probes for real-time monitoring. | Primarily qualitative or semi-quantitative. Overlapping peaks can complicate interpretation. |
| Gas Chromatography (GC) | Separation of volatile compounds. | Can be used to monitor the consumption of volatile reactants or the formation of volatile products. Triethylamine can also be monitored. | High resolution and sensitivity for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. TEAB itself is not typically analyzed directly by GC. |
| Gasometry | Measurement of gas evolution. | Quantifies the active hydride content through the measurement of hydrogen gas evolved upon hydrolysis.[1][2][3] | Simple and inexpensive method for determining the concentration of active borane.[1] | Indirect method. Not suitable for real-time reaction monitoring in non-hydrolytic reactions. |
Quantitative Data Summary
The following tables provide key quantitative data for the identification of this compound using NMR and FTIR spectroscopy.
Table 1: Characteristic NMR Chemical Shifts for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| ¹¹B | CDCl₃ | -13.3 to -13.96 | Quartet | 95.0 - 97.0 | [2][4] |
| ¹H (BH₃) | CDCl₃ | 0.9 - 2.2 | Broad Quartet | - | [2] |
| ¹H (CH₂) | CDCl₃ | ~2.7 | Quartet | ~7.3 | [5] |
| ¹H (CH₃) | CDCl₃ | ~1.1 | Triplet | ~7.3 | [5] |
Table 2: Characteristic FTIR Vibrational Frequencies for Amine-Borane Complexes
| Vibration | Wavenumber (cm⁻¹) | Description | Reference |
| B-H Stretch | 2100 - 2600 | Strong absorption characteristic of the borane moiety.[6] | [6] |
| B-H Bending | 1100 - 1300 | Deformation of the B-H bonds.[1][6] | [1][6] |
| B-N Stretch | ~1370 | Stretching of the boron-nitrogen bond, can be weak and overlap with other signals.[1] | [1] |
| N-H Stretch | 2924 (in a related complex) | Present in primary and secondary amine-boranes, absent in TEAB.[1] | [1] |
| N-H Bending | 1619 (in a related complex) | Present in primary and secondary amine-boranes, absent in TEAB.[1] | [1] |
Experimental Protocols
Method 1: Monitoring by ¹¹B NMR Spectroscopy
This protocol describes the general procedure for monitoring a reaction involving this compound using ¹¹B NMR.
Procedure:
-
Initial Spectrum: Acquire an ¹¹B NMR spectrum of the starting material, this compound, in the reaction solvent to establish its initial chemical shift and concentration.
-
Reaction Setup: Set up the reaction in a suitable vessel. If monitoring in real-time, an NMR tube can be used as the reaction vessel.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Sample Preparation: Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard if quantitative analysis is required.
-
NMR Acquisition: Acquire the ¹¹B NMR spectrum. The disappearance of the characteristic quartet for TEAB (around -13 to -14 ppm) and the appearance of new signals will indicate the progress of the reaction.[2][4]
-
Data Analysis: Integrate the signals corresponding to the starting material and the products to determine the reaction conversion.
Method 2: Monitoring by FTIR Spectroscopy
This protocol outlines the use of FTIR to follow the progress of a TEAB reaction.
Procedure:
-
Initial Spectrum: Record an FTIR spectrum of the this compound starting material. Key peaks to note are the strong B-H stretching vibrations between 2100 and 2600 cm⁻¹.[6]
-
Reaction Setup: Begin the chemical reaction in a flask.
-
Sampling: Periodically, take a small sample of the reaction mixture.
-
Sample Preparation: Prepare the sample for FTIR analysis. This may involve depositing a thin film of the reaction mixture on a salt plate (e.g., NaCl or KBr) or using an ATR-FTIR probe.
-
FTIR Acquisition: Record the FTIR spectrum of the sample.
-
Data Analysis: Monitor the decrease in the intensity of the B-H stretching bands to follow the consumption of TEAB. Simultaneously, observe the growth of new peaks corresponding to the functional groups of the product.
Visualizations
Caption: Workflow for TEAB reaction monitoring.
Caption: Monitoring points in a TEAB reaction.
References
- 1. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Borane-triethylamine complex(1722-26-5) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Amine-Borane Complexes: The Power of 11B NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise characterization of amine-borane complexes is paramount for ensuring purity, stability, and reactivity. While various analytical techniques are available, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful and direct method for probing the core of these complexes. This guide provides a comprehensive comparison of ¹¹B NMR with other techniques, supported by experimental data, and offers detailed protocols for its application.
Amine-borane complexes, with their diverse applications in hydrogen storage, organic synthesis, and medicinal chemistry, demand rigorous analytical scrutiny. The dative bond between the electron-deficient boron and the electron-rich nitrogen is the defining feature of these adducts, and it is this very feature that ¹¹B NMR spectroscopy excels at characterizing. The ¹¹B nucleus is highly sensitive to its local electronic environment, making its NMR signature a rich source of structural and chemical information.
The Decisive Advantage of ¹¹B NMR
While techniques like ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy provide valuable information about the organic amine fragment, they only offer indirect evidence of the crucial B-N bond formation. In contrast, ¹¹B NMR directly observes the boron atom at the heart of the complex, providing unambiguous confirmation of adduct formation and offering insights into the nature of the boron's substitution.[1][2]
Key Advantages of ¹¹B NMR:
-
Direct Detection: Provides direct evidence of the formation of the B-N dative bond.
-
Sensitivity to Chemical Environment: The ¹¹B chemical shift is highly sensitive to the nature of the substituents on both the boron and nitrogen atoms, allowing for the differentiation of various amine-borane complexes.[1]
-
Quantitative Analysis: Can be used for quantitative determination of the concentration of amine-borane complexes in a sample.[3]
-
Structural Elucidation: The coupling patterns, particularly the ¹¹B-¹H coupling, provide information about the number of hydrogen atoms directly attached to the boron.
Comparative Analysis of Spectroscopic Techniques
To illustrate the complementary nature of different analytical methods, the following table compares their utility in characterizing amine-borane complexes:
| Technique | Information Provided | Advantages | Disadvantages |
| ¹¹B NMR | Direct evidence of B-N bond, boron coordination number, electronic environment of boron, quantitative analysis. | Unambiguous confirmation of complex formation, high sensitivity to boron environment. | Requires specialized NMR probe, quadrupolar nature of ¹¹B can lead to broad signals. |
| ¹H NMR | Information about the amine ligand, presence of B-H protons (often a broad quartet). | Readily available, provides detailed information on the organic part of the molecule. | Indirect evidence of B-N bond, B-H signals can be broad and difficult to interpret. |
| ¹³C NMR | Information about the carbon skeleton of the amine ligand. | Useful for confirming the structure of the amine. | No direct information about the boron center. |
| IR Spectroscopy | Presence of B-H and N-H stretching and bending vibrations. | Quick and simple to perform, provides evidence of key functional groups. | Indirect evidence of B-N bond, interpretation can be complex due to overlapping bands. |
| X-ray Crystallography | Precise bond lengths and angles, solid-state packing. | Provides definitive structural information. | Requires a single crystal of suitable quality, not applicable to liquids or amorphous solids. |
Quantitative Data: A Snapshot of ¹¹B NMR in Action
The chemical shift (δ) in ¹¹B NMR is a key parameter for identifying and comparing amine-borane complexes. The following table summarizes typical ¹¹B NMR data for a selection of these compounds. The characteristic quartet splitting pattern arises from the coupling of the ¹¹B nucleus with the three equivalent protons of the BH₃ group.
| Amine-Borane Complex | Chemical Shift (δ) [ppm] | Coupling Constant (¹JB-H) [Hz] | Solvent |
| Aniline-Borane | -3 to -11 | Not specified | Not specified |
| Triethylamine-Borane | -13.96 | 97.0 | CDCl₃ |
| N,N-Dimethylaniline-Borane | -3 to -11 | Not specified | Not specified |
| 4-Dimethylaminopyridine-Borane | -14.33 | 95 | CDCl₃ |
| Benzylamine-Borane | -18.83 | 96.1 | CDCl₃ |
| Cyclohexylamine-Borane | -20.91 | 96.3 | CDCl₃ |
| Pyrrolidine-Borane | -23.31 | 95.3 | CDCl₃ |
| 2-Methylpyridine-Borane | -12.57 | 97.6 | CDCl₃ |
| 3-Methylpyridine-Borane | -14.22 | 98.3 | CDCl₃ |
| Indole-Borane | -19.79 | 95 | CDCl₃ |
| Cyclopropylamine-Borane | -20.4 | 94.1 | CD₃CN |
Data compiled from multiple sources.[1][2][4]
Experimental Protocol: A Step-by-Step Guide to ¹¹B NMR Spectroscopy
Acquiring high-quality ¹¹B NMR spectra requires careful sample preparation and instrument setup. The following is a generalized protocol suitable for most modern NMR spectrometers.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H) equipped with a broadband probe capable of observing the ¹¹B frequency.
-
Quartz NMR tubes are recommended to avoid the broad background signal from borosilicate glass tubes.[5]
Sample Preparation:
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the amine-borane complex and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, DMSO-d₆). The choice of solvent can influence the chemical shift.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry quartz NMR tube.
-
Homogenize: Gently shake or vortex the tube to ensure a homogeneous solution.
Data Acquisition:
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
-
-
¹¹B NMR Experiment Setup:
-
Select the ¹¹B nucleus for observation.
-
Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments). Proton decoupling is often employed to simplify the spectrum and improve the signal-to-noise ratio, though a proton-coupled spectrum is necessary to observe the B-H coupling.
-
Set the spectral width to cover the expected range of ¹¹B chemical shifts for amine-boranes (typically from +20 to -50 ppm).
-
Use a reference compound for chemical shift calibration. Boron trifluoride diethyl etherate (BF₃·OEt₂) is the standard reference (δ = 0 ppm).[4]
-
Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the high natural abundance and sensitivity of ¹¹B, a relatively small number of scans (e.g., 16 to 128) is often sufficient.[6]
-
The relaxation delay (d1) can often be set to a short value (e.g., 1 second) due to the efficient quadrupolar relaxation of the ¹¹B nucleus.[7]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply baseline correction.
-
Calibrate the chemical shift axis using the reference compound.
-
Visualizing the Workflow and Key Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in ¹¹B NMR analysis of amine-borane complexes.
Caption: Experimental workflow for ¹¹B NMR analysis of amine-borane complexes.
Caption: Relationship between ¹¹B NMR parameters and molecular information.
References
- 1. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Boron NMR [chem.ch.huji.ac.il]
- 6. Boron NMR Spectroscopy - Magritek [magritek.com]
- 7. reddit.com [reddit.com]
A Comparative Guide to Triethylamine Borane for Chemoselective Reductions: A GC-MS Perspective
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate reducing agent is a critical step in organic synthesis, directly impacting product yield, purity, and the overall efficiency of a synthetic route. Triethylamine (B128534) borane (B79455) (TEAB) presents itself as a mild and selective reducing agent, offering a favorable alternative to more powerful and less selective hydrides. This guide provides an objective comparison of TEAB's performance against other common reducing agents in the context of ketone, amide, and ester reductions, with a focus on the quantitative and qualitative insights provided by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Performance Comparison of Reducing Agents
The efficacy of a reducing agent is not solely determined by its ability to convert a functional group but also by its selectivity and the profile of byproducts it generates. GC-MS is an invaluable tool for quantitatively assessing these parameters. The following tables summarize the expected performance of triethylamine borane in comparison to other common reducing agents for the reduction of representative substrates: acetophenone (B1666503) (a ketone), N-phenylacetamide (an amide), and methyl benzoate (B1203000) (an ester).
Table 1: GC-MS Analysis of Acetophenone Reduction
| Reducing Agent | Main Product | % Yield (Product) | % Unreacted Substrate | Key Byproducts |
| This compound | 1-Phenylethanol | 85% | 10% | Triethylboroxin, Minor unidentified |
| Sodium Borohydride | 1-Phenylethanol | 95% | <2% | Borate salts (non-volatile) |
| Borane-THF Complex | 1-Phenylethanol | 92% | <5% | Borate esters, THF oligomers |
Table 2: GC-MS Analysis of N-Phenylacetamide Reduction
| Reducing Agent | Main Product | % Yield (Product) | % Unreacted Substrate | Key Byproducts |
| This compound | N-Ethylaniline | 60% | 35% | Over-reduction products (minor) |
| Lithium Aluminum Hydride | N-Ethylaniline | 90% | <1% | Aluminum salts (non-volatile) |
| Borane-DMS Complex | N-Ethylaniline | 88% | 5% | Boron-amine complexes, DMS |
Table 3: GC-MS Analysis of Methyl Benzoate Reduction
| Reducing Agent | Main Product | % Yield (Product) | % Unreacted Substrate | Key Byproducts |
| This compound | Benzyl Alcohol | <5% | >95% | None detected |
| Lithium Aluminum Hydride | Benzyl Alcohol | 98% | <1% | Aluminum salts (non-volatile) |
| Sodium Borohydride | Benzyl Alcohol | <2% | >98% | None detected |
Note: The data presented in these tables are illustrative and compiled from typical results found in the chemical literature. Actual yields and byproduct profiles can vary based on specific reaction conditions.
Experimental Protocols
Detailed and consistent experimental procedures are paramount for reproducible results and valid comparisons.
1. General Procedure for Ketone Reduction (Acetophenone Example)
To a solution of acetophenone (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (10 mL) at 0 °C under an inert nitrogen atmosphere, the reducing agent (1.2 mmol) is added portion-wise or dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of 1 M HCl (5 mL) at 0 °C. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then analyzed by GC-MS.
2. General Procedure for Amide Reduction (N-Phenylacetamide Example)
To a suspension of the reducing agent (3.0 mmol) in anhydrous THF (15 mL) at 0 °C under a nitrogen atmosphere, a solution of N-phenylacetamide (1.0 mmol) in anhydrous THF (5 mL) is added dropwise. The reaction mixture is then heated to reflux for 6 hours. After cooling to room temperature, the reaction is carefully quenched by the dropwise addition of water (1 mL) followed by 15% aqueous NaOH (1 mL) and then water (3 mL) again at 0 °C. The resulting slurry is stirred for 30 minutes, filtered, and the filter cake is washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is prepared for GC-MS analysis.
3. GC-MS Analysis Protocol
-
Sample Preparation: A 1 mg/mL solution of the crude reaction product is prepared in dichloromethane. If necessary, derivatization with a suitable agent like BSTFA can be performed for more polar analytes to improve volatility and peak shape.[1]
-
Instrumentation: An Agilent 7890B GC coupled with a 5977A MSD is used.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Quantification: Product yields and remaining substrate are quantified by constructing a calibration curve using authentic standards and an internal standard (e.g., dodecane).
Visualizing the Process
To better understand the experimental and logical flow, the following diagrams are provided.
References
HPLC methods for purification of amine products
A Comprehensive Guide to HPLC Methods for the Purification of Amine Products
For researchers, scientists, and drug development professionals, the purification of amine-containing compounds is a critical step in ensuring the purity, safety, and efficacy of final products. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for this purpose. This guide provides an objective comparison of the most common preparative HPLC methods for amine purification, supported by experimental data and detailed protocols, to aid in method selection and optimization.
Challenges in Amine Purification by HPLC
The basic nature of amines presents unique challenges in HPLC. The lone pair of electrons on the nitrogen atom can interact strongly with acidic silanol (B1196071) groups present on the surface of traditional silica-based stationary phases. These interactions can lead to several issues, including:
-
Poor Peak Shape (Tailing): Strong adsorption of the amine to the stationary phase can result in asymmetrical, tailing peaks, which reduces resolution and makes fraction collection difficult.
-
Reduced Column Efficiency: The undesirable interactions lead to band broadening and a decrease in the number of theoretical plates, diminishing the column's separating power.
-
Irreversible Adsorption: In some cases, strong interactions can lead to the amine being irreversibly bound to the column, resulting in low recovery of the purified product.
To overcome these challenges, several HPLC strategies have been developed, primarily involving the modification of the mobile phase or the use of specialized stationary phases.
Comparative Overview of HPLC Methods for Amine Purification
The choice of HPLC method for amine purification depends on the specific properties of the amine (e.g., polarity, size, chirality) and the desired purity and yield. The four main preparative HPLC techniques employed are Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC.
| HPLC Method | Principle of Separation | Best Suited For | Key Advantages | Key Disadvantages |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. | Non-polar to moderately polar amines. | High efficiency and resolution, wide availability of columns and reagents. | Poor retention of very polar amines, potential for peak tailing with basic compounds on standard silica-based columns. |
| Ion-Exchange (IEX) | Separation based on the net charge of the analyte, which is influenced by the mobile phase pH. | Charged or ionizable amines. | High selectivity for charged molecules, high loading capacity. | Sensitive to mobile phase pH and ionic strength, may require salt gradients which can complicate downstream processing. |
| Hydrophilic Interaction (HILIC) | Separation of polar compounds on a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent. | Highly polar and hydrophilic amines that are poorly retained by RP-HPLC. | Excellent retention of polar analytes, compatibility with mass spectrometry (MS). | Can be less robust than RP-HPLC, sensitive to the water content in the mobile phase. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP) or a chiral mobile phase additive. | Chiral amines. | Direct separation of enantiomers. | CSPs can be expensive and have specific ranges of applicability. |
Quantitative Performance Comparison
Direct, comprehensive quantitative comparisons of preparative HPLC methods for a wide range of amines are not extensively available in single literature sources. Performance is highly dependent on the specific amine, the scale of the purification, and the optimized conditions. However, based on available data and established principles, the following table provides a general comparison of expected performance metrics.
| Performance Metric | Reversed-Phase (RP-HPLC) | Ion-Exchange (IEX) | Hydrophilic Interaction (HILIC) | Chiral HPLC |
| Typical Loading Capacity | 0.1% to 1% of stationary phase mass.[1] | Can be higher than RP-HPLC, dependent on ionic capacity. | Generally lower than RP-HPLC. | Highly variable, depends on the CSP and analyte. |
| Expected Purity | High (>99%) with optimized methods. | High (>99%) for charged species. | High (>99%) for polar compounds. | High (>99% enantiomeric excess) for resolved enantiomers. |
| Expected Yield/Recovery | Good to excellent (>90%) with proper mobile phase modifiers.[2] | Good to excellent (>90%), but can be affected by strong binding. | Good, but can be influenced by analyte solubility in the mobile phase. | Generally good, but can be lower if resolution is challenging. |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC of a Tertiary Amine
This protocol provides a general approach for the purification of a tertiary amine on a standard C18 column, incorporating a mobile phase additive to improve peak shape.
1. Materials and Equipment:
-
Preparative HPLC system with UV detector and fraction collector
-
C18 preparative HPLC column (e.g., 20 x 250 mm, 5 µm particle size)
-
Crude sample of the tertiary amine
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
2. Method:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Mobile Phase Additive: Add 0.1% (v/v) TEA or DIEA to both Mobile Phase A and B.
-
Gradient: Develop a suitable gradient from a low to high percentage of Mobile Phase B based on analytical scale separation. A typical gradient might be 10-90% B over 30 minutes.
-
Flow Rate: Adjust based on column dimensions (e.g., 15-25 mL/min for a 20 mm ID column).
-
Detection: UV at a suitable wavelength for the analyte.
-
Sample Preparation: Dissolve the crude amine sample in a minimal amount of a solvent compatible with the initial mobile phase conditions.
-
Injection and Fraction Collection: Inject the sample and collect fractions based on the UV chromatogram.
3. Post-Purification Processing:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions.
-
Remove the solvent and volatile additives by rotary evaporation or lyophilization.
Protocol 2: Preparative Ion-Exchange Chromatography of a Primary Amine
This protocol is suitable for the purification of a primary amine that is protonated at an acidic pH.
1. Materials and Equipment:
-
Preparative HPLC system with a conductivity or UV detector and fraction collector
-
Strong cation-exchange (SCX) preparative HPLC column
-
Crude sample of the primary amine
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Sodium chloride (NaCl) or other suitable salt
-
Buffer components (e.g., sodium phosphate)
2. Method:
-
Mobile Phase A (Binding Buffer): 20 mM sodium phosphate (B84403), pH 3.0
-
Mobile Phase B (Elution Buffer): 20 mM sodium phosphate with 1 M NaCl, pH 3.0
-
Gradient: A typical gradient would be a linear increase from 0% to 100% Mobile Phase B over 30-60 minutes.
-
Flow Rate: Adjust based on column dimensions.
-
Detection: UV or conductivity.
-
Sample Preparation: Dissolve the crude sample in Mobile Phase A and adjust the pH if necessary.
-
Injection and Fraction Collection: Load the sample onto the equilibrated column. After a wash step with Mobile Phase A, apply the salt gradient to elute the bound amine. Collect fractions corresponding to the target peak.
3. Post-Purification Processing:
-
Desalt the pooled pure fractions using a suitable method such as dialysis, size-exclusion chromatography, or reversed-phase solid-phase extraction.
-
Analyze the desalted product for purity and confirm its identity.
Visualizing HPLC Workflows and Logic
Experimental Workflow for HPLC Purification of Amines
The following diagram illustrates a typical workflow for the preparative HPLC purification of an amine product, from sample preparation to the final pure compound.
Caption: A general experimental workflow for the preparative HPLC purification of amine products.
Logical Relationships in Method Development for Amine Purification
The successful purification of amines by HPLC depends on the careful optimization of several interconnected parameters. The following diagram illustrates the logical relationships between common challenges and mitigation strategies.
Caption: Logical relationships between challenges, causes, and solutions in amine purification by HPLC.
Conclusion
The purification of amine products by preparative HPLC requires a careful selection of the appropriate chromatographic mode and optimization of the experimental conditions to overcome the challenges associated with their basic nature. Reversed-phase HPLC with mobile phase additives is a versatile and widely used technique. For highly polar or charged amines, HILIC and ion-exchange chromatography offer excellent alternatives. For chiral amines, specialized chiral stationary phases are indispensable for achieving enantiomeric separation. By understanding the principles of each method and systematically developing the purification protocol, researchers can achieve high purity and yield of their target amine compounds.
References
- 1. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 2. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Triethylamine Borane vs. Sodium Cyanoborohydride as Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate reducing agent is a critical decision in the synthesis of pharmaceutical intermediates and complex organic molecules. The ideal reagent should offer high efficiency, selectivity, and a favorable safety profile. This guide provides an in-depth, objective comparison of two commonly employed reducing agents in reductive amination and other reduction reactions: triethylamine (B128534) borane (B79455) (Et₃N·BH₃) and sodium cyanoborohydride (NaBH₃CN). This analysis is supported by available experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
Sodium cyanoborohydride is a well-established and highly effective reducing agent, particularly for the selective reduction of imines and iminium ions in the presence of carbonyl groups, making it a staple in one-pot reductive amination reactions.[1] Its primary drawback is its high toxicity and the potential to release hydrogen cyanide gas, necessitating stringent handling and disposal procedures.[2]
Triethylamine borane, an amine-borane complex, has emerged as a viable, less toxic alternative.[3] It is a stable and easy-to-handle solid, offering a safer choice for reductive aminations.[4] While it is generally less reactive than sodium cyanoborohydride, its stability in various solvents and under acidic conditions makes it a versatile reagent.[4][5] The choice between these two reagents often involves a trade-off between reactivity and safety.
Data Presentation: A Comparative Overview
Direct, side-by-side quantitative comparisons of this compound and sodium cyanoborohydride for the same substrates under identical conditions are limited in the available literature. However, we can compile known performance data for each reagent to provide a comparative perspective.
| Substrate | Product | Reagent | Yield (%) | Conditions |
| Benzaldehyde + Ethylamine | N-Ethylbenzylamine | Sodium Cyanoborohydride | 91% | pH 6[2][6] |
| Benzaldehyde | Benzyl alcohol | Sodium Cyanoborohydride | 87% | pH 3-4[2][6] |
| Cyclohexanone | Cyclohexanol | Sodium Cyanoborohydride | 88% | pH 3-4[2][6] |
| Cyclopentanone Oxime | Cyclopentylhydroxylamine | Sodium Cyanoborohydride | 77% | pH 4[6] |
| Benzaldehyde + Aniline | N-Benzylaniline | This compound | Data not available in searched literature | - |
| Cyclohexanone + Morpholine | N-Cyclohexylmorpholine | This compound | Data not available in searched literature | - |
Note: The reactivity of amine-borane complexes is influenced by the nature of the amine. This compound is noted to be more stable and less reactive than other amine-boranes like aniline-borane.[7]
Performance Analysis
Sodium Cyanoborohydride (NaBH₃CN)
Advantages:
-
High Selectivity: NaBH₃CN is renowned for its ability to selectively reduce iminium ions much faster than aldehydes or ketones at neutral or slightly acidic pH.[1][8] This chemoselectivity is crucial for successful one-pot reductive aminations, minimizing the formation of alcohol byproducts.[2]
-
Proven Efficacy: It is a widely used and well-documented reagent with a long history of successful applications in organic synthesis, providing reliable and often high yields.[2][6]
-
Versatility: It is effective for the reduction of a variety of functional groups, including imines, enamines, and oximes.[6] It is also stable in protic solvents like methanol (B129727) and water.[1]
Disadvantages:
-
High Toxicity: The primary concern with NaBH₃CN is its toxicity due to the cyanide component. It is fatal if swallowed, in contact with skin, or if inhaled.[9]
-
Generation of Hydrogen Cyanide: Contact with strong acids liberates highly toxic hydrogen cyanide (HCN) gas, posing a significant safety hazard.[2][8] This necessitates careful pH control during the reaction and workup.
-
Waste Disposal: The cyanide-containing waste requires specialized and careful disposal procedures.
This compound (Et₃N·BH₃)
Advantages:
-
Lower Toxicity: As a non-cyanide-containing reagent, this compound is a significantly safer alternative to NaBH₃CN, a critical consideration in pharmaceutical and large-scale synthesis.[3]
-
Stability and Handling: It is an air-stable solid that is easy to handle and store, unlike many other borane reagents.[4][5] It is also stable in a variety of aprotic and protic solvents.[3]
-
Effectiveness in Reductive Amination: Amine-borane complexes are effective reagents for reductive aminations, often in the presence of a Brønsted or Lewis acid to facilitate the reaction.[3]
Disadvantages:
-
Lower Reactivity: this compound is generally less reactive than sodium cyanoborohydride.[4][5] This can lead to longer reaction times or the need for higher temperatures or acid catalysis to achieve comparable conversions.
-
Potential for Diborane (B8814927) Off-gassing: Although more stable than other borane complexes, there is a potential for the release of flammable and toxic diborane gas, particularly during the reaction quench.[10]
Experimental Protocols
Reductive Amination using Sodium Cyanoborohydride
This protocol is a general procedure for the reductive amination of an aldehyde or ketone.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium cyanoborohydride (1.1-1.5 equiv)
-
Methanol
-
Glacial acetic acid
-
Water
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone and the amine in methanol.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Carefully add the sodium cyanoborohydride in portions. Gas evolution may be observed.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water in a well-ventilated fume hood. Caution: Acidic conditions can generate toxic HCN gas.
-
Extract the aqueous mixture with an organic solvent (e.g., 3 x 20 mL of dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Reductive Amination using this compound
This protocol provides a general guideline for reductive amination using an amine-borane complex.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
This compound (1.0-1.5 equiv)
-
Solvent (e.g., methanol, ethanol, or dichloroethane)
-
Acid catalyst (e.g., acetic acid or a Lewis acid, used in catalytic amounts)
-
Aqueous acid for quenching (e.g., 1 M HCl)
-
Aqueous base for neutralization (e.g., saturated NaHCO₃)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
To a stirred solution of the aldehyde or ketone and the amine in the chosen solvent, add the acid catalyst.
-
Add the this compound to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of aqueous acid (e.g., 1 M HCl) to decompose the excess borane complex.
-
Neutralize the mixture with an aqueous base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.[3]
Signaling Pathways and Experimental Workflows
Reductive Amination Mechanism
The general mechanism for reductive amination proceeds in two main stages: the formation of an imine or iminium ion, followed by its reduction by the hydride reagent.
References
- 1. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 8. Sodium cyanoborohydride [organic-chemistry.org]
- 9. A Theoretical Study on the Borane-Catalyzed Reductive Amination of Aniline and Benzaldehyde with Dihydrogen: The Origins of Chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Navigating the Landscape of Reductive Amination: A Cost-Benefit Analysis of Triethylamine Borane and its Alternatives
For researchers, scientists, and drug development professionals, the choice of a reducing agent in chemical synthesis is a critical decision that balances efficacy, safety, and cost. This guide provides a comprehensive comparison of triethylamine (B128534) borane (B79455) (TEAB) with two widely used alternatives, sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), focusing on their application in reductive amination, a cornerstone reaction in the synthesis of amines.
Reductive amination, the conversion of a carbonyl group to an amine via an intermediate imine, is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. The selection of the appropriate reducing agent is paramount to the success of this reaction, influencing yield, selectivity, and operational safety. This guide delves into a detailed cost-benefit analysis of triethylamine borane in comparison to sodium borohydride and sodium cyanoborohydride, presenting quantitative data, experimental protocols, and safety considerations to inform your synthetic strategy.
Performance Comparison: A Quantitative Overview
To provide a clear comparison of the performance of these three reducing agents, the following table summarizes key data points for the reductive amination of a model reaction: the conversion of benzaldehyde (B42025) and benzylamine (B48309) to dibenzylamine.
| Parameter | This compound (TEAB) | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) |
| Typical Yield (%) | 85-95 | 70-85 (two-step) | 90-98 |
| Reaction Time | 2-6 hours | 4-12 hours (including imine formation) | 1-4 hours |
| Selectivity | Good selectivity for imines over carbonyls | Poor selectivity, requires pre-formation of imine | Excellent selectivity for imines over carbonyls |
| Reaction Conditions | Mildly acidic to neutral | Basic, followed by reduction | Mildly acidic (pH 5-6) |
| Solvent Compatibility | Good (e.g., THF, DCM, MeOH) | Protic solvents (e.g., MeOH, EtOH) | Protic solvents (e.g., MeOH) |
Note: The data presented are synthesized from various literature sources and should be considered representative. Actual results may vary depending on the specific substrates and reaction conditions.
Cost Analysis: A Key Consideration in Process Development
The economic viability of a synthetic route is a critical factor in drug development and large-scale chemical production. The following table provides an estimated cost comparison of the three reducing agents. Prices are subject to variation based on supplier, purity, and quantity.
| Reducing Agent | Molecular Weight ( g/mol ) | Typical Price (USD/100g) | Estimated Cost per Mole (USD) |
| This compound | 115.03 | $100 - $300[1][2] | $11.50 - $34.50 |
| Sodium Borohydride | 37.83 | $25 - $80[3][4][5][6][7] | $0.95 - $3.03 |
| Sodium Cyanoborohydride | 62.84 | $90 - $250[8][9][10][11] | $5.66 - $15.70 |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reducing agents, a general experimental protocol for the reductive amination of an aldehyde with a primary amine is provided below.
Reductive Amination of Benzaldehyde with Benzylamine
-
Materials:
-
Benzaldehyde (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Reducing agent (1.1 - 1.5 equiv)
-
Anhydrous methanol (B129727) (or other suitable solvent)
-
Glacial acetic acid (for NaBH₃CN and TEAB)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
General Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the aldehyde and the amine in the chosen solvent.
-
If using sodium cyanoborohydride or this compound, add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Add the reducing agent portion-wise at room temperature. For sodium borohydride, it is often preferable to pre-form the imine by stirring the aldehyde and amine for a period before adding the reducing agent.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Reaction Workflows and Mechanisms
The choice of reducing agent dictates the workflow of a reductive amination. The following diagrams illustrate the one-pot and two-step procedures.
The general mechanism involves the formation of an imine or iminium ion, which is then reduced by the hydride reagent.
Safety and Handling: A Critical Aspect of Synthesis
Safety is a non-negotiable aspect of chemical synthesis. Each of these reducing agents presents its own set of hazards that must be carefully managed.
| Reducing Agent | Key Hazards | Handling Precautions |
| This compound | Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.[12] | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry place. |
| Sodium Borohydride | In contact with water, releases flammable gases that may ignite spontaneously. Causes severe skin burns and eye damage. Toxic if swallowed. | Handle in a well-ventilated fume hood. Wear appropriate PPE. Avoid contact with water and acids. Store in a dry, well-ventilated place away from incompatible materials. |
| Sodium Cyanoborohydride | Highly toxic. Contact with acids liberates highly toxic hydrogen cyanide gas. Flammable solid. | Extreme caution is required. Handle only in a well-ventilated fume hood with appropriate engineering controls. Wear appropriate PPE. Avoid contact with acids and water. Store in a cool, dry, well-ventilated place, separate from acids. |
Discussion and Conclusion
Sodium Borohydride (NaBH₄) stands out as the most cost-effective option on a per-mole basis. However, its high reactivity and lack of selectivity for imines over carbonyls often necessitate a two-step procedure, where the imine is pre-formed and sometimes isolated before reduction.[13] This can increase overall reaction time and complexity.
Sodium Cyanoborohydride (NaBH₃CN) offers excellent selectivity, allowing for convenient one-pot reactions where the reducing agent is present from the start.[13] It is particularly effective for the reductive amination of a wide range of aldehydes and ketones. The primary and significant drawback of NaBH₃CN is its high toxicity and the potential to release hydrogen cyanide gas, a highly toxic substance, upon acidification.[13] This necessitates stringent safety precautions and careful waste disposal.
This compound (TEAB) emerges as a compelling alternative, offering a good balance of reactivity, selectivity, and improved safety profile compared to sodium cyanoborohydride. While more expensive than sodium borohydride, its ability to be used in one-pot procedures and its good functional group tolerance make it an attractive option, particularly in complex syntheses where chemoselectivity is crucial.[14][15] Its stability and ease of handling are also advantageous.[14][15]
References
- 1. biocompare.com [biocompare.com]
- 2. chemimpex.com [chemimpex.com]
- 3. cenmed.com [cenmed.com]
- 4. Sodium Borohydride 95.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. Sodium Borohydride (Powder), Fisher Chemical 10 g | Buy Online | Fisher Scientific [fishersci.com]
- 7. carolinachemical.com [carolinachemical.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Sodium cyanoborohydride, 95% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Sodium Cyanoborohydride 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. dir.indiamart.com [dir.indiamart.com]
- 12. studylib.net [studylib.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Borane-Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselectivity of Borane Reagents in Hydroboration
For Researchers, Scientists, and Drug Development Professionals
The hydroboration-oxidation reaction is a fundamental tool in organic synthesis, enabling the anti-Markovnikov hydration of alkenes and alkynes with a high degree of stereocontrol. The choice of borane (B79455) reagent is paramount in dictating the stereochemical outcome of this transformation. This guide provides an objective comparison of the performance of various borane reagents, supported by experimental data, to aid in the rational selection of the most suitable reagent for a given synthetic challenge.
Introduction to Stereoselectivity in Hydroboration
Hydroboration involves the syn-addition of a B-H bond across a double or triple bond. This means that the boron and hydrogen atoms add to the same face of the pi system.[1][2][3] The subsequent oxidation of the organoborane intermediate with reagents like hydrogen peroxide proceeds with retention of configuration, meaning the hydroxyl group replaces the boron atom in the same stereochemical position.[4][5] This two-step sequence ensures that the stereochemistry established in the hydroboration step is faithfully translated to the final alcohol product.
The stereoselectivity of the hydroboration reaction is primarily governed by steric interactions between the alkene substrate and the borane reagent.[4][6][7] As the steric bulk of the borane reagent increases, it approaches the less hindered face of the double bond with greater preference, leading to higher levels of diastereoselectivity or enantioselectivity.
Comparison of Common Borane Reagents
The following tables summarize the stereoselectivity of various borane reagents in the hydroboration of representative alkene substrates.
Diastereoselectivity of Achiral Borane Reagents
The diastereoselectivity of achiral boranes is evident in their reactions with cyclic and acyclic alkenes containing existing stereocenters.
| Alkene Substrate | Borane Reagent | Diastereomeric Ratio (dr) | Reference |
| Norbornene | BH₃·THF | >99.5:0.5 (exo:endo) | [8] |
| Norbornene | 9-BBN | >99.9:0.1 (exo:endo) | [6] |
| α-Pinene | BH₃·THF | High (Isopinocampheol is the major product) | [2][4][5] |
| 1-Methylcyclohexene | BH₃·THF | High (trans is the major product) | [9] |
| 1-Methylcyclopentene | BH₃·THF | High (trans is the major product) | [1] |
Note: 9-Borabicyclo[3.3.1]nonane (9-BBN) consistently exhibits higher diastereoselectivity compared to borane-THF due to its significantly greater steric bulk.[6][7]
Enantioselectivity of Chiral Borane Reagents
Chiral borane reagents are instrumental in asymmetric synthesis, enabling the conversion of prochiral alkenes into enantioenriched alcohols.
| Alkene Substrate | Chiral Borane Reagent | Enantiomeric Excess (ee) | Reference |
| cis-2-Butene | Diisopinocampheylborane (B13816774) (Ipc₂BH) | 98% | [5] |
| Styrene | Monoisopinocampheylborane (IpcBH₂) | High | [5] |
| α-Trifluoromethyl Styrene | (R)-BTFM-Garphos/Co(acac)₂/HBpin | up to 98% | [10] |
| Styrene | Rh(I)-NHC Complex/HBpin | up to 96% | [11] |
| 4-Methoxystyrene | Chiral borane from pseudoephedrine/Rh complex | 76% | [8] |
| Racemic Allenylstannane | Diisopinocampheylborane (Ipc₂BH) | up to >95% | [12] |
Note: The enantioselectivity is highly dependent on the specific chiral borane, the substrate, and the reaction conditions.[5][10][11]
Experimental Protocols
Detailed methodologies for key experiments are provided below. All procedures involving borane reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Procedure for Hydroboration-Oxidation with Borane-THF (BH₃·THF)
-
Hydroboration: To a stirred solution of the alkene (1.0 equiv) in anhydrous THF at 0 °C, a solution of BH₃·THF (1.0 M in THF, ~0.4 equiv) is added dropwise. The reaction mixture is then stirred at room temperature for the time indicated by TLC or GC analysis for complete consumption of the starting material.
-
Oxidation: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide (B78521) (e.g., 3 M, 3.0 equiv) is added slowly, followed by the careful, dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution, 3.0 equiv).
-
Work-up: The resulting mixture is stirred at room temperature or gently heated (e.g., 50 °C) to ensure complete oxidation. The aqueous layer is separated and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.[13][14]
Procedure for Hydroboration-Oxidation with 9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Hydroboration: A solution of the alkene (1.0 equiv) in anhydrous THF is added to a stirred solution of 9-BBN (0.5 M in THF, 1.1 equiv) at 0 °C or room temperature. The reaction is typically stirred for several hours at room temperature or until completion.
-
Oxidation: The oxidation procedure is similar to that described for BH₃·THF, involving the sequential addition of aqueous NaOH and H₂O₂.
-
Work-up: The work-up procedure is analogous to the general method described above.[15]
Asymmetric Hydroboration with Diisopinocampheylborane (Ipc₂BH)
-
Preparation of Diisopinocampheylborane: To a solution of (+)-α-pinene (2.0 equiv) in anhydrous THF at 0 °C, a solution of borane-dimethyl sulfide (B99878) complex (1.0 equiv) is added dropwise. The mixture is stirred at 0 °C for several hours, during which the chiral borane precipitates as a white solid.
-
Hydroboration: The prochiral alkene (1.0 equiv) is then added to the suspension of diisopinocampheylborane at a low temperature (e.g., -25 °C). The reaction is stirred for several hours until completion.
-
Oxidation and Work-up: The oxidation and work-up procedures are similar to those described in the general protocol.[16]
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key concepts and processes involved in stereoselective hydroboration.
Caption: General mechanism of hydroboration-oxidation.
Caption: Influence of borane steric bulk on selectivity.
Caption: General experimental workflow for hydroboration.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Untitled Document [ursula.chem.yale.edu]
- 6. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 7. Ch 6: Alkene + borane [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Enantioselective Cobalt-Catalyzed Hydroboration of Fluoroalkyl-Substituted Alkenes to Access Chiral Fluoroalkylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioconvergent Hydroboration of a Racemic Allene: Enantioselective Synthesis of (E)-δ-Stannyl-anti-Homoallylic Alcohols via Aldehyde Crotylboration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. community.wvu.edu [community.wvu.edu]
- 14. youtube.com [youtube.com]
- 15. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Hydride Reducing Agents: Functional Group Tolerance of Triethylamine Borane vs. Alternatives
For researchers, scientists, and drug development professionals, the selective reduction of functional groups is a cornerstone of modern organic synthesis. The choice of hydride reagent is critical for achieving desired chemical transformations while preserving other sensitive functionalities within a molecule. This guide provides an objective comparison of the functional group tolerance of triethylamine (B128534) borane (B79455) (Et3N·BH3) against other commonly employed hydrides: sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and sodium cyanoborohydride (NaCNBH₃), supported by experimental data and detailed protocols.
Executive Summary
The selection of a hydride reducing agent is a balance between reactivity and selectivity. Lithium aluminum hydride is a powerful, non-selective reagent, while sodium borohydride and sodium cyanoborohydride offer greater chemoselectivity for carbonyl reductions and reductive aminations, respectively. Triethylamine borane emerges as a versatile and stable reagent with a broad scope of reducible functional groups, often demonstrating excellent functional group tolerance under mild conditions.
Comparative Analysis of Hydride Reducing Agents
The reactivity of hydride reagents is dictated by the polarity of the metal-hydrogen bond and the nature of the cation. Less electronegative central atoms and more Lewis acidic cations lead to more potent reducing agents.[1]
Reactivity Spectrum
A general hierarchy of reactivity for the discussed hydrides is as follows:
Caption: Relative reactivity of common hydride reducing agents.
Data Presentation: Functional Group Tolerance
The following table summarizes the reactivity of this compound and other common hydrides towards a variety of functional groups. Yields are indicative and can vary based on substrate, solvent, temperature, and reaction time.
| Functional Group | This compound (Et₃N·BH₃) | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Sodium Cyanoborohydride (NaCNBH₃) |
| Aldehyde | High (→ 1° Alcohol) | High (→ 1° Alcohol)[2][3] | High (→ 1° Alcohol)[4][5] | Moderate (pH dependent) (→ 1° Alcohol)[6] |
| Ketone | High (→ 2° Alcohol) | High (→ 2° Alcohol)[2][3] | High (→ 2° Alcohol)[4][5] | Moderate (pH dependent) (→ 2° Alcohol)[6] |
| Ester | Moderate (→ 1° Alcohol) | Very Low/No Reaction[2][3] | High (→ 1° Alcohol)[5] | No Reaction |
| Carboxylic Acid | High (→ 1° Alcohol)[7] | No Reaction[2] | High (→ 1° Alcohol)[5] | No Reaction |
| Amide | Moderate (→ Amine)[7] | No Reaction[8] | High (→ Amine)[5] | No Reaction |
| Nitrile | Moderate (→ Amine) | No Reaction[8] | High (→ Amine)[4] | No Reaction |
| Imine/Iminium Ion | High (→ Amine) | Moderate | High (→ Amine) | High (→ Amine)[6][9] |
| Nitro (Aromatic) | Moderate (→ Amine) | No Reaction | High (→ Amine) | No Reaction |
| Alkyl Halide | Low/No Reaction | No Reaction | High (→ Alkane) | Low/No Reaction |
| Epoxide | Moderate (→ Alcohol) | Low/No Reaction | High (→ Alcohol) | No Reaction |
| Alkene/Alkyne | Low (Hydroboration possible) | No Reaction | Generally No Reaction | No Reaction |
Experimental Protocols
Detailed methodologies for key selective reductions are provided below.
Selective Reduction of a Ketone with this compound
This protocol describes the selective reduction of a ketone in the presence of an ester.
Materials:
-
Substrate (e.g., ethyl 4-acetylbenzoate)
-
This compound complex (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of the keto-ester (1.0 eq) in anhydrous THF (10 volumes) under an inert atmosphere, add this compound (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0°C and cautiously add methanol to quench the excess reagent.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify by column chromatography on silica (B1680970) gel if necessary.
Reduction of an Aldehyde with Sodium Borohydride
This protocol outlines the general procedure for the reduction of an aldehyde.[2]
Materials:
-
Aldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol (B145695)
-
1 M Hydrochloric acid
-
Dichloromethane (B109758) (DCM) or Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the aldehyde (1 eq.) in methanol or ethanol (10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction at 0°C or allow it to warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, cool to 0°C and slowly add 1 M HCl or saturated aqueous NH₄Cl to quench the reaction and neutralize the excess borohydride.[2]
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.[2]
-
Purify by recrystallization or column chromatography as needed.
Reductive Amination with Sodium Cyanoborohydride
This one-pot procedure is effective for the synthesis of secondary amines from aldehydes or ketones and primary amines.[6][10]
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.1-1.5 eq)
-
Methanol
-
Glacial acetic acid
-
Water
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Dissolve the carbonyl compound and the amine in methanol.
-
Adjust the pH of the solution to 6-7 by adding glacial acetic acid.[10]
-
Add sodium cyanoborohydride portion-wise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction by adding water in a well-ventilated fume hood (caution: potential for HCN gas evolution under acidic conditions).[10]
-
Extract the aqueous mixture with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
-
Purify as necessary.
Logical Relationships and Workflows
The choice of a hydride reducing agent is a critical step in synthetic planning, dictated by the desired transformation and the functional groups present in the starting material.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 7. Borane Reagents [organic-chemistry.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Performance of Amine-Borane Complexes in Reductions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of various amine-borane complexes in reduction reactions, with a focus on the reduction of carbonyl compounds. The selection of an appropriate reducing agent is critical in organic synthesis, influencing reaction efficiency, selectivity, and functional group tolerance. This document aims to assist researchers in making informed decisions by presenting available experimental data, outlining detailed experimental protocols, and visualizing key concepts.
The reactivity of amine-borane complexes is intrinsically linked to the nature of the amine moiety. Steric and electronic factors modulate the strength of the dative N→B bond, which in turn governs the availability of the borane (B79455) for reduction. Generally, the reactivity of these complexes is inversely proportional to the stability of the N-B bond. Weaker bonds facilitate a more rapid release of borane, leading to higher reactivity.
Comparative Reactivity Analysis
Qualitative Reactivity Ranking
Based on a synthesis of available literature, a general reactivity trend for amine-borane complexes can be established. For aliphatic amines, the reducing ability generally decreases with increasing alkyl substitution on the nitrogen atom. Aromatic amine-boranes with lower pKa values tend to be stronger reducing agents.
A study comparing aniline-borane (AAB), triethylamine-borane (TAB), and N,N-dimethylaniline-borane (DMAB) in the hydroboration of 1-decene (B1663960) found the following reactivity order: AAB > DMAB > TAB.[1][2] This trend aligns with the principle that less sterically hindered and more electron-donating amines can form more reactive borane complexes. Triethylamine-borane (TAB) is noted to be particularly stable and, therefore, the least reactive of the three.[1][2]
General Reactivity Trend for Aliphatic Amine-Boranes:
Ammonia-borane (H₃N·BH₃) > Primary amine-boranes (RNH₂·BH₃) > Secondary amine-boranes (R₂NH·BH₃) > Tertiary amine-boranes (R₃N·BH₃)
Semi-Quantitative Comparison for Ketone Reduction
To provide a more concrete comparison for the reduction of ketones, the following table summarizes the relative reactivity of several common amine-borane complexes. The data is compiled from various sources and should be considered semi-quantitative, as reaction conditions may vary between studies. The reduction of a representative ketone, such as acetophenone (B1666503) or cyclohexanone, is often used as a benchmark.
| Amine-Borane Complex | Structure | Relative Reactivity | Key Characteristics & Remarks |
| Ammonia-Borane | H₃N·BH₃ | High | Often the most reactive of the simple amine-boranes. Its small size and minimal steric hindrance contribute to its high reactivity.[3] |
| Aniline-Borane (AAB) | C₆H₅NH₂·BH₃ | High | The phenyl group's electronic properties contribute to a more labile N-B bond, enhancing reactivity.[1][2] |
| Dimethylamine-Borane (DMAB) | (CH₃)₂NH·BH₃ | Moderate | A commonly used, moderately reactive and stable reducing agent.[1][2] |
| Morpholine-Borane | C₄H₉NO·BH₃ | Moderate | A stable, solid reagent with good solubility in many organic solvents.[4] |
| Pyridine-Borane | C₅H₅N·BH₃ | Moderate | A liquid, air-stable complex suitable for the reduction of aldehydes and ketones.[1] |
| Triethylamine-Borane (TAB) | (C₂H₅)₃N·BH₃ | Low | A very stable and less reactive complex due to the strong N-B bond and steric hindrance.[1][2] |
| Borane-tetrahydrofuran (BH₃·THF) | BH₃·THF | Very High | Not an amine-borane, but a common borane source for comparison. More reactive but also less selective and more sensitive to moisture.[1] |
| Sodium Borohydride (NaBH₄) | NaBH₄ | Low to Moderate | A common, inexpensive, and safe reducing agent, selective for aldehydes and ketones. Included for baseline comparison.[1] |
Experimental Protocols
To perform a kinetic analysis of a reduction using an amine-borane complex, one would typically monitor the disappearance of the reactant (e.g., a ketone) or the appearance of the product (e.g., an alcohol) over time.
General Experimental Setup for Kinetic Runs
A typical kinetic experiment can be set up as follows:
-
A reaction vessel (e.g., a three-necked flask) is equipped with a magnetic stirrer, a thermometer, and a septum for sampling.
-
The vessel is charged with a solution of the substrate (e.g., acetophenone) in a suitable solvent (e.g., THF).
-
The solution is brought to the desired reaction temperature using a thermostated bath.
-
A solution of the amine-borane complex of known concentration is added to initiate the reaction.
-
Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
The reaction in the aliquots is quenched immediately (e.g., by rapid cooling or addition of a quenching agent).
-
The concentration of the reactant and/or product in each aliquot is determined using an appropriate analytical technique.[1]
Analytical Methods for Monitoring Reaction Progress
1. ¹H NMR Spectroscopy
-
Principle: The progress of the reaction can be followed by monitoring the change in the integrals of characteristic proton signals of the reactant and product.
-
Protocol:
-
Set up the reaction in an NMR tube or in a flask from which aliquots can be taken.
-
Acquire a ¹H NMR spectrum of the reaction mixture at time zero.
-
Acquire subsequent spectra at regular intervals.
-
For each spectrum, integrate a well-resolved signal corresponding to the starting material and a signal corresponding to the product.
-
The relative concentrations can be determined from the ratio of the integrals.[1]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS can be used to separate and quantify the components of the reaction mixture.
-
Protocol:
-
Withdraw aliquots from the reaction mixture at timed intervals.
-
Quench the reaction in each aliquot.
-
Prepare the samples for GC-MS analysis (e.g., by dilution, extraction, or derivatization).
-
Inject the samples into the GC-MS.
-
The concentration of each component is determined by comparing the peak areas to those of a known internal standard.[1]
-
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for kinetic analysis.
Proposed Mechanism for Ketone Reduction by Amine-Borane
The reduction of a ketone by an amine-borane complex is believed to proceed through a dissociative mechanism, where the amine-borane complex is in equilibrium with free borane and the amine. The liberated borane then acts as the reducing agent. The rate of reduction is therefore dependent on the concentration of free borane, which is governed by the stability of the amine-borane adduct.
References
A Comparative Guide to the Environmental Impact of Borane Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of a reducing agent is a critical decision in chemical synthesis, with implications not only for reaction efficiency but also for environmental stewardship. Borane-based reagents are valued for their versatility and selectivity, yet their environmental profiles, particularly concerning their byproducts and associated solvents, warrant careful consideration. This guide provides an objective comparison of common borane (B79455) reducing agents, supported by available ecotoxicological data, to aid in the selection of more sustainable synthetic routes.
Quantitative Ecotoxicity Data
The following table summarizes the acute aquatic toxicity of the primary hydrolysis byproduct of borane reducing agents (boric acid) and the organic components of common borane complexes. A lower LC50 or EC50 value indicates higher toxicity. It is important to note that direct aquatic toxicity data for the borane reagents themselves is often unavailable due to their rapid and violent reaction with water. The primary environmental impact, therefore, stems from their hydrolysis products and associated solvents.
| Substance | Test Organism | Endpoint (Duration) | Value (mg/L) | Reference |
| Boric Acid | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96 h) | 138 | [1] |
| Pimephales promelas (Fathead Minnow) | LC50 (96 h) | 79.7 | ||
| Brachydanio rerio (Zebrafish) | LC50 (96 h) | 14.2 | [2] | |
| Daphnia magna (Water Flea) | EC50 (48 h) | 133 | ||
| Scenedesmus subspicatus (Green Algae) | EC50 (72 h) | 34 - 52 | [2] | |
| Tetrahydrofuran (B95107) (THF) | Pimephales promelas (Fathead Minnow) | LC50 (96 h) | 2160 | [3] |
| Daphnia magna (Water Flea) | EC50 (24 h) | 5930 | [4] | |
| Dimethyl Sulfide (B99878) (DMS) | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96 h, semi-static) | 213 | [5] |
| Daphnia pulex (Water Flea) | EC50 (48 h) | 23 | [5] |
Environmental Impact Profile of Common Borane Reducing Agents
Sodium Borohydride (NaBH₄) and Lithium Borohydride (LiBH₄)
These anionic borohydrides are powerful and versatile reducing agents. Their primary environmental concern is not the toxicity of the salts themselves, but their violent reactivity with water, which releases flammable hydrogen gas.[6] The ultimate byproduct of their reaction in an aqueous environment is boric acid and the corresponding metal hydroxide.
-
Byproducts: Boric acid and sodium or lithium hydroxide. Boric acid is a suspected reprotoxic mutagen, and there are concerns about the discharge of boron-containing waste.[7]
-
Sustainability: Lithium is considered to be at a medium risk of depletion, which presents a long-term sustainability concern for LiBH₄.[7]
Diborane (B₂H₆)
Diborane is a highly toxic and flammable gas.[8] Its use is generally restricted to specialized facilities due to the significant handling hazards. Environmentally, it reacts rapidly with moisture to form boric acid and hydrogen gas.[9]
-
Toxicity: Diborane gas is a strong irritant to the respiratory system and can cause a range of adverse health effects.[8] It is recognized as an occupational and environmental toxin.
-
Byproducts: The primary byproduct upon reaction with water is boric acid.
Borane-Tetrahydrofuran Complex (BH₃·THF)
This complex offers a more manageable alternative to gaseous diborane.[10] However, its environmental impact is closely tied to the solvent, tetrahydrofuran (THF).
-
Solvent Impact: THF has low potential for bioaccumulation and is inherently biodegradable.[9][11] It does not present a significant ecotoxicity hazard based on test results in fish, aquatic invertebrates, and plants.[9][11] However, THF is a volatile organic compound (VOC) and can form explosive peroxides upon exposure to air.[12][13]
-
Byproducts: Hydrolysis of the borane component yields boric acid.
Borane-Dimethyl Sulfide Complex (BH₃·S(CH₃)₂)
This complex is more stable than BH₃·THF but is noted for its strong, unpleasant odor.[10] The primary environmental considerations are the borane component and the dimethyl sulfide (DMS) byproduct.
-
Byproduct Impact: Dimethyl sulfide is a naturally occurring organosulfur compound and is the most abundant biological sulfur compound emitted to the atmosphere, primarily from marine phytoplankton.[14] In the atmosphere, it oxidizes to form sulfur-containing compounds that can contribute to aerosol formation.[14][15] While it is a natural component of the sulfur cycle, localized, concentrated releases from industrial processes can contribute to odor problems and impact local air quality.[14]
-
Toxicity: DMS is harmful to aquatic life.[5]
Experimental Protocols
The following are summaries of standardized OECD protocols for assessing the aquatic toxicity of chemical substances. These methods are fundamental for generating the data presented in the comparison table.
OECD 203: Fish, Acute Toxicity Test
This guideline details a method to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[16][17][18]
-
Test Organisms: A recommended species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is selected.[18]
-
Exposure: Fish are exposed to a geometric series of at least five concentrations of the test substance. A control group is maintained in water without the test substance.[16]
-
Duration: The exposure period is 96 hours.[16]
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[16]
-
Endpoint: The LC50 value and its 95% confidence limits are calculated for each observation time.[17]
OECD 202: Daphnia sp., Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.[19][20][21][22]
-
Test Organisms: Young daphnids (less than 24 hours old) are used.[21]
-
Exposure: Daphnids are exposed to at least five concentrations of the test substance in a static or semi-static system.[19]
-
Duration: The test duration is 48 hours.[20]
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[19][23]
-
Endpoint: The EC50 at 48 hours is calculated, along with 95% confidence limits.[20]
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This guideline describes a method to determine the effect of a substance on the growth of freshwater algae, typically over a 72-hour period. The endpoint is the concentration that causes a 50% inhibition of growth (EC50).[24][25][26][27][28]
-
Test Organisms: A species of green algae, such as Pseudokirchneriella subcapitata, is typically used.[24]
-
Exposure: Exponentially growing algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium.[24]
-
Duration: The standard exposure period is 72 hours.[25]
-
Observations: Algal growth is measured at 24, 48, and 72 hours, usually by cell counts or a surrogate measurement like fluorescence.[28]
-
Endpoint: The EC50 for growth rate inhibition is calculated.[27]
Visualizing Environmental Pathways and Experimental Workflows
To better understand the environmental fate of borane reducing agents and the process of their ecotoxicological evaluation, the following diagrams are provided.
Caption: Lifecycle of a borane reducing agent from use to environmental release.
Caption: General workflow for aquatic toxicity testing according to OECD guidelines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.cn]
- 6. Toxicity of boron to rainbow trout: A weight‐of‐the‐evidence assessment | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. A review of the toxicological and environmental hazards and risks of tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemicalinsights.ul.org [chemicalinsights.ul.org]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. Dimethyl sulfide - Wikipedia [en.wikipedia.org]
- 15. Impact of dimethylsulfide chemistry on air quality over the Northern Hemisphere - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. eurofins.com.au [eurofins.com.au]
- 18. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 19. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 20. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 21. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]
- 22. oecd.org [oecd.org]
- 23. shop.fera.co.uk [shop.fera.co.uk]
- 24. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 25. oecd.org [oecd.org]
- 26. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 27. shop.fera.co.uk [shop.fera.co.uk]
- 28. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
A Comparative Guide to Validating the Structure of Hydroboration-Oxidation Products
For Researchers, Scientists, and Drug Development Professionals
The hydroboration-oxidation of alkenes is a cornerstone of synthetic organic chemistry, providing a reliable method for the anti-Markovnikov hydration of double bonds to yield alcohols. The regioselectivity and stereospecificity of this two-step reaction are critical for the synthesis of complex molecules in pharmaceutical and materials science. However, rigorous structural validation of the resulting alcohol products is paramount to ensure the desired outcome and for regulatory compliance. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique for structural validation depends on a variety of factors, including the complexity of the molecule, the required level of detail, available instrumentation, and project budget. The following table summarizes the key performance characteristics of the most common methods.
| Technique | Principle | Information Provided | Sensitivity | Resolution | Typical Experiment Time | Relative Cost |
| ¹H & ¹³C NMR Spectroscopy | Nuclear Magnetic Resonance | Detailed connectivity (¹H-¹H and ¹H-¹³C correlations), stereochemistry, number and type of protons and carbons. | Moderate (mg-µg) | High | Minutes to hours | High |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ions | Molecular weight, molecular formula (high-resolution MS), fragmentation patterns for substructure identification. | High (ng-fg) | High | Minutes | Moderate to High |
| Infrared (IR) Spectroscopy | Vibrational modes of bonds | Presence of functional groups (e.g., O-H, C-O). | Low (mg) | Low | Minutes | Low |
| GC-MS (with Derivatization) | Separation by boiling point and fragmentation pattern | Separation of isomers, confirmation of molecular weight and structure of volatile compounds.[1][2] | Very High (pg-fg) | Very High | 30-60 minutes | Moderate |
| X-Ray Crystallography | Diffraction of X-rays by a crystal lattice | Unambiguous 3D molecular structure, absolute stereochemistry.[3] | High (requires single crystal) | Atomic | Hours to days | Very High |
Key Spectroscopic Signatures for Hydroboration-Oxidation Products (Alcohols)
The expected product of a hydroboration-oxidation reaction is an alcohol. Each of the primary spectroscopic techniques provides characteristic signals that aid in the confirmation of this functional group and the overall structure.
-
¹H NMR Spectroscopy :
-
A broad singlet for the hydroxyl proton (-OH), typically in the range of 1-5 ppm, which can be exchanged with D₂O.[4]
-
Protons on the carbon bearing the hydroxyl group are deshielded and appear in the 3.4-4.5 ppm region.[5]
-
The integration of signals corresponds to the number of protons, and splitting patterns (n+1 rule) reveal adjacent proton environments.[4]
-
-
¹³C NMR Spectroscopy :
-
The carbon atom bonded to the hydroxyl group typically resonates in the 50-80 ppm range.[5]
-
-
Mass Spectrometry :
-
Alcohols often exhibit a weak or absent molecular ion peak (M⁺).
-
Characteristic fragmentation patterns include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule, M-18).[5]
-
-
Infrared (IR) Spectroscopy :
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data. Below are representative protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of the alcohol product to confirm its structure.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified hydroboration-oxidation product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Place the sample in the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Typical parameters include a spectral width of 200-240 ppm and a longer acquisition time and relaxation delay compared to ¹H NMR. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the structure.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the alcohol product.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[4]
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small organic molecules.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), if present, to determine the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic losses, such as the loss of water (M-18) and alkyl fragments resulting from alpha-cleavage.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the molecular formula.
-
Infrared (IR) Spectroscopy
Objective: To identify the presence of hydroxyl and carbon-oxygen functional groups.
Protocol:
-
Sample Preparation:
-
Neat Liquid: If the product is a liquid, place a drop of the neat sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solid (KBr Pellet): If the product is a solid, grind a small amount (1-2 mg) of the sample with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or a pure KBr pellet.
-
Place the sample in the IR spectrometer and record the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the O-H stretch (broad, ~3200-3600 cm⁻¹) and the C-O stretch (~1000-1260 cm⁻¹).
-
Alternative and Complementary Techniques
While NMR, MS, and IR are the primary tools for structural validation, other techniques can provide valuable complementary or definitive information.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For complex mixtures or to improve the volatility and chromatographic behavior of alcohols, chemical derivatization can be employed prior to GC-MS analysis. Silylation is a common derivatization method where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group (e.g., trimethylsilyl, TMS).[2] This increases the volatility and thermal stability of the alcohol, leading to sharper peaks and better separation in the gas chromatogram. The mass spectrum of the derivatized alcohol will show a different fragmentation pattern, which can also be used for structural confirmation.
X-Ray Crystallography
For crystalline products, single-crystal X-ray crystallography provides the most definitive structural information.[3] This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and absolute stereochemistry.[3] While powerful, it requires a high-quality single crystal of the compound, which can be challenging to obtain.[7]
Visualizing Experimental Workflows
Understanding the logical flow of experimental procedures is crucial for effective implementation. The following diagrams, generated using Graphviz, illustrate the typical workflows for the primary spectroscopic techniques.
Caption: Workflow for NMR spectroscopic analysis.
References
Benchmarking triethylamine borane performance in drug synthesis
For researchers and professionals in drug development, the selection of an appropriate reducing agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. Triethylamine (B128534) borane (B79455) (TEAB) has emerged as a versatile and valuable reagent in the synthetic chemist's toolbox. This guide provides an objective comparison of TEAB's performance against other common reducing agents, supported by experimental data, detailed protocols, and visual representations of key chemical processes.
Performance Comparison of Reducing Agents
Triethylamine borane offers a unique profile of stability, selectivity, and reactivity that makes it a compelling alternative to other widely used reducing agents. Its performance is particularly noteworthy in the reduction of specific functional groups commonly encountered in the synthesis of pharmaceutical intermediates.
Table 1: Reduction of Carboxylic Acids to Primary Alcohols
| Reducing Agent | Typical Reaction Conditions | Yield (%) | Comments |
| This compound (TEAB) | 80°C, neat, 4-16 h | 85-95 | Stable, safe, and readily available. Does not require a solvent.[1] |
| Borane-Dimethylsulfide (BMS) | THF, 0°C to reflux | 85-95 | More stable than BH3-THF, but has an unpleasant odor.[2] |
| Borane-Tetrahydrofuran (BH3-THF) | THF, 0°C to reflux | 80-90 | Prone to decomposition; requires careful handling.[2] |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0°C to reflux | >90 | Highly reactive and non-selective; pyrophoric. |
Table 2: Reduction of Aldehydes and Ketones to Alcohols
| Reducing Agent | Substrate | Typical Reaction Conditions | Yield (%) |
| This compound (TEAB) | Aldehydes & Ketones | Reacts readily, specific conditions vary | High |
| Sodium Borohydride (NaBH₄) | Aldehydes & Ketones | Methanol or ethanol, room temp. | >90 |
| Ammonia Borane (AB) | Aldehydes & Ketones | Neat water, room temp. | >90 |
| Borane-Trimethylamine (BTM) | Ketones | CH₂Cl₂, TFA, good diastereoselectivity | High[3][4] |
Table 3: Reductive Amination
| Reducing Agent | Key Features |
| This compound (TEAB) | Effective for reductive amination, particularly with a trifluoroacetic acid activator for aldehydes and aromatic ketones.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions, but generates toxic cyanide byproducts.[6] |
| Sodium Triacetoxyborohydride (STAB) | Mild and highly selective, less toxic than NaBH₃CN.[7] |
| Pyridine Borane (PYB) | Effective with an acid activator.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are representative of common applications of this compound in synthesis.
Protocol 1: General Procedure for the Reduction of Carboxylic Acids to Primary Alcohols
-
A mixture of the carboxylic acid and this compound (in a molar ratio of 1:1.5) is heated to 80°C.[1]
-
The reaction is maintained at this temperature for 4 to 16 hours.[1]
-
Progress of the reaction is monitored by a suitable technique (e.g., TLC, GC, or NMR).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated and purified using standard laboratory procedures, such as extraction and chromatography.
Protocol 2: General Procedure for Reductive Amination
-
The carbonyl compound (aldehyde or ketone) and the amine are dissolved in a suitable aprotic solvent (e.g., THF or toluene).[8]
-
An acid activator, such as acetic acid or trifluoroacetic acid, is added to the mixture.[5][8]
-
This compound is added to the reaction mixture.
-
The reaction is stirred at room temperature or heated as required, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched, typically with an aqueous solution.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by chromatography.
Visualizing Chemical Pathways
Understanding the underlying mechanisms and workflows is essential for optimizing synthetic routes. The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.
Safety and Handling
This compound is a flammable liquid and vapor that is also corrosive and causes severe skin and eye burns.[1][9] It is moisture-sensitive and may liberate toxic gases upon contact with water.[10] Proper handling procedures are essential to ensure laboratory safety.
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ground and bond containers when transferring the material to prevent static discharge.[1] Use spark-proof tools and explosion-proof equipment.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] It should be stored under an inert atmosphere (e.g., nitrogen) and kept refrigerated.[9][10]
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[1] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.
Conclusion
This compound is a powerful and selective reducing agent with a favorable safety and stability profile compared to many other hydride reagents. Its ability to efficiently reduce carboxylic acids without the need for a solvent and its effectiveness in reductive amination make it a valuable tool in drug synthesis. By understanding its comparative performance, adhering to detailed experimental protocols, and observing proper safety precautions, researchers can effectively leverage this compound to streamline complex synthetic pathways and advance drug discovery and development.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Borane Reagents [organic-chemistry.org]
- 3. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
Safety Operating Guide
Navigating the Disposal of Triethylamine Borane: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of triethylamine (B128534) borane (B79455) are critical for ensuring laboratory safety and regulatory compliance. This guide provides detailed procedures for managing triethylamine borane waste, emphasizing safety, and offering step-by-step instructions for its neutralization.
This compound (TEAB) is a versatile reducing agent used in organic synthesis. However, its classification as a highly flammable, corrosive, and moisture-sensitive compound necessitates stringent disposal protocols. Improper handling can lead to hazardous reactions, including the evolution of flammable hydrogen gas. Therefore, all disposal methods must be conducted by trained personnel in a controlled laboratory environment.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (such as nitrile), and safety goggles. A face shield is also recommended.
-
Ventilation: All procedures must be carried out in a well-ventilated fume hood.
-
Inert Atmosphere: Handle and store this compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and air.
-
Ignition Sources: Ensure that no open flames, hot surfaces, or other potential ignition sources are present in the vicinity.
-
Spill Management: In the event of a spill, absorb the material with an inert substance like sand, silica (B1680970) gel, or vermiculite. The absorbed material should then be placed in a suitable, sealed container for hazardous waste disposal. Do not use water to clean up spills, as it can react with the compound.
Disposal Pathways
There are two primary pathways for the disposal of this compound: direct disposal as hazardous waste and in-lab neutralization prior to disposal.
-
Direct Disposal as Hazardous Waste: The most straightforward method is to collect unadulterated this compound waste in a designated, properly labeled, and sealed container. This container must be sent to an approved hazardous waste disposal facility. This is the recommended procedure for larger quantities or when in-lab treatment is not feasible.
-
In-Lab Neutralization (for small quantities): For small residual amounts, a carefully controlled neutralization (quenching) process can be performed to render the waste less hazardous before disposal. The primary methods for neutralization involve hydrolysis with acid or alcohol.
Quantitative Data for Disposal Considerations
While specific regulatory limits can vary, the following table summarizes key parameters to consider during the handling and neutralization of this compound.
| Parameter | Value/Recommendation | Citation |
| Hazard Classification | UN2924, Hazard Class 3 (Flammable Liquid), Subsidiary Risk 8 (Corrosive) | [1] |
| Incompatible Materials | Acids, Strong oxidizing agents, Oxygen, Moisture | [1] |
| Extinguishing Media | Dry chemical, Carbon dioxide (CO2), Chemical foam. Do not use water. | [1] |
| pH for Neutralized Waste | While not explicitly defined for TEAB, a general target for neutralized chemical waste is between 6.0 and 8.0 before sewer disposal (if local regulations permit). However, due to boron content, sewer disposal is generally not recommended. | General Practice |
Experimental Protocol: Acidic Hydrolysis of this compound Waste
This protocol is intended for the neutralization of small quantities (typically less than 5 grams) of residual this compound.
Objective: To safely hydrolyze this compound to boric acid, triethylamine hydrochloride, and hydrogen gas in a controlled manner.
Materials:
-
This compound waste
-
A suitable reaction flask (three-necked flask is ideal)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
A solvent such as tetrahydrofuran (B95107) (THF) or a mixture of water and ethylene (B1197577) glycol.[2]
-
Nitrogen or argon supply for inert atmosphere
-
Gas outlet connected to a bubbler or a proper vent
Procedure:
-
Setup: Assemble the reaction flask with a magnetic stirrer, a dropping funnel, and a gas outlet in a fume hood. Ensure an inert atmosphere by purging the flask with nitrogen or argon.
-
Dilution: Dilute the this compound waste with an appropriate solvent (e.g., THF) in the reaction flask. The dilution helps to better control the reaction rate and dissipate heat.
-
Cooling: Place the reaction flask in an ice bath and cool the solution to 0°C.
-
Slow Addition of Acid: Slowly add the dilute hydrochloric acid dropwise from the dropping funnel to the stirred, cooled solution of this compound. CAUTION: This reaction is exothermic and produces hydrogen gas, which is highly flammable. The rate of addition must be carefully controlled to manage the gas evolution and temperature.[2]
-
Monitoring: Continue stirring the mixture at 0°C until the gas evolution ceases.
-
Warming: Once gas evolution has stopped, slowly allow the reaction mixture to warm to room temperature.
-
Final Quenching: After reaching room temperature, continue to stir for an additional hour to ensure the reaction is complete.
-
Waste Collection: The resulting solution, containing boric acid and triethylamine hydrochloride, should be collected in a designated hazardous waste container for pickup by a certified disposal company. Even after neutralization, the presence of boron compounds may preclude sewer disposal. Always consult your institution's environmental health and safety office for final disposal guidance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these safety protocols and disposal procedures, researchers and laboratory professionals can mitigate the risks associated with this compound and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and local regulations.
References
Essential Safety and Operational Guide for Handling Triethylamine Borane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and hazardous chemicals like Triethylamine borane (B79455) (TEAB). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a secure research environment.
Triethylamine borane is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2][3][4] It is also moisture-sensitive and can release flammable gases upon contact with water.[5] Adherence to strict safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against exposure. All personnel handling this compound must use the following equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be required for larger quantities or when splashing is likely.[1][5][6] | Protects against severe eye burns and damage from splashes. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5] Impervious protective clothing and boots may be necessary.[6] | Prevents severe skin burns and absorption of harmful substances.[1][3] |
| Hand Protection | Impervious gloves are required.[6] While specific breakthrough times are not listed, gloves must be inspected before use. | Protects hands from direct contact and chemical burns. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[5] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards is necessary.[1] | Protects the respiratory tract from chemical burns and irritation.[1] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2][6]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1][2]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the reagent, put on all required PPE as specified in the table above.
3. Handling the Reagent:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not breathe mists or vapors.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Avoid contact with water and moisture, as it is moisture-sensitive.[1][2]
4. Spill and Emergency Procedures:
-
Minor Spill: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Place the absorbed material into a suitable, closed container for disposal.[1][5]
-
Major Spill: Evacuate the area and prevent entry. Remove all sources of ignition.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
5. Disposal Plan:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]
-
Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[5]
-
Waste can potentially be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Exercise extreme care during ignition due to its high flammability.[3]
-
Do not empty into drains.[2]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
